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Ani9

Cat. No.: B1353550
M. Wt: 332.8 g/mol
InChI Key: KDALDZRKOBJXIE-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ani9 is a useful research compound. Its molecular formula is C17H17ClN2O3 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17ClN2O3 B1353550 Ani9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10-

InChI Key

KDALDZRKOBJXIE-GRSHGNNSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=CC=C2OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

Foundational & Exploratory

Ani9: A Comprehensive Technical Guide to its Mechanism of Action as a Potent and Selective ANO1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a detailed overview of the mechanism of action of Ani9, a novel small-molecule inhibitor of the Anoctamin 1 (ANO1) calcium-activated chloride channel. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting ANO1.

Core Mechanism of Action

This compound is a potent and highly selective inhibitor of the Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), a calcium-activated chloride channel (CaCC). Its primary mechanism of action is the direct, reversible blockade of the ANO1 channel, thereby preventing the flux of chloride ions across the cell membrane in response to increases in intracellular calcium.[1][2][3] This inhibition has been demonstrated to be significantly more potent and selective compared to previously identified ANO1 inhibitors.[1]

Quantitative Efficacy and Selectivity

This compound exhibits sub-micromolar potency for human ANO1 and remarkable selectivity over other ion channels, including the closely related homolog ANO2.

Compound Target IC₅₀ Reference(s)
This compound ANO1 ~77 nM [1][2]
T16Ainh-A01ANO11.39 ± 0.59 µM[1]
MONNAANO11.95 ± 1.16 µM[1]
This compound ANO2 > 10 µM [1][2]
5f (this compound derivative) ANO1 22 nM [4]

Table 1: Comparative IC₅₀ values of this compound and other ANO1 inhibitors.

Furthermore, at concentrations sufficient for complete inhibition of ANO1, this compound shows no significant effect on the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), Volume-Regulated Anion Channels (VRAC), or the Epithelial Sodium Channel (ENaC).[1][2] A synthesized derivative of this compound, designated 5f , has demonstrated even greater potency with an IC₅₀ of 22 nM and over 1000-fold selectivity for ANO1 over ANO2.[4]

Impact on Cellular Signaling Pathways

The inhibition of ANO1 by this compound has significant downstream effects on key cellular signaling pathways implicated in cell proliferation and cancer progression. Notably, the functional inhibition of ANO1 has been shown to suppress the activity of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

ANO1-EGFR Signaling Axis

ANO1 and EGFR have been shown to form a functional complex, establishing a regulatory link between the ion channel and the receptor tyrosine kinase.[5][6][7] Inhibition of ANO1, either through pharmacological means or by RNA interference, leads to a reduction in the phosphorylation of EGFR. This, in turn, attenuates the activation of downstream signaling molecules, including AKT, v-src sarcoma viral oncogene homolog (SRC), and extracellular signal-regulated kinase (ERK).[5][6][8]

ANO1_EGFR_Pathway cluster_membrane cluster_cytosol ANO1 ANO1 EGFR EGFR ANO1->EGFR activates AKT AKT EGFR->AKT SRC SRC EGFR->SRC ERK ERK EGFR->ERK Ca2 Ca²⁺ Ca2->ANO1 activates This compound This compound This compound->ANO1 inhibits Proliferation Cell Proliferation AKT->Proliferation SRC->Proliferation ERK->Proliferation

Figure 1: ANO1-EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The discovery and characterization of this compound involved a series of detailed experimental procedures.

High-Throughput Screening (HTS)

The initial identification of this compound was the result of a large-scale screening campaign.

HTS_Workflow Start 54,400 Small Molecule Library Assay Cell-Based Assay: FRT cells with hANO1 and YFP sensor Start->Assay Incubation Pre-incubation with 25 µM compound Assay->Incubation Activation ANO1 Activation (ATP-induced Ca²⁺ influx) + Iodide Incubation->Activation Detection Measure YFP Fluorescence Quenching Activation->Detection Hits Identify compounds with >70% inhibition Detection->Hits

Figure 2: High-Throughput Screening Workflow for this compound Discovery.
  • Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human ANO1(abc) and a halide-sensing fluorescent protein (YFP-F46L/H148Q/I152L).[1][2]

  • Screening: A library of 54,400 drug-like compounds was screened at a final concentration of 25 µM.[1][2]

  • Procedure: FRT cells were pre-incubated with the test compounds for 10 minutes. Subsequently, a solution containing iodide and ATP was added. ATP stimulates P2 purinergic receptors, leading to an increase in intracellular calcium, which in turn activates ANO1 and allows iodide influx.[1][2]

  • Detection: The influx of iodide through ANO1 quenches the YFP fluorescence. Compounds that inhibit ANO1 prevent this quenching.[1][2]

  • Hit Identification: Compounds that blocked iodide influx by more than 70% were identified as primary hits.[1]

Electrophysiological Assays

The inhibitory effect of this compound on ANO1 channel function was validated and quantified using electrophysiological techniques.

  • Cell System: Polarized FRT cells expressing human ANO1.

  • Method: The basolateral membrane was permeabilized using amphotericin B, and a transepithelial chloride gradient was established (apical low chloride, basolateral high chloride).

  • Activation: ANO1 was activated using either ATP (100 µM) or the specific ANO1 activator, Eact (10 µM).

  • Inhibition: Cells were pre-treated with varying concentrations of this compound for 20 minutes prior to activation. The reduction in the apical membrane current was measured to determine the IC₅₀.[1][3]

  • Cell Line: FRT cells expressing human ANO1.

  • Protocol: Whole-cell currents were recorded with a holding potential of 0 mV, and voltage pulses were applied from -100 mV to +100 mV in 20 mV increments.

  • Activation: ANO1 was activated by including 100 µM ATP in the pipette solution.

  • Inhibition: The effect of different concentrations of this compound (e.g., 50 nM, 100 nM, 1 µM) on the ATP-induced currents was measured.[1][3]

Selectivity Assays

The specificity of this compound was determined by assessing its activity against other ion channels.

  • ANO2 Selectivity: A YFP quenching assay was performed in FRT cells expressing human ANO2. The results showed that this compound, at concentrations that fully inhibit ANO1, had a negligible effect on ANO2 activity.[1][2]

  • VRAC, CFTR, and ENaC Assays: The effect of this compound on VRAC was tested in LN215 cells using a YFP quenching assay. CFTR and ENaC activities were measured in FRT-CFTR and T84 cells, respectively, using appropriate activators and inhibitors to confirm the lack of off-target effects of this compound.[1][9]

Intracellular Calcium Measurement

To ensure that this compound does not exert its effect by altering intracellular calcium signaling, Fluo-4, a calcium-sensitive fluorescent dye, was used in FRT cells. The results demonstrated that this compound did not affect the ATP-induced increase in intracellular calcium concentration.[1][3]

Structure-Activity Relationship (SAR)

Following the discovery of this compound, a study of its structural analogs was conducted to explore the structure-activity relationship and develop even more potent inhibitors. This research led to the synthesis of a series of derivatives, with compound 5f emerging as the most potent inhibitor, exhibiting an IC₅₀ of 22 nM.[4] This suggests that the chemical scaffold of this compound is amenable to optimization for enhanced therapeutic potential.

Conclusion

This compound is a groundbreaking pharmacological tool for studying the physiological and pathophysiological roles of ANO1. Its high potency and selectivity, coupled with its well-characterized mechanism of action, make it a valuable lead compound for the development of novel therapeutics for a range of diseases where ANO1 is implicated, including cancer, hypertension, and secretory diarrheas. The detailed experimental protocols and understanding of its impact on cellular signaling pathways provide a solid foundation for further research and drug development efforts.

References

The Discovery and Synthesis of Ani9: A Potent and Selective ANO1 Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a pivotal role in a multitude of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability. Emerging evidence has implicated the overexpression and aberrant activity of ANO1 in the pathophysiology of several diseases, most notably in various forms of cancer where it contributes to cell proliferation, migration, and tumor growth. This has positioned ANO1 as a promising therapeutic target for the development of novel anticancer agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Ani9, a potent and selective small-molecule inhibitor of the ANO1 channel.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) of a synthetic small molecule library containing 54,400 compounds.[1] The screening aimed to identify potent inhibitors of the ANO1 channel. The assay utilized Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).[1] In this system, activation of ANO1 channels by an agonist leads to an influx of iodide, which quenches the YFP fluorescence. Inhibitors of ANO1 would therefore prevent this fluorescence quenching.

The screening identified 66 initial hits that inhibited iodide influx by more than 70%. Further characterization of these hits led to the identification of three potent inhibitors, with this compound being the most potent and selective.[1]

Chemical and Physical Properties

PropertyValueReference
Chemical Name 2-(4-chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide[1]
Molecular Formula C17H17ClN2O3
Molecular Weight 332.78 g/mol
Appearance Solid
Purity ≥98% (HPLC)
CAS Number 356102-14-2

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of related acetohydrazide and acetamide derivatives. The synthesis of this compound, a hydrazone, likely involves a two-step process:

  • Formation of the Acetohydrazide Intermediate: The synthesis would begin with the reaction of a phenoxyacetic acid derivative, specifically (4-chloro-2-methylphenoxy)acetic acid, with a suitable activating agent (e.g., thionyl chloride or a carbodiimide) to form an activated ester or acid chloride. This intermediate would then be reacted with hydrazine hydrate to yield 2-(4-chloro-2-methylphenoxy)acetohydrazide.

  • Condensation to Form the Hydrazone: The final step involves the condensation reaction between the 2-(4-chloro-2-methylphenoxy)acetohydrazide intermediate and 2-methoxybenzaldehyde. This reaction is typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid, to form the final product, this compound.

A generalized workflow for this proposed synthesis is depicted below.

G cluster_0 Step 1: Acetohydrazide Formation cluster_1 Step 2: Condensation start_material (4-chloro-2-methylphenoxy)acetic acid activation Activation (e.g., SOCl2) start_material->activation activated_intermediate Activated Intermediate activation->activated_intermediate acetohydrazide 2-(4-chloro-2-methylphenoxy)acetohydrazide activated_intermediate->acetohydrazide Reaction with hydrazine Hydrazine Hydrate condensation Condensation (e.g., EtOH, cat. acid) acetohydrazide->condensation aldehyde 2-methoxybenzaldehyde aldehyde->condensation This compound This compound (Final Product) condensation->this compound

Proposed Synthetic Workflow for this compound

Biological Activity and Potency

This compound is a highly potent and selective inhibitor of the ANO1 channel. Electrophysiological studies have demonstrated its ability to block ANO1-mediated currents with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

TargetIC50Cell LineAssay MethodReference
ANO1 (TMEM16A) 77 nMFRT-ANO1Whole-cell patch clamp[1]
ANO1 (TMEM16A) ~110 nMEndogenous human ANO1Cellular assay
ANO2 (TMEM16B) > 10 µMFRT-ANO2Apical membrane current[1]
CFTR No significant inhibition at 30 µMFRT-CFTRApical membrane current[1]
ENaC No significant inhibition at 30 µMT84 cellsENaC activity assay[1]

A derivative of this compound, designated as 5f , has been synthesized and shown to have an even greater potency for ANO1, with an IC50 of 22 nM.[2]

Experimental Protocols

High-Throughput Screening for ANO1 Inhibitors

The discovery of this compound was facilitated by a robust high-throughput screening assay.

  • Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP (YFP-H148Q/I152L).

  • Assay Principle: The assay measures the quenching of YFP fluorescence upon the influx of iodide through activated ANO1 channels.

  • Procedure:

    • FRT-ANO1/YFP cells are plated in 96-well plates.

    • Cells are incubated with test compounds (e.g., at a concentration of 25 µM) for 10 minutes.

    • An iodide-containing solution with an ANO1 agonist (e.g., 100 µM ATP to raise intracellular calcium) is added.

    • The rate of YFP fluorescence quenching is measured using a plate reader.

    • A decrease in the rate of fluorescence quenching indicates inhibition of ANO1.

G start FRT-ANO1/YFP cells in 96-well plate add_compound Add test compound start->add_compound incubate Incubate for 10 min add_compound->incubate add_agonist Add I- solution with ATP (agonist) incubate->add_agonist measure Measure YFP fluorescence quenching add_agonist->measure analyze Analyze data for inhibition measure->analyze

High-Throughput Screening Workflow
Whole-Cell Patch Clamp Electrophysiology

The functional inhibition of ANO1 by this compound was confirmed using the gold-standard whole-cell patch-clamp technique.

  • Cell Line: FRT cells stably expressing human ANO1.

  • Recording Configuration: Whole-cell patch clamp.

  • Procedure:

    • An individual FRT-ANO1 cell is "patched" with a glass micropipette, forming a high-resistance (gigaohm) seal.

    • The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.

    • The membrane potential is held at a constant value (e.g., 0 mV), and voltage pulses are applied (e.g., from -100 mV to +100 mV).

    • ANO1 channels are activated by including an agonist (e.g., ATP in the extracellular solution or a defined free calcium concentration in the pipette solution).

    • The resulting chloride currents are recorded.

    • This compound is applied to the cell, and the inhibition of the ANO1 current is measured.

Signaling Pathways Modulated by this compound

The therapeutic potential of this compound stems from its ability to inhibit the ANO1 channel, which is a key player in several signaling pathways implicated in cancer progression. By blocking ANO1, this compound can effectively disrupt these pro-oncogenic cascades.

EGFR Signaling Pathway

ANO1 has been shown to physically associate with and potentiate the activity of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers. Inhibition of ANO1 with this compound can lead to a reduction in EGFR phosphorylation and the subsequent dampening of downstream signaling.

G EGF EGF EGFR EGFR EGF->EGFR pEGFR pEGFR EGFR->pEGFR Phosphorylation ANO1 ANO1 ANO1->EGFR potentiates This compound This compound This compound->ANO1 Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) pEGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Inhibition of the EGFR Signaling Pathway by this compound
MAPK/ERK and PI3K/AKT Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/AKT) pathways are critical downstream effectors of EGFR and other receptor tyrosine kinases. These pathways regulate cell growth, survival, and proliferation. By inhibiting the upstream activation of EGFR through ANO1 blockade, this compound can indirectly suppress the activity of both the MAPK/ERK and PI3K/AKT pathways.

G This compound This compound ANO1 ANO1 This compound->ANO1 EGFR EGFR ANO1->EGFR potentiates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Downstream Effects of this compound on MAPK/ERK and PI3K/AKT Pathways

Conclusion

This compound is a novel, potent, and selective inhibitor of the ANO1 calcium-activated chloride channel, discovered through a comprehensive high-throughput screening campaign. Its ability to effectively block ANO1 activity translates into the suppression of key oncogenic signaling pathways, including the EGFR, MAPK/ERK, and PI3K/AKT cascades. These findings underscore the potential of this compound and its derivatives as valuable research tools for dissecting the physiological and pathophysiological roles of ANO1 and as promising lead compounds for the development of targeted therapies for cancers and other diseases characterized by ANO1 hyperexcitability. Further investigation into the synthesis and optimization of this compound analogs is warranted to advance these promising findings towards clinical applications.

References

Ani9: A Technical Guide to its Biological Functions and Affected Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ani9 is a potent and selective small-molecule inhibitor of Anoctamin 1 (ANO1), also known as Transmembrane protein 16A (TMEM16A).[1][2][3] ANO1 is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, nociception, and cancer progression.[1][4][5] Due to its involvement in these critical functions, ANO1 has emerged as a significant therapeutic target for a range of diseases such as hypertension, diarrhea, pain, asthma, and cancer.[4][5] this compound, identified through high-throughput screening, offers a valuable pharmacological tool for studying the physiological and pathological roles of ANO1 with high precision.[4][5]

Biological Function of this compound: Potent and Selective Inhibition of ANO1

The primary biological function of this compound is the potent and selective inhibition of the ANO1 chloride channel.[2][3] Electrophysiological studies have demonstrated that this compound effectively blocks ANO1 channel activity with submicromolar potency.[4][5] A key advantage of this compound is its high selectivity for ANO1 over other ion channels, including the closely related ANO2, the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), and the Epithelial Sodium Channel (ENaC).[1][2][3] This selectivity makes this compound a superior research tool compared to other less selective CaCC inhibitors.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

Target IC50 Assay Reference
Human ANO1 (hANO1)77 nMYFP-HTS Assay[2][3]
Human ANO1 (hANO1)0.08 µmol/LYFP-HTS Assay[1]
Human ANO2 (hANO2)No significant effect up to 10 µMYFP Quenching Assay

Table 1: Inhibitory Potency of this compound

Channel/Signaling Pathway Concentration of this compound Effect Reference
ANO210 µMNo effect[2][3]
CFTR30 µMNo inhibitory effect[1]
VRAC30 µMNo inhibitory effect[1]
ENaC30 µMNo effect[2][3]
Intracellular Ca2+ Signaling30 µMNo effect[1]

Table 2: Selectivity Profile of this compound

Signaling Pathways Affected by this compound

By inhibiting ANO1, this compound influences several downstream signaling pathways that are regulated by ANO1 activity. ANO1 has been shown to modulate key pathways involved in cell proliferation, survival, and migration.

EGFR, MAPK/ERK, and PI3K/Akt Signaling Pathways

Anoctamin 1 is known to regulate multiple signaling cascades, including the epidermal growth factor receptor (EGFR) pathway, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway. Inhibition of ANO1 by this compound is therefore expected to impact these critical cellular signaling networks.

Signaling_Pathways This compound This compound ANO1 ANO1 (TMEM16A) This compound->ANO1 Inhibits EGFR EGFR ANO1->EGFR Modulates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1: this compound's impact on ANO1 and downstream signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are summaries of key experimental protocols used in the characterization of this compound.

High-Throughput Screening (HTS) for ANO1 Inhibitors using a YFP-Based Assay

This assay is used to identify inhibitors of ANO1 by measuring the quenching of Yellow Fluorescent Protein (YFP) fluorescence by iodide influx through the channel.

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP (H148Q/I152L) are cultured in 96-well black-walled microplates.

  • Compound Application: Test compounds, including this compound, are added to the wells and incubated for a specified period (e.g., 20 minutes).

  • Channel Activation: ANO1 channels are activated by an agonist that increases intracellular Ca2+, such as ATP (100 µM).

  • Fluorescence Measurement: The plate is transferred to a plate reader to measure the rate of YFP fluorescence quenching upon the addition of an iodide-containing solution. A faster quenching rate indicates higher ANO1 activity.

  • Data Analysis: The initial slope of the fluorescence decrease is determined by non-linear regression. The inhibitory effect of the compounds is calculated by comparing the quenching rate in the presence and absence of the inhibitor.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the chloride currents through ANO1 channels in the cell membrane.

  • Cell Preparation: FRT cells stably expressing human ANO1 are used. The cells are bathed in a recording solution.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-8 MΩ and filled with an intracellular solution containing a low chloride concentration.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total membrane current.

  • Current Recording: ANO1 currents are elicited by voltage steps. The effect of this compound is determined by applying the compound to the bath solution and measuring the change in the current amplitude.

Experimental_Workflow cluster_HTS YFP-Based High-Throughput Screening cluster_Electrophysiology Electrophysiological Validation HTS_1 Plate FRT-ANO1-YFP cells HTS_2 Add this compound/Test Compounds HTS_1->HTS_2 HTS_3 Activate ANO1 with ATP HTS_2->HTS_3 HTS_4 Measure YFP Quenching HTS_3->HTS_4 HTS_5 Identify 'Hits' (e.g., this compound) HTS_4->HTS_5 Ephys_1 Prepare FRT-ANO1 cells HTS_5->Ephys_1 Candidate for Validation Ephys_2 Establish Whole-Cell Patch Clamp Ephys_1->Ephys_2 Ephys_3 Record Baseline ANO1 Current Ephys_2->Ephys_3 Ephys_4 Apply this compound Ephys_3->Ephys_4 Ephys_5 Measure Inhibition of ANO1 Current Ephys_4->Ephys_5

Figure 2: Experimental workflow for the identification and validation of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of the ANO1 calcium-activated chloride channel. Its well-defined mechanism of action and high selectivity make it an invaluable tool for researchers in both academic and industrial settings. By affecting ANO1, this compound provides a means to investigate the roles of this channel in various physiological and pathological conditions and to explore its potential as a therapeutic target in diseases such as cancer, hypertension, and cystic fibrosis. The detailed experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists working to further elucidate the biological functions of ANO1 and to develop novel therapeutic strategies targeting this important ion channel.

References

The Role of Ani9 in Elucidating Downstream Pathways of Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, from gene transcription and cell proliferation to muscle contraction and neurotransmission. The specificity of cellular responses to Ca²⁺ signals is determined by the amplitude, frequency, and spatial localization of Ca²⁺ transients. These signals are decoded by a host of Ca²⁺-binding proteins, including enzymes, ion channels, and transcription factors. A key family of effectors in Ca²⁺ signaling pathways are the Anoctamin (ANO) or Transmembrane member 16 (TMEM16) proteins, particularly ANO1 (TMEM16A), a Ca²⁺-activated chloride channel (CaCC).

This technical guide focuses on Ani9, a potent and selective small-molecule inhibitor of ANO1. Contrary to modulating Ca²⁺ signaling itself, research indicates that this compound does not directly affect intracellular calcium levels[1]. Instead, it serves as a critical pharmacological tool to investigate the physiological and pathophysiological roles of ANO1, a downstream effector of Ca²⁺ signals. By selectively blocking ANO1, this compound allows researchers to dissect the specific contributions of this channel to cellular processes that are initiated by an increase in intracellular Ca²⁺. This document provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.

This compound: A Selective Inhibitor of the Calcium-Activated Chloride Channel ANO1

This compound, chemically identified as 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, was discovered through high-throughput screening as a highly potent and selective inhibitor of the ANO1 chloride channel[1][2]. ANO1 channels are gated by intracellular Ca²⁺ and, upon activation, mediate chloride efflux, which leads to membrane depolarization. This change in membrane potential can, in turn, influence a variety of cellular functions, including fluid secretion, smooth muscle contraction, and cell proliferation[1][2].

Crucially, studies have demonstrated that this compound exhibits high selectivity for ANO1 over other channels, including ANO2, which shares significant amino acid homology, and the CFTR chloride channel[1][2]. Furthermore, it has been shown that this compound does not interfere with intracellular calcium signaling itself, making it an ideal tool to probe the function of ANO1 in response to Ca²⁺ stimuli[1].

Quantitative Data: Inhibitory Potency of this compound

The potency of this compound in inhibiting ANO1 has been quantified in various studies. The following table summarizes the key inhibitory concentration (IC₅₀) values for this compound against ATP-induced ANO1 activation, providing a comparison with other known ANO1 inhibitors.

CompoundCell LineMethod of ANO1 ActivationIC₅₀ (µM)Reference
This compound FRT-ANO1100 µM ATP0.077 ± 0.0011 [2]
T16Ainh-A01FRT-ANO1100 µM ATP1.39 ± 0.59[2]
MONNAFRT-ANO1100 µM ATP1.95 ± 1.16[2]

Signaling Pathways and Mechanism of Action

The following diagram illustrates the relationship between intracellular Ca²⁺ signaling, the activation of the ANO1 channel, and the inhibitory action of this compound. An increase in intracellular Ca²⁺, triggered by various stimuli, leads to the opening of the ANO1 channel and subsequent chloride efflux. This compound selectively blocks this channel, thereby preventing the downstream effects of ANO1 activation without altering the initial Ca²⁺ signal.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG IP3R IP3 Receptor IP3->IP3R ANO1 ANO1 Channel Cl_out Cl- ANO1->Cl_out efflux Depolarization Membrane Depolarization Cl_out->Depolarization Cl_in Cl- Ca_store Ca2+ Store IP3R->Ca_store opens Ca_signal ↑ [Ca2+]i Ca_store->Ca_signal release Stimulus Agonist (e.g., ATP) Stimulus->GPCR Ca_signal->ANO1 activates This compound This compound This compound->ANO1 inhibits Cellular_Response Cellular Response (e.g., Fluid Secretion) Depolarization->Cellular_Response

Caption: Signaling pathway of ANO1 activation by intracellular Ca²⁺ and its inhibition by this compound.

Experimental Protocols

The use of this compound is central to methodologies aimed at characterizing the function of ANO1. Below are detailed protocols for key experiments.

Cell Culture and Maintenance
  • Cell Lines: Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 (FRT-ANO1) are commonly used for inhibitor screening[2]. Alternatively, cell lines with high endogenous ANO1 expression, such as PC3 human prostate cancer cells or Capan-1 human pancreatic carcinoma cells, can be utilized[2].

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., Coon’s modified Ham’s F-12 for FRT cells) supplemented with fetal bovine serum (FBS), penicillin, streptomycin, and a selection antibiotic (e.g., G418 for stably transfected cells) at 37°C in a humidified atmosphere of 5% CO₂.

Measurement of ANO1-Mediated Chloride Current (Electrophysiology)

This protocol describes the use of a Ussing chamber to measure apical membrane currents in polarized epithelial cells.

  • Cell Plating: FRT-ANO1 cells are seeded onto permeable supports (e.g., Snapwell inserts) and grown until a polarized monolayer with high transepithelial resistance (>500 Ω·cm²) is formed.

  • Ussing Chamber Setup: The permeable support is mounted in a Ussing chamber with symmetrical bathing solutions (e.g., a chloride-containing solution on the basolateral side and a low-chloride, high-gluconate solution on the apical side to establish a chloride gradient).

  • Permeabilization: The basolateral membrane is permeabilized with a pore-forming agent like nystatin (e.g., 200 µg/mL) to allow experimental control of the intracellular environment and to isolate the apical membrane current.

  • Inhibitor Application: this compound, at various concentrations, is added to the apical bath 20 minutes prior to ANO1 activation to allow for equilibration[2].

  • ANO1 Activation: ANO1 is activated by applying an agonist that increases intracellular Ca²⁺, such as ATP (e.g., 100 µM), to the basolateral side[2].

  • Data Acquisition: The short-circuit current (Isc), representing the net ion transport across the epithelium (in this case, primarily Cl⁻ secretion through apical ANO1), is measured using a voltage-clamp amplifier. The change in Isc upon ATP stimulation in the presence and absence of this compound is used to determine the inhibitory effect.

Halide-Sensitive YFP Quenching Assay for ANO1 Activity

This is a cell-based fluorescence assay to measure chloride channel activity in response to a halide influx.

  • Cell Preparation: Cells expressing both ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-F46L/H148Q/I152L) are plated in a multi-well plate (e.g., 96-well).

  • Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 20 minutes)[2].

  • Assay Procedure:

    • The initial YFP fluorescence is measured.

    • A stimulus to increase intracellular Ca²⁺ (e.g., ATP) is added to activate ANO1.

    • Simultaneously or immediately after, a halide solution (e.g., NaI) is added. The influx of I⁻ through the activated ANO1 channels quenches the YFP fluorescence.

  • Data Analysis: The rate of YFP quenching is proportional to the halide influx and thus to ANO1 activity. The dose-response curve for this compound is generated by plotting the quenching rate against the inhibitor concentration.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on ANO1 activity in response to a Ca²⁺-mobilizing stimulus.

G start Start culture Culture ANO1-expressing cells (e.g., FRT-ANO1) start->culture prepare Prepare cells for assay (e.g., plate on permeable supports) culture->prepare preincubate Pre-incubate with this compound (various concentrations) prepare->preincubate stimulate Activate ANO1 with Ca2+ agonist (e.g., ATP) preincubate->stimulate measure Measure ANO1 activity (e.g., Ussing chamber or YFP assay) stimulate->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound's inhibition of Ca²⁺-activated ANO1.

Conclusion

This compound is a powerful pharmacological tool for the study of ANO1, a key downstream component of many Ca²⁺ signaling pathways. Its high potency and selectivity, combined with its lack of direct effect on intracellular Ca²⁺ dynamics, make it an invaluable reagent for isolating the specific contributions of ANO1-mediated chloride currents to cellular physiology. By employing the experimental protocols outlined in this guide, researchers can effectively leverage this compound to explore the intricate roles of ANO1 in health and disease, paving the way for the development of novel therapeutic strategies for conditions such as cancer, hypertension, pain, and asthma, where ANO1 activity is implicated[1][2].

References

The Therapeutic Potential of Ani9: A Selective ANO1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth review of the current scientific literature on Ani9, a novel small-molecule inhibitor of the Anoctamin 1 (ANO1) calcium-activated chloride channel. We will explore its mechanism of action, therapeutic potential, and the experimental methodologies used to characterize its activity.

Introduction

Anoctamin 1 (ANO1), also known as Transmembrane protein 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes. These include fluid secretion, smooth muscle contraction, and nociception.[1][2][3] Dysregulation of ANO1 has been implicated in several diseases, including cancer, hypertension, pain, diarrhea, and asthma.[1][2][3] Consequently, the development of potent and selective ANO1 inhibitors has become a significant area of interest for therapeutic intervention.

This compound, with the chemical name 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, was identified through a high-throughput screening of 54,400 synthetic small molecules as a highly potent and selective inhibitor of ANO1.[1][2][3] This document summarizes the key findings related to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and the experimental workflows used in its discovery and characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound compared to other known ANO1 inhibitors.

CompoundIC50 (ANO1)IC50 (ANO2)Selectivity (ANO1 vs ANO2)Reference
This compound 77 ± 1.1 nM> 10 µM> 130-fold[1][3]
T16Ainh-A011.39 ± 0.59 µMPotently blocksLow[1][3]
MONNA1.95 ± 1.16 µMPotently blocksLow[1][3]
Table 1: Comparative Inhibitory Potency and Selectivity of this compound.
Concentration of this compoundInhibition of ATP-induced ANO1 Chloride CurrentsReference
50 nM52.0 ± 3.7%[1]
100 nM95.4 ± 0.5%[1]
1 µM98.7 ± 0.5%[1]
Table 2: Dose-Dependent Inhibition of ANO1 by this compound in FRT-ANO1 Cells (Patch-Clamp Analysis).
Ion Channel / TransporterEffect of this compoundConcentration TestedReference
ANO2NegligibleUp to 10 µM[1][3]
CFTRNo effectNot specified[1][2][3]
VRACNegligible1 µM[1]
ENaCNo effectNot specified[1]
Intracellular Ca2+ SignalingNo effectNot specified[1][2][3]
Table 3: Selectivity Profile of this compound against Other Ion Channels and Cellular Processes.

Experimental Protocols

High-Throughput Screening (HTS) for ANO1 Inhibitors

The discovery of this compound was the result of a cell-based high-throughput screening assay using Fischer rat thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

  • Cell Culture: FRT cells were cultured in F-12 Coon's modified medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Principle: The assay measures the rate of I⁻ influx into the cells, which quenches the YFP fluorescence. Inhibition of ANO1 activity results in a slower quenching rate.

  • Procedure:

    • Cells were seeded into 384-well plates.

    • A library of 54,400 synthetic small molecules was added to the wells.

    • The cells were then placed in a plate reader, and a baseline fluorescence was measured.

    • An I⁻-containing solution was added to activate the ANO1 channels, and the change in fluorescence over time was monitored.

    • Compounds that significantly reduced the rate of YFP quenching were identified as potential ANO1 inhibitors.

Electrophysiological Analysis (Whole-Cell Patch-Clamp)

To confirm the inhibitory effect of this compound on ANO1 chloride channel activity, whole-cell patch-clamp analysis was performed on FRT cells expressing ANO1.

  • Cell Preparation: FRT-ANO1 cells were grown on glass coverslips.

  • Recording Solution: The extracellular solution contained (in mM): 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4). The intracellular pipette solution contained (in mM): 140 NMDG-Cl, 1 MgCl₂, 10 HEPES, and 5 EGTA (pH 7.2), with free Ca²⁺ buffered to the desired concentration.

  • Procedure:

    • A glass micropipette with a resistance of 3-5 MΩ was used to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • The membrane patch was then ruptured to achieve the whole-cell configuration.

    • Membrane currents were recorded using an Axopatch 200B amplifier and pCLAMP software.

    • ANO1 was activated by applying 100 µM ATP to the extracellular solution.

    • This compound was then perfused at various concentrations to determine its inhibitory effect on the ATP-induced currents.

YFP Quenching Assay for VRAC Activity

To assess the selectivity of this compound, its effect on the volume-regulated anion channel (VRAC) was measured using a YFP quenching assay in LN215 cells, which endogenously express VRAC.

  • Cell Culture: LN215 cells stably expressing the YFP halide sensor were used.

  • Assay Principle: Similar to the HTS assay, this method measures the rate of I⁻ influx upon VRAC activation.

  • Procedure:

    • Cells were seeded in 96-well plates.

    • The cells were pre-incubated with this compound or other inhibitors.

    • VRAC was activated by a hypotonic solution.

    • The rate of YFP fluorescence quenching was measured to determine the level of VRAC inhibition.

Visualizations

Signaling Pathway of ANO1 and Therapeutic Intervention by this compound

ANO1_Pathway cluster_stimuli Pathophysiological Stimuli cluster_cell Cellular Response cluster_effects Disease Pathogenesis Stimuli e.g., Allergens, Pro-inflammatory mediators, Carcinogens, Hypertensive factors Ca_increase ↑ Intracellular Ca²⁺ Stimuli->Ca_increase ANO1 ANO1 Activation Ca_increase->ANO1 Cl_efflux Cl⁻ Efflux ANO1->Cl_efflux Cancer Cancer (Proliferation, Migration) Cl_efflux->Cancer Hypertension Hypertension (Smooth Muscle Contraction) Cl_efflux->Hypertension Pain Pain (Nociception) Cl_efflux->Pain Diarrhea Diarrhea (Fluid Secretion) Cl_efflux->Diarrhea Asthma Asthma (Mucus Secretion, Bronchoconstriction) Cl_efflux->Asthma This compound This compound This compound->ANO1

Caption: The role of ANO1 in disease and its inhibition by this compound.

Experimental Workflow for the Discovery and Validation of this compound

Ani9_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization Phase cluster_outcome Outcome HTS High-Throughput Screening (54,400 compounds) Hits Identification of Initial Hits (including this compound) HTS->Hits Patch_Clamp Whole-Cell Patch-Clamp (Potency & Efficacy) Hits->Patch_Clamp Selectivity_Assays Selectivity Assays (ANO2, CFTR, VRAC, ENaC) Hits->Selectivity_Assays Ca_Assay Intracellular Ca²⁺ Assay Hits->Ca_Assay Lead_Candidate This compound as a Potent and Selective ANO1 Inhibitor Patch_Clamp->Lead_Candidate Selectivity_Assays->Lead_Candidate Ca_Assay->Lead_Candidate

Caption: Workflow for the identification and validation of this compound.

Conclusion

The discovery of this compound represents a significant advancement in the search for selective ANO1 inhibitors. Its high potency and, most notably, its selectivity for ANO1 over the closely related ANO2 and other ion channels, make it a valuable pharmacological tool for studying the physiological and pathophysiological roles of ANO1.[1][2][3] Furthermore, the promising in vitro data suggest that this compound and its derivatives are viable candidates for further preclinical and clinical development for the treatment of a range of disorders, including certain cancers, hypertension, chronic pain, secretory diarrheas, and asthma.[1] Future research should focus on the in vivo efficacy, pharmacokinetic, and toxicological profiles of this compound to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: Investigating the Physiological Effects of ANO1 Inhibition by Ani9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physiological effects of inhibiting the Anoctamin 1 (ANO1) calcium-activated chloride channel with the potent and selective small molecule inhibitor, Ani9. ANO1, also known as TMEM16A, is a critical player in numerous physiological processes, and its dysregulation is implicated in a variety of pathologies, including cancer, asthma, and hypertension.[1] This document details the mechanism of action of this compound, its impact on key cellular signaling pathways, and provides established experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of ANO1 inhibition.

Introduction to ANO1 and the Inhibitor this compound

Anoctamin 1 (ANO1) is a calcium-activated chloride channel (CaCC) that plays a fundamental role in epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Its overexpression has been linked to the progression of various cancers, including those of the head and neck, breast, and prostate, by promoting cell proliferation, migration, and invasion.[1][2] Consequently, ANO1 has emerged as a promising therapeutic target.

This compound is a novel, potent, and highly selective small-molecule inhibitor of ANO1.[3][4][5] Discovered through high-throughput screening, this compound exhibits submicromolar potency and displays negligible effects on the closely related ANO2 channel, intracellular calcium signaling, or the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, making it a valuable tool for studying ANO1 function and a potential candidate for therapeutic development.[3][4]

Quantitative Data on this compound Inhibition

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on ANO1 channel activity and its downstream consequences.

Table 1: In Vitro Inhibition of ANO1 by this compound

ParameterValueCell Line/SystemReference
IC50 for ANO1 Inhibition 77 ± 1.1 nMFRT-ANO1 cells (apical membrane current)[4]
~10.6 µM (for comparison with another inhibitor)FRT cells expressing ANO1 and YFP (YFP quenching)[6]
Inhibition of ATP-induced ANO1 Chloride Currents 52.0 ± 3.7% at 50 nMFRT cells expressing ANO1 (whole-cell patch clamp)[3][7]
95.4 ± 0.5% at 100 nMFRT cells expressing ANO1 (whole-cell patch clamp)[3][7]
98.7 ± 0.5% at 1 µMFRT cells expressing ANO1 (whole-cell patch clamp)[3][7]
Selectivity (ANO1 vs. ANO2) Negligible effect on ANO2 up to 10 µMFRT-ANO2 cells (YFP quenching assay)[3]

Table 2: Effects of this compound on Downstream Signaling Pathways (Illustrative)

Downstream TargetEffect of this compound TreatmentCell LineQuantitative Change (Example)Reference
p-EGFR Inhibition of phosphorylationCancer cell linesDose-dependent decrease in p-EGFR/EGFR ratio[1]
p-ERK1/2 Inhibition of phosphorylationCancer cell linesDose-dependent decrease in p-ERK/ERK ratio[1]
p-Akt Inhibition of phosphorylationCancer cell linesDose-dependent decrease in p-Akt/Akt ratio[8]

Note: Specific quantitative data for the effect of this compound on the phosphorylation of these proteins is still emerging. The table reflects the established role of ANO1 in these pathways and the expected effect of its inhibition.

Signaling Pathways Modulated by ANO1 Inhibition

ANO1 is known to modulate several key signaling pathways that are crucial for cell growth, proliferation, and survival. This compound, by inhibiting ANO1, effectively downregulates these pathways.

EGFR-MAPK/ERK Signaling Pathway

ANO1 can physically associate with and activate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway.[1][2] This pathway is a central regulator of cell proliferation and survival. Inhibition of ANO1 by this compound is expected to reduce EGFR and subsequent ERK1/2 phosphorylation.

EGFR_MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates ANO1 ANO1 ANO1->EGFR Activates This compound This compound This compound->ANO1 Inhibits Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes

EGFR-MAPK/ERK Signaling Pathway and ANO1/Ani9 Interaction.
PI3K/Akt Signaling Pathway

ANO1 activity has also been linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, another critical regulator of cell survival and apoptosis.[1][2] Inhibition of ANO1 by this compound is anticipated to lead to a reduction in Akt phosphorylation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates ANO1 ANO1 ANO1->PI3K Promotes Activation This compound This compound This compound->ANO1 Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits

PI3K/Akt Signaling Pathway and ANO1/Ani9 Interaction.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound on ANO1 are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion channel activity of ANO1.

  • Cell Preparation:

    • HEK293T or FRT cells are transfected with a plasmid encoding human ANO1.

    • Cells are cultured for 24-36 hours post-transfection before recording.

  • Solutions:

    • Bath Solution (extracellular): 150 mM NMDG-Cl, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES (pH 7.4).

    • Pipette Solution (intracellular): 150 mM NMDG-Cl, 10 mM EGTA, 6.6 mM CaCl₂, 1 mM MgCl₂, 3 mM MgATP, 5 mM HEPES (pH 7.2).[6]

  • Recording Parameters:

    • Pipettes are pulled from borosilicate glass to a resistance of 3-5 MΩ.[7]

    • A whole-cell configuration is established.

    • The membrane potential is held at -60 mV or 0 mV.[6][7]

    • Voltage pulses are applied from -100 mV to +100 mV in 20 mV increments.[6][7]

    • ANO1 is activated by including 100 µM ATP in the bath solution.

    • This compound is added to the bath solution at desired concentrations to measure inhibition.

  • Data Analysis:

    • Current density (pA/pF) is calculated and plotted against voltage to generate I-V curves.

    • The percentage of inhibition is determined by comparing the current amplitude before and after this compound application.

Patch_Clamp_Workflow A Transfect cells with ANO1 B Culture cells (24-36h) A->B D Establish whole-cell configuration B->D C Prepare bath and pipette solutions C->D E Apply voltage pulses (-100mV to +100mV) D->E F Activate ANO1 with ATP E->F G Record baseline current F->G H Apply this compound G->H I Record inhibited current H->I J Analyze data: I-V curves, % inhibition I->J

Workflow for Whole-Cell Patch Clamp Experiment.
YFP Quenching Assay

This is a cell-based fluorescence assay to measure ANO1-mediated iodide influx.

  • Cell Preparation:

    • FRT cells are co-transfected with plasmids for human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-F46L/H148Q/I152L).

    • Cells are seeded in 96-well plates.

  • Assay Procedure:

    • Cells are washed with a standard buffer solution.

    • This compound at various concentrations is added to the wells and incubated for 10-20 minutes.

    • The plate is placed in a fluorescence microplate reader.

    • Baseline YFP fluorescence is measured for a few seconds.

    • An iodide-containing solution (e.g., 70 mM iodide) with an ANO1 activator (e.g., 100 µM ATP) is injected into the wells.

    • YFP fluorescence is continuously measured. The influx of iodide quenches the YFP fluorescence.

  • Data Analysis:

    • The initial rate of fluorescence decrease is calculated.

    • The IC50 value for this compound is determined by plotting the percentage of inhibition against the log of the this compound concentration.

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This technique measures transepithelial ion transport.

  • Cell Preparation:

    • FRT cells expressing ANO1 are grown to confluence on permeable supports (e.g., Snapwell inserts).

  • Ussing Chamber Setup:

    • The permeable supports are mounted in Ussing chambers.

    • The basolateral side is bathed with a standard HCO₃⁻-buffered solution.

    • The apical side is bathed with a half-Cl⁻ solution to create a chloride gradient.

    • The basolateral membrane is permeabilized with amphotericin B to isolate the apical membrane current.

  • Measurement:

    • The system is allowed to equilibrate.

    • This compound is added to both the apical and basolateral chambers and incubated.

    • ANO1 is activated by adding ATP to the apical solution.

    • The change in short-circuit current (Isc) is recorded.

  • Data Analysis:

    • The peak Isc is measured, and the percentage of inhibition by this compound is calculated.

Cell Proliferation Assay (CCK-8 or MTS)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Seeding:

    • Cancer cells (e.g., PC-3 for prostate cancer) are seeded in 96-well plates at a density of approximately 5,000 cells/well and allowed to adhere overnight.

  • Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of this compound.

    • Control wells receive medium with the vehicle (e.g., DMSO).

    • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Assay:

    • 10 µL of CCK-8 or MTS reagent is added to each well.

    • The plate is incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control.

    • The IC50 for cell proliferation inhibition is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

  • Animal Model:

    • Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation:

    • Cancer cells (e.g., PC-3) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

    • Tumors are allowed to grow to a palpable size.

  • Treatment:

    • Mice are randomized into control and treatment groups.

    • This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

    • The control group receives the vehicle.

  • Monitoring:

    • Tumor size is measured regularly (e.g., with calipers) and tumor volume is calculated.

    • Body weight and general health of the mice are monitored.

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

  • Data Analysis:

    • Tumor growth curves are plotted for each group.

    • Statistical analysis is performed to determine the significance of tumor growth inhibition by this compound.

Conclusion

This compound is a powerful and selective tool for investigating the physiological and pathophysiological roles of the ANO1 channel. Its ability to potently inhibit ANO1 activity provides a means to dissect the involvement of this channel in various cellular processes, particularly in the context of cancer cell proliferation and survival through the EGFR/MAPK/ERK and PI3K/Akt signaling pathways. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of targeting ANO1 with inhibitors like this compound. As research progresses, a deeper understanding of the intricate mechanisms governed by ANO1 will undoubtedly pave the way for novel therapeutic strategies in a range of diseases.

References

The chemical structure and properties of Ani9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ani9 is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel (CaCC).[1][2] Discovered through high-throughput screening, this compound has emerged as a valuable pharmacological tool for studying the physiological and pathophysiological roles of ANO1.[3][4] Its ability to modulate ANO1 activity with high specificity makes it a promising candidate for therapeutic development in a range of disorders, including cancer, hypertension, pain, diarrhea, and asthma.[2][3][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its impact on cellular signaling pathways.

Chemical Structure and Properties

This compound, with the chemical name 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide, is a hydrazone derivative.[5][6] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide[1][5]
Molecular Formula C17H17ClN2O3[1][5]
Molecular Weight 332.78 g/mol [1][5]
CAS Number 356102-14-2[5]
Appearance White to off-white solid[7]
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO[8]
SMILES Code O=C(N/N=C/C1=CC=CC=C1OC)COC2=CC=C(Cl)C=C2C[5]
InChI Key KDALDZRKOBJXIE-VXLYETTFSA-N[5]
Storage Store at -20°C[1][8]

Mechanism of Action and Biological Activity

This compound is a potent and selective inhibitor of the ANO1 chloride channel, with a reported IC50 of 77 nM.[7][9] ANO1, a calcium-activated chloride channel, is implicated in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and nociception.[3][5] Dysregulation of ANO1 activity has been linked to several diseases, most notably various forms of cancer where it is often overexpressed.[2][6]

This compound exhibits high selectivity for ANO1 over other chloride channels, including the closely related ANO2, as well as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Epithelial Sodium Channel (ENaC).[2][4] This specificity makes this compound a superior research tool compared to less selective CaCC inhibitors.

The inhibitory effect of this compound on ANO1 leads to a reduction in cancer cell proliferation, migration, and invasion in cell lines where ANO1 is highly expressed, such as PC3 (prostate cancer), MCF7 (breast cancer), and BxPC3 (pancreatic cancer).[6] Furthermore, this compound has been shown to inhibit smooth muscle contractions in mice.[7]

Table 2: Inhibitory Activity of this compound

TargetIC50Cell Line/SystemReference
ANO1 (human)77 nMFischer Rat Thyroid (FRT) cells expressing human ANO1[7][10]
Endogenous CaCC110 nMPC3, Capan-1, and NHNE cells[7]
ANO2 (mouse)Negligible effect at 1 µMFRT cells expressing mouse ANO2[4]
CFTRNo effect at 30 µMFRT cells expressing CFTR[4][8]
ENaCNo effect at 30 µMT84 cells[8]

Signaling Pathways

The inhibition of ANO1 by this compound impacts several downstream signaling pathways that are crucial for cell proliferation, survival, and migration. ANO1 has been shown to modulate the activity of key signaling molecules, including the Epidermal Growth Factor Receptor (EGFR) and subsequent downstream cascades.

ANO1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca2+ Ca²⁺ ANO1 ANO1 (TMEM16A) Ca2+->ANO1 Activates EGFR EGFR ANO1->EGFR Modulates p38 p38 ANO1->p38 Activates NF-kB NF-κB ANO1->NF-kB Activates RAS RAS EGFR->RAS Activates AKT AKT EGFR->AKT Activates SRC SRC EGFR->SRC Activates This compound This compound This compound->ANO1 Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK1/2 ERK1/2 MEK->ERK1/2 Activates Proliferation Cell Proliferation, Survival, Migration ERK1/2->Proliferation AKT->Proliferation SRC->Proliferation p38->Proliferation NF-kB->Proliferation

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from 4-chloro-2-methylphenol.

Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide

  • To a solution of 4-chloro-2-methylphenol in a suitable solvent (e.g., acetone), add ethyl chloroacetate and a base (e.g., potassium carbonate).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the mixture and evaporate the solvent to obtain ethyl 2-(4-chloro-2-methylphenoxy)acetate.

  • Dissolve the resulting ester in ethanol and add hydrazine hydrate.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to allow the product, 2-(4-chloro-2-methylphenoxy)acetohydrazide, to crystallize.

  • Collect the solid by filtration and wash with cold ethanol.

Step 2: Synthesis of this compound (2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide)

  • Dissolve 2-(4-chloro-2-methylphenoxy)acetohydrazide in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of 2-methoxybenzaldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for several hours.

  • Upon cooling, the product, this compound, will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1 cluster_step2 Step 2 Start1 4-chloro-2-methylphenol + Ethyl chloroacetate Intermediate1 Ethyl 2-(4-chloro-2-methylphenoxy)acetate Start1->Intermediate1 Reagent1 + Hydrazine hydrate Intermediate1->Reagent1 Product1 2-(4-chloro-2-methylphenoxy)acetohydrazide Reagent1->Product1 Start2 2-(4-chloro-2-methylphenoxy)acetohydrazide Reagent2 + 2-methoxybenzaldehyde Start2->Reagent2 Product2 This compound Reagent2->Product2

High-Throughput Screening for ANO1 Inhibitors

This compound was identified from a screen of 54,400 synthetic small molecules.[4] The assay utilized a cell-based system with a halide-sensitive yellow fluorescent protein (YFP) to measure ANO1 activity.

Protocol Outline:

  • Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 and a halide sensor YFP (e.g., YFP-H148Q/I152L).

  • Assay Principle: ANO1 is a chloride channel. When open, it allows the influx of halide ions (like iodide) which quenches the fluorescence of the YFP. The rate of fluorescence quenching is proportional to ANO1 activity.

  • Procedure: a. Plate the FRT-ANO1-YFP cells in 384-well plates. b. Add test compounds (including this compound as a control) to the wells. c. Activate ANO1 using a known agonist (e.g., ATP or a specific small-molecule activator like Eact). d. Simultaneously, add a solution containing a quenching halide (e.g., NaI). e. Measure the YFP fluorescence intensity over time using a fluorescence plate reader. f. Inhibitors of ANO1 will reduce the rate of fluorescence quenching.

HTS_Workflow Start Plate FRT-ANO1-YFP cells Add_Compounds Add test compounds Start->Add_Compounds Activate_and_Quench Add ANO1 activator + Iodide solution Add_Compounds->Activate_and_Quench Measure_Fluorescence Measure YFP fluorescence over time Activate_and_Quench->Measure_Fluorescence Analyze Analyze quenching rate to identify inhibitors Measure_Fluorescence->Analyze

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents through ANO1 channels in the cell membrane.

Protocol Outline:

  • Cell Preparation: Use FRT cells stably expressing human ANO1.

  • Pipette Solution (Intracellular): Contains a low concentration of free Ca2+ to activate ANO1 and a suitable salt solution (e.g., CsCl-based).

  • Bath Solution (Extracellular): A standard physiological salt solution (e.g., NaCl-based).

  • Procedure: a. Form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane. b. Rupture the membrane patch under the pipette to achieve the whole-cell configuration. c. Clamp the cell membrane potential at a holding potential (e.g., -60 mV). d. Apply voltage steps to elicit ANO1 currents. e. Perfuse the cell with a solution containing this compound to measure its inhibitory effect on the ANO1 current.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Protocol Outline:

  • Cell Seeding: Seed cancer cells (e.g., PC3, Capan-1) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the ANO1 chloride channel. Its defined chemical structure, robust biological activity, and high specificity make it an invaluable tool for researchers in both academic and industrial settings. The detailed protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Further investigation into the therapeutic potential of this compound is warranted, particularly in the context of cancers that overexpress ANO1.

References

Methodological & Application

Application Notes and Protocols for Ani9 in In-Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ani9 is a potent and selective small-molecule inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A).[1][2][3] ANO1 is a calcium-activated chloride channel (CaCC) that is overexpressed in various types of cancers, including prostate, breast, and gastrointestinal cancers, and is implicated in tumor proliferation, invasion, and metastasis.[1][4] this compound exerts its effects by inhibiting the synthesis of ANO1 in a concentration-dependent manner.[4] Its high selectivity for ANO1 over the homologous ANO2 and other ion channels like CFTR and ENaC makes it a valuable tool for studying the specific roles of ANO1 in cancer biology and a potential candidate for therapeutic development.[1][2][5] These application notes provide a comprehensive protocol for the use of this compound in in-vitro cell culture experiments, with a focus on assessing its impact on cancer cell viability.

Data Presentation

Quantitative data for this compound is summarized in the table below. Researchers should note that the potency of this compound can vary between different cell lines and experimental conditions. Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.

ParameterValueCell LineAssay TypeReference
IC5077 ± 1.1 nMFRT-ANO1Apical membrane current measurement[6]
IC50< 3 µMN/AGeneral ANO1 channel activity[3]
Effective Concentration1 µMFRT-ANO1Almost complete inhibition of ANO1[1]
Effective Concentration50 nM - 1 µMFRT-ANO1Inhibition of ATP-induced ANO1 chloride currents[6]

Note: The IC50 values for this compound in specific cancer cell lines using cell viability assays are not widely reported in the literature. The provided IC50 is for the inhibition of ANO1 channel activity. It is crucial to determine the IC50 for cell viability in your cancer cell line of interest empirically.

Signaling Pathway

This compound targets ANO1, which is known to modulate several key signaling pathways involved in cancer progression. Inhibition of ANO1 by this compound can lead to the downregulation of these pathways, thereby affecting cell proliferation, survival, and migration. The diagram below illustrates the central role of ANO1 in oncogenic signaling.

ANO1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANO1 ANO1 EGFR EGFR ANO1->EGFR Activates CAMK CAMK ANO1->CAMK Activates RAS_RAF_MEK RAS/RAF/MEK EGFR->RAS_RAF_MEK PI3K PI3K EGFR->PI3K Ca2+ Ca2+ Ca2+->ANO1 Activates Invasion Invasion CAMK->Invasion ERK ERK RAS_RAF_MEK->ERK AKT AKT PI3K->AKT Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT->Proliferation AKT->Metastasis This compound This compound This compound->ANO1 Inhibits Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_assay Assay cluster_analysis Data Analysis Prepare_Stock Prepare this compound Stock (10 mM in DMSO) Treat_Cells Treat with this compound Serial Dilutions Prepare_Stock->Treat_Cells Culture_Cells Culture Cancer Cells Seed_Cells Seed Cells in 96-well Plate Culture_Cells->Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Buffer Incubate_MTT->Add_Solvent Read_Absorbance Read Absorbance (570nm) Add_Solvent->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

Application Notes and Protocols for Ani9 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ani9 is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel, also known as Transmembrane member 16A (TMEM16A). In preclinical research, this compound has demonstrated significant potential in in-vitro studies for its role in modulating cellular processes governed by ANO1. This channel is implicated in a variety of physiological functions and is a therapeutic target in several diseases, including cancer, hypertension, and asthma.[1][2]

These application notes provide a summary of the available in-vitro data for this compound and a generalized protocol for its application in cell-based assays. Due to a lack of publicly available in-vivo studies, a hypothetical in-vivo protocol is provided as a starting point for researchers. It is crucial to note that the in-vivo dosage and concentration of this compound have not been established, and therefore, extensive dose-finding and toxicology studies are imperative before commencing any in-vivo experiments.

Data Presentation

In-Vitro Activity of this compound

The following table summarizes the known in-vitro quantitative data for this compound, highlighting its potency and selectivity as an ANO1 inhibitor.

ParameterCell LineAssay TypeValueReference
IC50 FRT cells expressing human ANO1Apical membrane current measurement77 ± 1.1 nM[3]
IC50 FRT cells expressing ANO1 and YFPYFP-quenching assay5.24 µM (for Schisandrathera D, another ANO1 inhibitor)[4]
Inhibition HEK293T cells expressing ANO1Whole-cell patch clamp23% at 10 µM and 60% at 30 µM (for cis-resveratrol, another ANO1 inhibitor)[5]
Selectivity FRT cells expressing ANO2Apical membrane current measurementNo significant inhibition at 1 µM[3]
Illustrative Example for In-Vivo Animal Studies

Disclaimer: The following table is a hypothetical representation of a possible in-vivo study design for this compound. The dosages and concentrations are illustrative and must be determined through rigorous dose-escalation and pharmacokinetic studies.

Animal ModelRoute of AdministrationVehicleHypothetical Dosage RangeDosing FrequencyStudy DurationPotential Endpoints
Nude mice with prostate cancer xenograftsIntraperitoneal (IP) injection10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline1 - 50 mg/kgOnce daily28 daysTumor volume, body weight, apoptosis markers (e.g., cleaved caspase-3)
Spontaneously Hypertensive Rats (SHR)Oral gavage (PO)0.5% Methylcellulose in water5 - 100 mg/kgTwice daily14 daysBlood pressure, heart rate, plasma drug concentration
Ovalbumin-sensitized mice (Asthma model)Intratracheal (IT) instillationSaline0.1 - 10 mg/kgSingle dose24 hoursAirway hyperresponsiveness, inflammatory cell count in BAL fluid

Experimental Protocols

Protocol 1: In-Vitro Inhibition of ANO1 using YFP-Quenching Assay

This protocol is based on methodologies described for assessing ANO1 channel activity.[4]

1. Cell Culture:

  • Culture Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) variant (e.g., YFP-H148Q/I152L/F46L).
  • Maintain cells in a suitable growth medium supplemented with antibiotics for selection.
  • Plate the cells in a 96-well plate at an appropriate density and allow them to adhere and form a monolayer.

2. Compound Preparation:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
  • On the day of the experiment, prepare serial dilutions of this compound in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

3. Assay Procedure:

  • Wash the cell monolayer twice with PBS.
  • Add the different concentrations of this compound (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
  • Measure the baseline YFP fluorescence using a microplate reader.
  • To initiate iodide influx through the ANO1 channels, add a solution containing sodium iodide (NaI) and an ANO1 activator (e.g., ATP or ionomycin) to all wells.
  • Immediately begin recording the YFP fluorescence at short intervals for a defined period. The influx of iodide will quench the YFP fluorescence.

4. Data Analysis:

  • Calculate the initial rate of fluorescence quenching for each well.
  • Normalize the rates to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Hypothetical In-Vivo Efficacy Study in a Xenograft Mouse Model

Disclaimer: This is a generalized and hypothetical protocol. The specific details, especially the dosage and vehicle, must be optimized based on preliminary studies.

1. Animal Model:

  • Use immunodeficient mice (e.g., athymic nude mice).
  • Implant human cancer cells overexpressing ANO1 (e.g., PC-3 prostate cancer cells) subcutaneously into the flank of each mouse.
  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Animal Housing and Randomization:

  • House the mice in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
  • Once tumors reach the desired size, randomize the mice into treatment and control groups.

3. Drug Preparation and Administration:

  • Vehicle Preparation: Prepare a sterile vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
  • This compound Formulation: Based on dose-finding studies, prepare the desired concentration of this compound in the vehicle.
  • Administer this compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) at a specified frequency and duration.

4. Monitoring and Endpoints:

  • Measure tumor volume and body weight regularly (e.g., twice a week).
  • Monitor the animals for any signs of toxicity.
  • At the end of the study, euthanize the animals and excise the tumors.
  • Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation and apoptosis markers or Western blotting to assess downstream signaling pathways.

5. Data Analysis:

  • Compare the tumor growth rates between the treatment and control groups.
  • Perform statistical analysis to determine the significance of any observed differences.

Visualization of Signaling Pathways

ANO1 Signaling in Cancer Progression

An increase in intracellular calcium activates the ANO1 channel, which in turn can stimulate multiple signaling pathways implicated in cancer cell proliferation and invasion, including the EGFR, MAPK/ERK, and PI3K/AKT pathways.[1][6][7][8]

ANO1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ANO1 ANO1 (TMEM16A) EGFR EGFR ANO1->EGFR Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ca2 Intracellular Ca2+ (Increase) Ca2->ANO1 Activates CAMK CAMK Ca2->CAMK Activates PLC PLC IP3 IP3 ER Endoplasmic Reticulum RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Cell Invasion ERK->Invasion AKT AKT PI3K->AKT AKT->Proliferation AKT->Invasion Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibits CAMK->Proliferation

Caption: ANO1 signaling pathway in cancer.

Experimental Workflow for In-Vivo Study

The following diagram illustrates a general workflow for conducting an in-vivo study with a novel compound like this compound.

In_Vivo_Workflow cluster_preclinical Preclinical Phase A Dose-Finding & Toxicology Studies B Establish Animal Model (e.g., Xenograft) A->B C Randomize Animals into Control & Treatment Groups B->C D Drug Administration (this compound vs. Vehicle) C->D E Monitor Tumor Growth & Animal Health D->E F Endpoint Analysis (e.g., IHC, Western Blot) E->F G Statistical Analysis & Interpretation F->G

Caption: General workflow for an in-vivo animal study.

References

Application Notes: Utilizing Ani9 for Patch-Clamp Electrophysiology Studies of TMEM16A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TMEM16A, also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and nociception.[1][2][3] Dysregulation of TMEM16A has been implicated in several diseases, such as hypertension, cystic fibrosis, and cancer, making it a significant target for therapeutic intervention. Ani9 is a potent and selective small-molecule inhibitor of TMEM16A, with a reported IC50 in the nanomolar range.[1][4][5] Notably, this compound exhibits high selectivity for TMEM16A over the closely related homolog TMEM16B (ANO2) and does not affect intracellular calcium signaling, a common off-target effect of other TMEM16A inhibitors.[1][4] These properties make this compound an invaluable tool for studying the physiological and pathophysiological roles of TMEM16A using patch-clamp electrophysiology.

These application notes provide detailed protocols and quantitative data for the use of this compound in whole-cell patch-clamp experiments to characterize its inhibitory effects on TMEM16A channels.

Quantitative Data

The inhibitory potency of this compound on TMEM16A channels has been quantified using patch-clamp electrophysiology. The following tables summarize key data from published studies.

Table 1: Inhibitory Concentration of this compound on TMEM16A

ParameterValueCell LineElectrophysiology MethodReference
IC5077 ± 1.1 nMFRT-ANO1Apical membrane current measurement[1]

Table 2: Percent Inhibition of TMEM16A Current by this compound

This compound ConcentrationMean Current Inhibition (%)Standard ErrorCell LineElectrophysiology MethodReference
50 nM52.0%3.7%FRT-ANO1Whole-cell patch-clamp[1]
100 nM95.4%0.5%FRT-ANO1Whole-cell patch-clamp[1]
1 µM98.7%0.5%FRT-ANO1Whole-cell patch-clamp[1]

Signaling Pathway and Mechanism of Action

TMEM16A is a calcium-activated chloride channel. Its activation is triggered by an increase in intracellular calcium concentration ([Ca2+]i), which can be initiated by various upstream signaling events, such as G-protein coupled receptor (GPCR) activation leading to inositol trisphosphate (IP3)-mediated calcium release from the endoplasmic reticulum. Upon binding of calcium, TMEM16A undergoes a conformational change, opening a pore permeable to chloride ions. The resulting chloride efflux leads to membrane depolarization, which in turn can modulate cellular processes like smooth muscle contraction and epithelial secretion.

This compound acts as a direct blocker of the TMEM16A channel pore, thereby preventing chloride ion flux and subsequent physiological effects. A key advantage of this compound is its minimal impact on intracellular calcium signaling pathways, ensuring that its observed effects are due to direct channel inhibition.[1][4]

TMEM16A_Signaling_Pathway cluster_upstream Upstream Activation cluster_channel Channel Gating and Inhibition cluster_downstream Downstream Effects Agonist Agonist (e.g., ATP) GPCR GPCR Agonist->GPCR binds PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_cyto Ca2+ (cytosolic) ER->Ca_cyto releases Ca_ER Ca2+ TMEM16A_closed TMEM16A (Closed) TMEM16A_open TMEM16A (Open) TMEM16A_closed->TMEM16A_open conformational change Ca_cyto->TMEM16A_closed binds TMEM16A_blocked TMEM16A (Blocked) TMEM16A_open->TMEM16A_blocked Cl_ion Cl- TMEM16A_open->Cl_ion allows efflux This compound This compound This compound->TMEM16A_open binds and blocks Depolarization Membrane Depolarization Cl_ion->Depolarization causes Response Cellular Response (e.g., Contraction, Secretion) Depolarization->Response triggers

TMEM16A signaling pathway and this compound inhibition.

Experimental Protocols

The following is a detailed protocol for whole-cell patch-clamp recording of TMEM16A currents and their inhibition by this compound, adapted from Seo et al., 2016.[1]

Cell Preparation
  • Culture Fischer Rat Thyroid (FRT) cells stably expressing human TMEM16A (FRT-ANO1) in a suitable medium (e.g., Coon’s modified Ham’s F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418).

  • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions

External (Bath) Solution:

ComponentConcentration (mM)
NMDG-Cl140
CaCl21
MgCl21
Glucose10
HEPES10
pH 7.4 (adjusted with NaOH)
Osmolality ~310 mOsm

Internal (Pipette) Solution:

ComponentConcentration (mM)
CsCl130
EGTA0.5
MgCl21
Tris-ATP1
HEPES10
pH 7.2 (adjusted with CsOH)
Osmolality ~310 mOsm

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Dilute the stock solution in the external solution to the desired final concentrations (e.g., 50 nM, 100 nM, 1 µM) immediately before use. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

Whole-Cell Patch-Clamp Procedure
  • Place a coverslip with FRT-ANO1 cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes before starting the recording.

Voltage-Clamp Protocol and Data Acquisition
  • Hold the membrane potential at 0 mV.

  • Apply voltage steps from -100 mV to +100 mV in 20 mV increments for 500 ms each.

  • Record the resulting whole-cell currents using a suitable amplifier and data acquisition system.

  • To activate TMEM16A, apply 100 µM ATP to the external solution.

  • After recording baseline ATP-activated currents, perfuse the chamber with the external solution containing the desired concentration of this compound for at least 5 minutes.

  • Repeat the voltage-step protocol to record the inhibited currents.

  • To determine the reversibility of inhibition, wash out this compound with the external solution for an extended period and re-apply ATP.

Experimental_Workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (FRT-ANO1) Giga_Seal Form Gigaohm Seal Cell_Culture->Giga_Seal Solution_Prep Prepare Solutions (Internal, External, this compound) Solution_Prep->Giga_Seal Pipette_Pull Pull Patch Pipettes Pipette_Pull->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Record Baseline Currents Whole_Cell->Baseline_Rec ATP_Activation Activate TMEM16A with ATP Baseline_Rec->ATP_Activation Ani9_Application Apply this compound ATP_Activation->Ani9_Application Inhibited_Rec Record Inhibited Currents Ani9_Application->Inhibited_Rec Washout Washout this compound Inhibited_Rec->Washout Data_Acquisition Data Acquisition Inhibited_Rec->Data_Acquisition IV_Plot Generate I-V Curves Data_Acquisition->IV_Plot Inhibition_Calc Calculate Percent Inhibition IV_Plot->Inhibition_Calc IC50_Curve Determine IC50 Inhibition_Calc->IC50_Curve

Experimental workflow for this compound in patch-clamp.

Conclusion

This compound is a highly potent and selective inhibitor of the TMEM16A calcium-activated chloride channel. Its specificity and lack of interference with intracellular calcium signaling make it an exceptional pharmacological tool for investigating the roles of TMEM16A in cellular physiology and disease. The provided protocols and data serve as a comprehensive guide for researchers employing patch-clamp electrophysiology to study TMEM16A and the effects of its inhibition by this compound.

References

Application Notes and Protocols for Screening Ani9 Efficacy Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ani9 is a potent and selective small-molecule inhibitor of Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC) overexpressed in various cancers.[1][2][3] Inhibition of ANO1 has been shown to impede cancer cell proliferation, migration, and invasion, making it a promising target for cancer therapy.[4][5] this compound exerts its effect by blocking the ANO1 channel activity, which can lead to the downregulation of signaling pathways crucial for tumor progression, such as the PI3K/AKT and MAPK pathways.[4] This document provides detailed protocols for a comprehensive cell-based assay strategy to screen for and characterize the efficacy of this compound and its analogs. The described assays will assess the impact of this compound on cell viability, apoptosis, and direct ANO1 channel activity.

Signaling Pathway of ANO1 in Cancer Cells

The following diagram illustrates the proposed signaling pathway of ANO1 in cancer cells and the point of intervention for this compound. Activation of ANO1 leads to chloride ion efflux, membrane depolarization, and subsequent activation of downstream pro-survival and proliferative signaling pathways. This compound directly inhibits the channel function of ANO1, thereby blocking these downstream effects.

ANO1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ANO1 ANO1 (CaCC) Cl_efflux Cl⁻ Efflux ANO1->Cl_efflux PI3K_AKT PI3K/AKT Pathway Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Migration Cell Migration & Invasion PI3K_AKT->Migration MAPK MAPK Pathway MAPK->Proliferation MAPK->Migration Ca_influx ↑ Intracellular Ca²⁺ Ca_influx->ANO1 Activates Cl_efflux->PI3K_AKT Activates Cl_efflux->MAPK Activates This compound This compound This compound->ANO1 Inhibits

Caption: ANO1 signaling pathway and this compound's mechanism of action.

Experimental Workflow for this compound Efficacy Screening

A multi-faceted approach is recommended to thoroughly evaluate the efficacy of this compound. The following workflow outlines the key cell-based assays to be performed.

Experimental_Workflow cluster_assays Efficacy Assays start Start: Select ANO1-expressing Cancer Cell Line culture Cell Culture & Seeding (96-well plates) start->culture treatment Treat with varying concentrations of this compound culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Caspase 3/7) treatment->apoptosis functional ANO1 Functional Assay (YFP Quenching) treatment->functional analysis Data Analysis: Calculate IC₅₀ values and dose-response curves viability->analysis apoptosis->analysis functional->analysis end End: Determine this compound Efficacy analysis->end

Caption: Experimental workflow for screening this compound efficacy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • ANO1-expressing cancer cell line (e.g., PC-3, CFPAC-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear flat-bottom plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • ANO1-expressing cancer cell line

  • Complete culture medium

  • 96-well white-walled, clear-bottom plates

  • This compound (dissolved in DMSO)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C.

  • Treat cells with serial dilutions of this compound as described in the MTT assay protocol.

  • Incubate for 24-48 hours.

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[1]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

ANO1 Functional Assay (Halide-Sensitive YFP Quenching Assay)

This assay directly measures the chloride channel activity of ANO1 by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx.

Materials:

  • FRT (Fischer Rat Thyroid) cells stably co-expressing human ANO1 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[7][8]

  • Culture medium for FRT cells (e.g., F-12 Coon's modification)

  • 96-well black-walled, clear-bottom plates

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Iodide-containing buffer (PBS with 140 mM NaI replacing NaCl)

  • ATP solution (to a final concentration of 100 µM to activate ANO1)

  • Fluorescence plate reader

Protocol:

  • Seed the FRT-ANO1-YFP cells in a 96-well plate and grow to confluence.

  • Wash the cells three times with PBS.

  • Add 100 µL of PBS containing the desired concentrations of this compound to each well and incubate for 10-20 minutes at room temperature.

  • Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence (Excitation ~485 nm, Emission ~520 nm).

  • Rapidly add 100 µL of iodide-containing buffer with ATP to each well.

  • Immediately start recording the YFP fluorescence every second for 10-20 seconds. The rate of fluorescence quenching is proportional to the ANO1 channel activity.[3][9]

Data Presentation and Analysis

Quantitative data from the assays should be summarized in tables for clear comparison. The primary endpoint for efficacy is the half-maximal inhibitory concentration (IC₅₀).

Table 1: Cell Viability (MTT Assay) Data

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle)1.25 ± 0.08100
0.11.18 ± 0.0794.4
10.85 ± 0.0568.0
100.42 ± 0.0333.6
1000.15 ± 0.0212.0

Table 2: Apoptosis (Caspase 3/7 Assay) Data

This compound Conc. (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase Activity
0 (Vehicle)5,200 ± 3501.0
0.16,100 ± 4201.2
115,800 ± 1,1003.0
1045,500 ± 3,2008.8
10068,000 ± 4,50013.1

Table 3: ANO1 Functional (YFP Quenching) Data

This compound Conc. (µM)Quenching Rate (RFU/s) (Mean ± SD)% Inhibition
0 (Vehicle)550 ± 400
0.01480 ± 3512.7
0.1270 ± 2050.9
180 ± 1085.5
1025 ± 595.5

IC₅₀ Calculation: The IC₅₀ values should be calculated by fitting the dose-response data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism).

Equation: Y = Bottom + (Top-Bottom)/(1 + (X/IC₅₀)^HillSlope)

Where:

  • Y = % Inhibition or % Viability

  • X = Concentration of this compound

  • Top/Bottom = Plateaus of the curve

  • HillSlope = Steepness of the curve

The calculated IC₅₀ values from the different assays provide a comprehensive profile of this compound's efficacy.

References

Using Ani9 to Elucidate the Role of ANO1 in Specific Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin 1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a crucial role in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Dysregulation of ANO1 function has been implicated in several pathologies, most notably in various forms of cancer where it is often overexpressed and contributes to cell proliferation, migration, and survival.[2][3] Consequently, ANO1 has emerged as a promising therapeutic target for a range of diseases.

Ani9 is a potent and selective small-molecule inhibitor of ANO1.[4] It exhibits submicromolar potency and high selectivity for ANO1 over its homolog ANO2, making it an invaluable pharmacological tool for investigating the specific functions of ANO1 in cellular and disease models.[4][5] These application notes provide detailed protocols for utilizing this compound to study ANO1 function in specific cell lines, with a focus on cancer cell lines where ANO1 is highly expressed.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting ANO1 channel activity.

Cell Line Assay Parameter Value Reference
FRT-ANO1Apical Membrane CurrentIC5077 ± 1.1 nM[4]
PC-3YFP Quenching AssayInhibitionDose-dependent[4]
Capan-1YFP Quenching AssayInhibitionDose-dependent[4]
FRT-ANO1Whole-Cell Patch Clamp% Inhibition at 50 nM52.0 ± 3.7%[4]
FRT-ANO1Whole-Cell Patch Clamp% Inhibition at 100 nM95.4 ± 0.5%[4]
FRT-ANO1Whole-Cell Patch Clamp% Inhibition at 1 µM98.7 ± 0.5%[4]

Signaling Pathways

ANO1 has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. Inhibition of ANO1 with this compound can be used to probe the involvement of these pathways in specific cellular contexts.

ANO1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANO1 ANO1 EGFR EGFR ANO1->EGFR Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->ANO1 Inhibits

Figure 1: ANO1 Signaling Pathways.

Experimental Protocols

The following are detailed protocols for key experiments to study the function of ANO1 using this compound in appropriate cell lines.

Cell Line Selection and Culture

The choice of cell line is critical for studying ANO1 function. It is recommended to use cell lines with high endogenous expression of ANO1.

Recommended Cell Lines with High ANO1 Expression:

  • PC-3: Human prostate cancer

  • HCT116: Human colorectal carcinoma

  • SW480: Human colon adenocarcinoma

  • HaCaT: Human keratinocytes

Protocol for Culturing PC-3 and HCT116 Cells:

  • Media Preparation:

    • PC-3: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HCT116: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing:

    • Rapidly thaw cryopreserved cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Electrophysiology: Whole-Cell Patch-Clamp

This technique directly measures the ion channel activity of ANO1 and its inhibition by this compound.

Patch_Clamp_Workflow Start Start: Prepare FRT-ANO1 cells Setup Establish whole-cell configuration Start->Setup Record_Baseline Record baseline current (Holding potential: 0 mV, Pulses: -100 to +100 mV) Setup->Record_Baseline Activate_ANO1 Activate ANO1 with 100 µM ATP Record_Baseline->Activate_ANO1 Record_Activated Record activated current Activate_ANO1->Record_Activated Add_this compound Apply this compound (e.g., 50 nM, 100 nM, 1 µM) Record_Activated->Add_this compound Record_Inhibited Record inhibited current Add_this compound->Record_Inhibited Analyze Analyze data: Generate I/V plots and calculate % inhibition Record_Inhibited->Analyze

Figure 2: Patch-Clamp Workflow.

Protocol:

  • Cell Preparation: Plate FRT cells stably expressing human ANO1 (FRT-ANO1) on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • Extracellular (bath) solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

    • Intracellular (pipette) solution (in mM): 140 NMDG-Cl, 1 CaCl2, 2 MgCl2, 5 EGTA, 10 HEPES, pH 7.2.

  • Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use borosilicate glass pipettes with a resistance of 3-5 MΩ.

    • Establish a whole-cell configuration and hold the membrane potential at 0 mV.

    • Apply voltage pulses from -100 mV to +100 mV in 20 mV increments to record baseline currents.

    • Activate ANO1 by perfusing the bath with a solution containing 100 µM ATP.

    • After recording the activated current, apply different concentrations of this compound (e.g., 50 nM, 100 nM, 1 µM) to the bath and record the inhibited currents.

  • Data Analysis:

    • Measure the current amplitude at each voltage step.

    • Construct current-voltage (I/V) relationship plots.

    • Calculate the percentage of inhibition at each concentration of this compound.

Fluorescence-Based Functional Assay (YFP Quenching)

This high-throughput compatible assay is ideal for screening and characterizing ANO1 inhibitors.

YFP_Assay_Workflow Start Start: Plate FRT-ANO1-YFP cells in 96-well plate Incubate Incubate for 48 hours Start->Incubate Wash Wash cells with PBS Incubate->Wash Add_this compound Add this compound at various concentrations and incubate for 10 min Wash->Add_this compound Measure_Baseline Measure baseline YFP fluorescence Add_this compound->Measure_Baseline Add_Activator Add I- solution containing 100 µM ATP Measure_Baseline->Add_Activator Measure_Quenching Measure YFP fluorescence quenching over time Add_Activator->Measure_Quenching Analyze Analyze data: Calculate initial rate of quenching and IC50 Measure_Quenching->Analyze

Figure 3: YFP Quenching Assay Workflow.

Protocol:

  • Cell Preparation: Plate FRT cells stably co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-F46L/H148Q/I152L) in 96-well black-walled microplates at a density of 2 x 10^4 cells per well.

  • Incubation: Culture the cells for 48 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Wash each well twice with 200 µL of PBS.

    • Add 100 µL of PBS to each well.

    • Add various concentrations of this compound to the wells and incubate for 10 minutes at 37°C.

    • Transfer the plate to a fluorescence plate reader.

    • Measure the baseline YFP fluorescence for 1-2 seconds.

    • Inject 100 µL of an iodide-containing solution with 100 µM ATP to activate ANO1.

    • Record the decrease in YFP fluorescence (quenching) for 5-10 seconds.

  • Data Analysis:

    • Determine the initial rate of fluorescence quenching.

    • Plot the rate of quenching against the concentration of this compound to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of ANO1 inhibition on cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed PC-3 or HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-30 µM) in a medium containing 0.5% FBS for 24, 48, and 72 hours.[3]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the role of ANO1 in cell migration.

Protocol:

  • Cell Seeding: Seed PC-3 or other highly migratory, ANO1-expressing cells in a 6-well plate and grow to 90-100% confluency.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing various concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

  • Data Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins following ANO1 inhibition.

Protocol:

  • Cell Treatment and Lysis:

    • Seed PC-3 cells and grow to 70-80% confluency.

    • Treat the cells with this compound at the desired concentration and for the appropriate time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a powerful and selective tool for dissecting the multifaceted roles of the ANO1 channel in various cellular processes. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the function of ANO1 in specific cell lines, thereby facilitating a deeper understanding of its physiological and pathophysiological significance and aiding in the development of novel therapeutic strategies targeting this important ion channel.

References

Ani9: A Potent and Selective Pharmacological Tool for Interrogating ANO1 Ion Channel Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ani9 is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC), also known as Transmembrane member 16A (TMEM16A).[1][2] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of ANO1 in various cellular processes. These application notes provide comprehensive protocols for utilizing this compound to study ANO1 function in vitro, including electrophysiology, epithelial transport, and fluorescence-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.

Table 1: Potency of this compound and other ANO1 Inhibitors

CompoundIC50 for human ANO1
This compound 77 ± 1.1 nM [1]
T16Ainh-A011.39 ± 0.59 µM[1]
MONNA1.95 ± 1.16 µM[1]

Table 2: Selectivity of this compound against other Ion Channels

Ion ChannelThis compound ConcentrationEffect
ANO210 µMNo effect[2]
CFTRup to 30 µMNo effect[1]
ENaCup to 30 µMNo effect[1]
VRAC1 µMNegligible effect[1]

Table 3: Reversibility of this compound Inhibition

ConditionANO1 Current Inhibition
Pretreatment with 1 µM this compoundAlmost complete inhibition[1]
After washout (6 times)Significant decrease in inhibition[1]

Signaling Pathway

ANO1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., ATP, Bradykinin) GPCR GPCR Agonist->GPCR Binds Gq Gαq GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves ANO1 ANO1 (TMEM16A) Cl_out Cl⁻ ANO1->Cl_out Cl⁻ Efflux This compound This compound This compound->ANO1 Inhibits Gq->PLC Activates IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca2_ER Ca²⁺ Ca2_cyto Ca²⁺ IP3R->Ca2_cyto Releases Ca²⁺ Ca2_cyto->ANO1 Activates Depolarization Membrane Depolarization Cl_out->Depolarization Leads to Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Fluid Secretion) Depolarization->Cellular_Response Initiates

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol details the measurement of ANO1 chloride currents in response to an agonist and their inhibition by this compound using the whole-cell patch-clamp technique in HEK293 cells stably expressing human ANO1.

Patch_Clamp_Workflow A Prepare HEK293-ANO1 cells on coverslips B Prepare intracellular and extracellular solutions A->B C Pull glass micropipettes (3-5 MΩ) B->C D Fill micropipette with intracellular solution C->D E Mount coverslip in recording chamber D->E F Perfuse with extracellular solution E->F G Approach cell and form a GΩ seal F->G H Rupture membrane to achieve whole-cell configuration G->H I Clamp cell at 0 mV holding potential H->I J Apply voltage steps (-100 to +100 mV) I->J K Record baseline currents J->K L Apply agonist (e.g., 100 µM ATP) to activate ANO1 K->L M Record activated currents L->M N Apply this compound at desired concentration M->N O Record inhibited currents N->O P Analyze current-voltage (I-V) relationship O->P

Materials:

  • HEK293 cells stably expressing human ANO1

  • This compound stock solution (in DMSO)

  • ATP stock solution (in water)

  • Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution: 140 mM CsCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 1 mM ATP (pH 7.2 with CsOH)

Procedure:

  • Culture HEK293-ANO1 cells on glass coverslips to 60-80% confluency.

  • Prepare fresh extracellular and intracellular solutions.

  • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Fill the micropipette with the intracellular solution and mount it on the patch-clamp headstage.

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Under visual control, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Set the holding potential to 0 mV.

  • Apply a series of voltage steps from -100 mV to +100 mV in 20 mV increments to record baseline currents.

  • Perfuse the cell with the extracellular solution containing an ANO1 agonist (e.g., 100 µM ATP) to activate the channel.

  • Record the activated ANO1 currents using the same voltage-step protocol.

  • To test the effect of this compound, co-apply this compound at the desired concentration with the agonist.

  • Record the currents in the presence of this compound.

  • For washout experiments, perfuse the cell with the agonist-containing solution without this compound.

  • Analyze the data by plotting the current-voltage (I-V) relationship and calculating the percentage of inhibition at each voltage.

Ussing Chamber Short-Circuit Current Measurement

This protocol describes the use of an Ussing chamber to measure ANO1-dependent chloride secretion across a polarized epithelial monolayer (e.g., FRT cells stably expressing ANO1) and its inhibition by this compound.

Ussing_Chamber_Workflow A Culture FRT-ANO1 cells on permeable supports B Mount the support in the Ussing chamber A->B C Add Krebs-bicarbonate buffer to both chambers B->C D Gas with 95% O₂ / 5% CO₂ and maintain at 37°C C->D E Measure baseline transepithelial voltage and resistance D->E F Clamp voltage to 0 mV to measure short-circuit current (Isc) E->F G Add ANO1 agonist (e.g., 100 µM ATP) to basolateral side F->G H Record the increase in Isc G->H I Add this compound to the apical side H->I J Record the inhibition of the agonist-induced Isc I->J K Analyze the change in Isc to determine ANO1 activity J->K

Materials:

  • FRT cells stably expressing human ANO1

  • Permeable filter supports (e.g., Snapwell™)

  • This compound stock solution (in DMSO)

  • ATP stock solution (in water)

  • Krebs-bicarbonate buffer: 117 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl₂, 1.2 mM NaH₂PO₄, 25 mM NaHCO₃, 2.5 mM CaCl₂, 11 mM glucose.

Procedure:

  • Seed FRT-ANO1 cells on permeable filter supports and culture until a confluent monolayer with high transepithelial resistance is formed.

  • Mount the filter support between the two halves of the Ussing chamber.

  • Fill both the apical and basolateral chambers with pre-warmed (37°C) Krebs-bicarbonate buffer.

  • Continuously bubble the buffer with 95% O₂ / 5% CO₂ to maintain pH and oxygenation.

  • Allow the system to equilibrate and record the baseline transepithelial potential and resistance.

  • Switch the amplifier to voltage-clamp mode and clamp the transepithelial potential to 0 mV. The current required to do this is the short-circuit current (Isc).

  • To activate ANO1, add the agonist (e.g., 100 µM ATP) to the basolateral chamber.

  • Record the resulting increase in Isc, which represents chloride secretion.

  • Once a stable agonist-induced Isc is achieved, add this compound to the apical chamber at the desired concentration.

  • Record the decrease in Isc to determine the inhibitory effect of this compound.

  • Data is typically expressed as the change in Isc (ΔIsc) from baseline.

Fluorescence-Based Halide Quenching Assay

This high-throughput compatible assay measures ANO1 activity by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) upon iodide influx through the channel.

YFP_Quenching_Workflow A Plate FRT-ANO1-YFP cells in a 96-well plate B Wash cells with PBS A->B C Incubate cells with this compound or vehicle B->C D Place plate in a fluorescence plate reader C->D E Record baseline YFP fluorescence D->E F Add iodide-containing buffer with agonist (e.g., ATP) E->F G Monitor the rate of fluorescence quenching F->G H Calculate the initial rate of quenching G->H I Compare rates between control and this compound-treated wells H->I

Materials:

  • FRT cells co-expressing human ANO1 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)

  • 96-well black, clear-bottom plates

  • This compound stock solution (in DMSO)

  • ATP stock solution (in water)

  • Phosphate-buffered saline (PBS)

  • Iodide-containing buffer: 140 mM NaI, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)

Procedure:

  • Seed the FRT-ANO1-YFP cells in a 96-well plate and grow to confluency.

  • Wash the cells twice with PBS.

  • Add PBS containing the desired concentration of this compound or vehicle (DMSO) to the wells and incubate for 10-20 minutes at room temperature.

  • Place the plate in a fluorescence microplate reader equipped with injectors.

  • Set the excitation and emission wavelengths for YFP (e.g., ~500 nm and ~535 nm, respectively).

  • Record a stable baseline fluorescence for each well.

  • Inject the iodide-containing buffer with the ANO1 agonist (e.g., 100 µM ATP).

  • Immediately begin monitoring the decrease in YFP fluorescence over time as iodide enters the cells and quenches the YFP signal.

  • The rate of fluorescence quenching is proportional to the iodide influx and thus to ANO1 activity.

  • Calculate the initial rate of quenching for each well and compare the rates in this compound-treated wells to control wells to determine the percent inhibition.

Conclusion

This compound is a powerful and selective tool for the pharmacological investigation of ANO1 ion channel function. The protocols provided herein offer robust methods for characterizing the role of ANO1 in various cellular and tissue contexts. The high potency and selectivity of this compound, coupled with these detailed experimental procedures, will facilitate further discoveries into the physiological and pathological significance of this important ion channel.

References

Application Notes and Protocols: Measuring the Inhibitory Effect of Ani9 on ANO1

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the inhibitory activity of Ani9 on the Anoctamin-1 (ANO1) calcium-activated chloride channel.

Introduction

Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1] Its dysregulation is implicated in numerous diseases, making it a significant therapeutic target.[1] this compound is a potent and selective small-molecule inhibitor of ANO1, demonstrating submicromolar potency.[2][3][4] These protocols outline key in vitro assays to quantify the inhibitory effects of this compound on ANO1 channel activity and expression.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other common ANO1 inhibitors.

CompoundAssay TypeCell LineIC50 ValueReference
This compound Apical Membrane CurrentFRT-ANO177 ± 1.1 nM [2]
This compound YFP Quenching AssayFRT-ANO1~0.1 µM [5]
This compound CaCC CurrentPC3, Capan-1, NHNE110 nM [5]
T16Ainh-A01Apical Membrane CurrentFRT-ANO11.39 ± 0.59 µM[2]
MONNAApical Membrane CurrentFRT-ANO11.95 ± 1.16 µM[2]

Experimental Protocols

High-Throughput Screening: YFP Quenching Assay

This cell-based assay is suitable for high-throughput screening of ANO1 inhibitors. It measures iodide influx through ANO1 channels, which quenches the fluorescence of co-expressed Yellow Fluorescent Protein (YFP).

Principle: Activation of ANO1 by an agonist (e.g., ATP) leads to iodide influx, causing a decrease in YFP fluorescence. Inhibitors of ANO1 will prevent this influx, resulting in a smaller change in fluorescence.

Protocol:

  • Cell Culture: Culture Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L) in 96-well black-walled microplates until confluent.[2][6]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or control compounds for 10-20 minutes.[2][6]

  • Assay:

    • Transfer the 96-well plate to a plate reader capable of fluorescence measurement.

    • Record baseline YFP fluorescence for 1 second (e.g., every 400 ms).[2][6]

    • Add an equal volume of a high-iodide solution containing an ANO1 agonist (e.g., 140 mM I⁻ with 200 µM ATP) to each well.[2]

    • Continue to record YFP fluorescence for an additional 5 seconds.[2]

  • Data Analysis:

    • Calculate the initial rate of fluorescence decrease (iodide influx rate) from the slope of the fluorescence curve immediately after iodide addition.

    • Plot the iodide influx rate against the concentration of this compound to determine the IC50 value.

Electrophysiology: Whole-Cell Patch Clamp

This technique directly measures the chloride currents through ANO1 channels in the whole-cell configuration, providing a detailed characterization of inhibitor potency and mechanism.

Protocol:

  • Cell Preparation: Use FRT cells stably expressing ANO1 (FRT-ANO1) or other suitable cell lines like HEK293T transiently transfected with an ANO1 expression vector.[2][6]

  • Recording Solutions:

    • Bath Solution (extracellular): 150 mM NMDG-Cl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES (pH 7.4).[6]

    • Pipette Solution (intracellular): Specific composition may vary, but should contain a chloride salt and a calcium buffer to control intracellular calcium concentration.

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a potential of 0 mV.[2][7]

    • Apply voltage steps, for example, from -100 mV to +100 mV in 20 mV increments, to elicit ANO1 currents.[2][7]

    • Activate ANO1 by including an agonist such as 100 µM ATP in the bath solution.[2][7]

    • After establishing a stable baseline current, perfuse the bath with a solution containing the desired concentration of this compound (e.g., 50 nM, 100 nM, 1 µM).[2][7]

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV or +100 mV) before and after the application of this compound.[2][6][7]

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Construct a dose-response curve to determine the IC50 value.

Transepithelial Current Measurement: Ussing Chamber Assay

This method is used to measure ion transport across a confluent monolayer of polarized epithelial cells.

Protocol:

  • Cell Culture: Grow ANO1-expressing FRT cells on permeable supports (e.g., Snapwell inserts) until a confluent monolayer is formed.[6][8]

  • Chamber Setup:

    • Mount the permeable supports in Ussing chambers.[6][8]

    • Bathe the basolateral side with a HCO3⁻-buffered solution (e.g., 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM D-glucose, 2.5 mM HEPES, and 25 mM NaHCO3, pH 7.4).[6]

    • Fill the apical chamber with a half-Cl⁻ solution where 65 mM NaCl is replaced by Na-gluconate to create a chloride gradient.[6]

    • Maintain the temperature at 37°C and aerate with 95% O2 and 5% CO2.[6][8]

  • Measurement:

    • Pre-treat the cells with this compound by adding it to both the apical and basolateral chambers for 20 minutes.[8]

    • Activate ANO1 by adding an agonist (e.g., 100 µM ATP) to the apical side.[6][8]

    • Measure the short-circuit current, which reflects the net ion transport across the epithelium.

  • Data Analysis:

    • Quantify the change in short-circuit current upon ANO1 activation in the presence and absence of this compound to determine the extent of inhibition.

Assessment of Intracellular Calcium Levels

It is crucial to confirm that this compound inhibits ANO1 directly and not by altering intracellular calcium concentrations, which would indirectly affect the channel's activity.

Protocol:

  • Cell Loading:

    • Culture FRT or other suitable cells in a 96-well plate.

    • Load the cells with a fluorescent calcium indicator, such as Fluo-4 NW, according to the manufacturer's protocol.[2][7] This typically involves incubating the cells with the dye for about 1 hour.[2][7]

  • Compound Treatment: Add various concentrations of this compound to the cells and incubate for 20 minutes.[2][7]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Add an agonist that increases intracellular calcium (e.g., 100 µM ATP) to all wells.[2][7]

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Compare the ATP-induced calcium increase in cells treated with this compound to control cells. No significant difference indicates that this compound does not affect intracellular calcium signaling.[2][4]

Analysis of ANO1 Protein Expression: Western Blotting

Some ANO1 inhibitors have been shown to reduce the protein expression of the channel. Western blotting can be used to investigate if this compound has a similar effect.

Protocol:

  • Cell Lysis: Treat cancer cell lines that endogenously express high levels of ANO1 (e.g., PC-3 cells) with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Lyse the cells in an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20) for 1 hour.[7]

    • Incubate the membrane with a primary antibody specific for ANO1 overnight at 4°C.[7]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

    • Use a loading control, such as β-actin or GAPDH, to normalize the results.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Compare the levels of ANO1 protein in this compound-treated cells to untreated controls to determine if this compound affects ANO1 expression.

Visualizations

experimental_workflow cluster_assays Assay Techniques cluster_outcomes Measured Parameters hts YFP Quenching Assay (High-Throughput) ic50 IC50 Value (Potency) hts->ic50 Determines ep Whole-Cell Patch Clamp (Electrophysiology) ep->ic50 Determines current Chloride Current Inhibition ep->current Measures uc Ussing Chamber (Transepithelial Transport) transport Ion Transport Reduction uc->transport Measures ca Intracellular Ca2+ Assay (Specificity Control) ca_level Ca2+ Signaling Integrity ca->ca_level Verifies wb Western Blot (Protein Expression) protein_level ANO1 Protein Levels wb->protein_level Assesses

Caption: Workflow of techniques for characterizing this compound's effect on ANO1.

ANO1_signaling_pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Responses This compound This compound ANO1 ANO1 (TMEM16A) This compound->ANO1 Inhibits EGFR EGFR ANO1->EGFR Regulates Ca2 Intracellular Ca2+ Increase Ca2->ANO1 Activates GPCR GPCR (e.g., P2Y) GPCR->Ca2 Activates MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Proliferation Cell Proliferation MAPK_ERK->Proliferation Migration Cell Migration MAPK_ERK->Migration PI3K_AKT->Proliferation PI3K_AKT->Migration

Caption: Simplified signaling pathway of ANO1 and the inhibitory action of this compound.

References

Ani9: A Potent and Selective ANO1 Inhibitor for High-Throughput Screening and Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel (CaCC) that plays a crucial role in various physiological processes, including fluid secretion, smooth muscle contraction, and nociception.[1] Emerging evidence has implicated the overexpression and hyperactivity of ANO1 in the pathophysiology of several diseases, most notably in the proliferation, migration, and metastasis of various cancers, such as prostate, breast, and pancreatic cancer.[2][3][4] This has positioned ANO1 as a promising therapeutic target for drug discovery and development. Ani9 is a novel, potent, and selective small-molecule inhibitor of ANO1, identified through high-throughput screening.[1][5] With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound offers a valuable pharmacological tool for investigating the physiological and pathological roles of ANO1 and serves as a lead compound for the development of novel therapeutics.[1][6]

These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) and downstream cellular assays to identify and characterize ANO1 inhibitors.

Quantitative Data Summary

The inhibitory potency of this compound against ANO1 has been determined through various experimental assays. The following tables summarize the key quantitative data for easy comparison.

InhibitorIC50 (ANO1)Cell LineAssay MethodReference
This compound 77 ± 1.1 nM FRT-ANO1Apical Membrane Current[1][5]
This compound~110 nMPC3, Capan-1, NHNECaCC Current[1]
T16Ainh-A011.39 ± 0.59 µMFRT-ANO1Apical Membrane Current[1][5]
MONNA1.95 ± 1.16 µMFRT-ANO1Apical Membrane Current[1][5]
Cancer Cell LineEffect of this compoundAssayReference
PC3 (Prostate)Weak inhibition of cell proliferationCell Viability Assay[6]
MCF7 (Breast)Weak inhibition of cell proliferationCell Viability Assay[4]
BxPC3 (Pancreatic)Weak inhibition of cell proliferationCell Viability Assay[4]
U138-MG (Glioblastoma)GI50 of 32.44 µMCell Viability Assay[6][7]
U-251 (Glioblastoma)GI50 of 18.06 µMCell Viability Assay[7]

Signaling Pathways and Experimental Workflows

ANO1 Signaling in Cancer Proliferation

Overexpression of ANO1 in cancer cells has been shown to activate multiple signaling pathways that promote cell proliferation, migration, and invasion. A key pathway involves the activation of the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) cascade. Additionally, ANO1 activity is linked to Calcium/calmodulin-dependent protein kinase (CaMK) signaling.

ANO1_Signaling_Pathway ANO1-Mediated Cancer Cell Proliferation Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANO1 ANO1 EGFR EGFR ANO1->EGFR Activates Ras Ras EGFR->Ras Activates Ca2_ion Ca²⁺ Ca2_ion->ANO1 Activates CaM CaM Ca2_ion->CaM CaMKII CaMKII CaM->CaMKII ERK ERK CaMKII->ERK Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation Promotes This compound This compound This compound->ANO1 Inhibits

Caption: ANO1 signaling pathway in cancer.

High-Throughput Screening Workflow for ANO1 Inhibitors

The discovery of this compound was facilitated by a cell-based high-throughput screening assay utilizing a halide-sensitive Yellow Fluorescent Protein (YFP). This workflow can be adapted to screen large compound libraries for novel ANO1 inhibitors.

HTS_Workflow High-Throughput Screening Workflow for ANO1 Inhibitors cluster_prep Assay Preparation cluster_assay Fluorescence Reading cluster_analysis Data Analysis Cell_Plating Plate FRT-ANO1-YFP cells in 96/384-well plates Compound_Addition Add test compounds (e.g., this compound) and control inhibitors Cell_Plating->Compound_Addition Baseline_Read Measure baseline YFP fluorescence Compound_Addition->Baseline_Read Stimulation Add ANO1 activator (ATP) and iodide solution Baseline_Read->Stimulation Kinetic_Read Measure YFP fluorescence quenching over time Stimulation->Kinetic_Read Calculate_Rate Calculate the rate of fluorescence quenching Kinetic_Read->Calculate_Rate Dose_Response Generate dose-response curves and calculate IC50 values Calculate_Rate->Dose_Response Hit_Identification Identify hit compounds with potent inhibition Dose_Response->Hit_Identification

References

Application Notes and Protocols: Investigating Ani9 in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health concern, and the development of novel therapeutic strategies is of paramount importance. Anoctamin-1 (ANO1), a calcium-activated chloride channel, has emerged as a promising therapeutic target in several cancers, including prostate cancer.[1] Overexpression of ANO1 is associated with tumor progression, proliferation, and metastasis.[2] Ani9 is a potent and selective small-molecule inhibitor of ANO1.[1] Preclinical studies have demonstrated that inhibition of ANO1 by this compound can suppress prostate cancer cell growth, induce apoptosis, and inhibit invasion.[1][3] This document provides detailed experimental protocols and application notes for researchers investigating the therapeutic potential of this compound in prostate cancer models.

Mechanism of Action of this compound in Prostate Cancer

This compound exerts its anti-cancer effects in prostate cancer primarily through the inhibition of the ANO1 channel, which leads to the upregulation of Tumor Necrosis Factor-alpha (TNF-α) signaling.[3][4] This activation of the TNF-α pathway initiates a downstream cascade involving the phosphorylation of Fas-Associated protein with Death Domain (FADD) and subsequent activation of caspases, ultimately leading to apoptosis of the cancer cells.[4]

Diagram of the Proposed Signaling Pathway for this compound-Induced Apoptosis in Prostate Cancer

Ani9_Signaling_Pathway cluster_cell Prostate Cancer Cell This compound This compound ANO1 ANO1 This compound->ANO1 Inhibition TNFa TNF-α ANO1->TNFa Upregulation FADD p-FADD TNFa->FADD Caspases Activated Caspases FADD->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in prostate cancer cells.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the expected quantitative data from in vitro experiments. Researchers should perform dose-response studies to determine the specific IC50 values of this compound in their prostate cancer cell lines of interest.

Prostate Cancer Cell LineThis compound IC50 (µM) for Cell Viability% Inhibition of Invasion at IC50Fold Increase in Caspase-3/7 Activity at IC50
PC-3 To be determinedTo be determinedTo be determined
LNCaP To be determinedTo be determinedTo be determined
DU145 To be determinedTo be determinedTo be determined

Note: The IC50 values for this compound in prostate cancer cell lines are not yet widely published and should be determined experimentally. A starting concentration range of 0.1 µM to 100 µM is recommended for initial dose-response studies.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in prostate cancer models.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Prostate Cancer Cell Lines (PC-3, LNCaP, DU145) MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Transwell_Assay Invasion Assay (Transwell) Cell_Culture->Transwell_Assay Western_Blot Apoptosis Assay (Western Blot) Cell_Culture->Western_Blot Xenograft Xenograft Mouse Model MTT_Assay->Xenograft Determine effective dose IHC Immunohistochemistry Western_Blot->IHC Confirm apoptosis markers Tumor_Growth Tumor Growth Monitoring Xenograft->Tumor_Growth Tumor_Growth->IHC

Caption: A logical workflow for the preclinical evaluation of this compound in prostate cancer models.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on prostate cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Transwell Invasion Assay

Objective: To assess the effect of this compound on the invasive potential of prostate cancer cells.

Materials:

  • Prostate cancer cell lines

  • Serum-free cell culture medium

  • Complete cell culture medium

  • This compound

  • Transwell inserts with 8 µm pore size polycarbonate membrane

  • Matrigel

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

  • Microscope

Protocol:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel (50 µ g/well ) and allow it to solidify at 37°C for at least 4 hours.

  • Harvest prostate cancer cells and resuspend them in serum-free medium containing various concentrations of this compound (e.g., IC50/2, IC50, 2xIC50).

  • Seed 1 x 10⁵ cells in 200 µL of the cell suspension into the upper chamber of the coated Transwell inserts.

  • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Incubate the plate at 37°C and 5% CO₂ for 24-48 hours.

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

  • Gently wash the inserts with PBS to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of stained cells in at least five random fields under a microscope at 200x magnification.

  • Calculate the percentage of invasion inhibition for each this compound concentration compared to the vehicle control.

Western Blot Analysis for Apoptosis Markers

Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.

Materials:

  • Prostate cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with different concentrations of this compound (e.g., IC50/2, IC50, 2xIC50) for 24-48 hours.

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft mouse model.

Materials:

  • Male athymic nude mice (4-6 weeks old)

  • Prostate cancer cells (e.g., PC-3)

  • Matrigel

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers

  • Anesthesia

Protocol:

  • Subcutaneously inject 2-5 x 10⁶ PC-3 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) to the treatment group. Administer the vehicle control to the control group.

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After a predetermined treatment period (e.g., 21-28 days) or when tumors in the control group reach a maximum allowed size, euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the therapeutic potential of the ANO1 inhibitor, this compound, in prostate cancer models. The provided methodologies for in vitro and in vivo studies, along with the proposed signaling pathway, will enable researchers to systematically evaluate the efficacy and mechanism of action of this promising compound. The generation of robust and reproducible data using these protocols will be crucial for advancing the preclinical development of this compound as a potential novel therapy for prostate cancer.

References

Troubleshooting & Optimization

Troubleshooting Ani9 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Ani9, particularly its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A: this compound is a potent and highly selective small-molecule inhibitor of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel, with an IC50 of approximately 77 nM.[1][2][3][4][5] It is a synthetic organic compound with a molecular formula of C₁₇H₁₇ClN₂O₃ and a molecular weight of 332.78 g/mol .[1][2][6] Like many small-molecule inhibitors developed for protein targets, this compound has a predominantly hydrophobic structure. This nonpolar nature leads to poor solubility in polar solvents like water, phosphate-buffered saline (PBS), or cell culture media.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating primary stock solutions of this compound.[3][4] It is a polar aprotic solvent capable of dissolving both nonpolar and polar compounds.[7] Published data indicates that this compound is soluble in DMSO at concentrations of 25 mg/mL or up to 100 mM.[3][4]

Q3: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?

A: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is stable in a high-concentration organic stock is rapidly transferred into an aqueous buffer where its solubility is much lower.

To prevent this, follow these critical steps:

  • Ensure the Stock is Fully Dissolved: Before any dilution, make sure your this compound powder is completely dissolved in DMSO. Use a vortex mixer or sonication if necessary.

  • Use a High-Concentration Stock: It is better to dilute a small volume of a high-concentration stock (e.g., 10-100 mM in DMSO) than a larger volume of a lower-concentration stock.

  • Dilute into the Buffer, Not the Other Way Around: Always add the small volume of your this compound DMSO stock directly to the full volume of your aqueous buffer. Never add the buffer to the stock.

  • Mix Vigorously During Dilution: While adding the DMSO stock to the aqueous buffer, ensure the buffer is being mixed vigorously (e.g., by vortexing or continuous stirring). This promotes rapid dispersion and prevents the formation of localized, supersaturated pockets of this compound that can immediately precipitate.

  • Perform Intermediate Dilutions if Necessary: For very high final concentrations, consider a two-step dilution. First, dilute the DMSO stock into a small volume of buffer that contains a solubilizing agent (if compatible with your assay), and then add this intermediate solution to your final buffer volume.

Q4: What is the maximum recommended final concentration of DMSO for my cell-based assays?

A: The final concentration of DMSO in your aqueous solution should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity.[8] As a general guideline:

  • < 0.1% (v/v) DMSO: Generally considered safe for most cell lines with minimal off-target effects.

  • 0.1% to 0.5% (v/v) DMSO: Often tolerated, but may affect cellular functions in sensitive cell lines or assays.[9]

  • > 0.5% (v/v) DMSO: Increases the risk of cytotoxicity and can interfere with experimental outcomes.[9]

It is critical to determine the tolerance of your specific cell line to DMSO and to include a "vehicle control" (buffer with the same final concentration of DMSO but without this compound) in all experiments.

Q5: Can adjusting the pH of my aqueous buffer improve this compound solubility?

A: The solubility of small molecules containing ionizable groups can be strongly influenced by pH.[10][11][12] this compound's chemical structure contains an acetohydrazide group which can be protonated or deprotonated depending on the pH. Therefore, adjusting the pH of your buffer may improve its solubility. However, you must consider whether changing the pH is compatible with your experimental system (e.g., cell viability, protein stability, enzyme activity). Any pH adjustments should be carefully controlled and validated.

Troubleshooting Guide: Preparing this compound Working Solutions

If you are observing precipitation of this compound in your aqueous buffer, this guide provides a systematic approach to resolving the issue.

Workflow for Troubleshooting this compound Precipitation

G cluster_prep Preparation cluster_check Verification cluster_outcome Outcome cluster_actions Troubleshooting Actions start Start: this compound Powder stock Prepare 10-100 mM Stock in 100% DMSO start->stock dilute Add Stock to Aqueous Buffer (while vortexing) stock->dilute precip_check Precipitate Observed? dilute->precip_check proceed Proceed with Experiment precip_check->proceed No troubleshoot Initiate Troubleshooting precip_check->troubleshoot Yes action1 1. Lower Final this compound Concentration troubleshoot->action1 action2 2. Ensure Final DMSO is < 0.5% troubleshoot->action2 action3 3. Re-optimize Dilution Method (e.g., slower addition, faster mixing) troubleshoot->action3 action4 4. Test Buffer pH Modification troubleshoot->action4

Caption: A workflow diagram for resolving this compound precipitation issues.

Quantitative Data Summary

The following table summarizes the known solubility properties and recommended starting concentrations for this compound.

SolventSolubilityRecommended UseNotes
DMSO 25 mg/mL (~75 mM) to 100 mM[3][4]Primary Stock SolutionEnsure powder is fully dissolved. Store at -20°C for long-term stability.[2][6]
Aqueous Buffers Very LowWorking SolutionsMust be prepared by diluting a DMSO stock. Prone to precipitation at µM concentrations.
Ethanol Not widely reportedNot RecommendedDMSO is the industry-standard solvent for initial stock preparation of similar compounds.

Experimental Protocols

Protocol: Preparation of this compound Working Solution

This protocol details the recommended method for diluting an this compound DMSO stock into an aqueous buffer to minimize precipitation.

  • Objective: To prepare a soluble working solution of this compound in an aqueous buffer for in vitro experiments.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium)

    • Vortex mixer

    • Calibrated micropipettes

  • Methodology:

    • Prepare a 10 mM Primary Stock:

      • Weigh out a precise amount of this compound powder.

      • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration (MW: 332.78 g/mol ).

      • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist if needed.

      • Aliquot the stock into smaller volumes for single use to avoid freeze-thaw cycles and store at -20°C.

    • Prepare the Final Working Solution (Example: 10 µM):

      • Determine the final volume of your working solution (e.g., 1 mL).

      • Calculate the volume of the 10 mM stock needed for a 1:1000 dilution (e.g., 1 µL of 10 mM stock for 1 mL final volume). This will result in a final DMSO concentration of 0.1%.

      • Place the full volume of the aqueous buffer (e.g., 999 µL) into a microcentrifuge tube.

      • Set the vortex mixer to a high speed and place the tube of buffer on it.

      • While the buffer is actively vortexing, pipette the calculated volume of the this compound DMSO stock (e.g., 1 µL) directly into the swirling buffer.

      • Continue vortexing for an additional 10-15 seconds to ensure complete mixing.

    • Visual Inspection:

      • After mixing, hold the tube up to a light source to visually inspect for any signs of precipitation (cloudiness, particulates, or film). If the solution remains clear, it is ready for use.

This compound Mechanism of Action and Signaling Pathway

This compound exerts its effect by blocking the ANO1 chloride channel. ANO1 is activated by an increase in intracellular calcium (Ca²⁺). The activity of ion channels like ANO1 and its interaction with other signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, can be crucial for cellular processes like proliferation, which is often dysregulated in cancer.[13][14]

G cluster_extra cluster_intra ANO1 ANO1 (TMEM16A) Cl_ion Cl⁻ ANO1->Cl_ion Efflux EGFR EGFR ERK Downstream Signaling (e.g., ERK Pathway) EGFR->ERK GF Growth Factors GF->EGFR Binds Ca_source Ca²⁺ Influx / Release from Stores Ca_source->ANO1 Activates Prolif Cellular Effects (e.g., Proliferation) Cl_ion->Prolif Modulates ERK->Prolif This compound This compound This compound->ANO1

Caption: Simplified diagram of ANO1 activation and its inhibition by this compound.

References

Technical Support Center: Optimizing Ani9 Concentration for ANO1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using Ani9 to achieve maximal inhibition of the ANO1 (TMEM16A) calcium-activated chloride channel. Below you will find troubleshooting advice, frequently asked questions, experimental protocols, and key data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: For initial experiments, a concentration range of 100 nM to 1 µM is recommended. Electrophysiological analyses have shown that this compound can inhibit ANO1 chloride currents by 52.0 ± 3.7% at 50 nM, 95.4 ± 0.5% at 100 nM, and 98.7 ± 0.5% at 1 µM.[1] The IC50 value for this compound has been reported to be approximately 0.08 µmol/L (80 nM) in FRT cells expressing human ANO1.[2]

Q2: Is this compound selective for ANO1?

A2: Yes, this compound has demonstrated high selectivity for ANO1 over ANO2, a closely related homolog.[1][3][4] It has also been shown to have a negligible effect on the CFTR chloride channel and intracellular calcium signaling.[1][3][4] However, some studies suggest that at higher concentrations, this compound may have off-target effects on other channels like TMEM16F.[5]

Q3: How long should I pre-incubate my cells with this compound?

A3: A pre-incubation time of 20 minutes is commonly used prior to activating ANO1.[4] This allows for sufficient time for this compound to exert its inhibitory effect.

Q4: Is the inhibitory effect of this compound reversible?

A4: Yes, the inhibition of ANO1 by this compound is reversible. Washing out the compound can restore ANO1 channel activity.[1][4]

Q5: Can this compound affect ANO1 protein expression levels?

A5: Some studies have indicated that prolonged treatment with this compound can lead to a reduction in ANO1 protein expression levels in certain cancer cell lines.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected inhibition 1. Suboptimal this compound concentration: The concentration may be too low for your specific cell type or experimental conditions. 2. Cell health: Poor cell viability can affect experimental outcomes. 3. Reagent stability: Improper storage or handling of this compound may lead to degradation.1. Perform a dose-response curve: Titrate this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your system. 2. Assess cell viability: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure this compound is not causing cell death at the concentrations used. 3. Ensure proper storage: Store this compound according to the manufacturer's instructions, typically desiccated at -20°C. Prepare fresh working solutions from a stock solution for each experiment.
Observed off-target effects 1. High this compound concentration: Concentrations significantly above the IC50 may lead to non-specific effects.[5] 2. Alterations in intracellular calcium: Some ANO1 inhibitors have been shown to indirectly affect calcium signaling.[8]1. Use the lowest effective concentration: Based on your dose-response data, use the lowest concentration that provides maximal ANO1 inhibition. 2. Include proper controls: Use parental cell lines not expressing ANO1 or other selective inhibitors to confirm the observed effects are ANO1-specific. This compound has been shown to not affect intracellular calcium signaling.[1][3][8]
Difficulty replicating published results 1. Different cell lines: The potency of this compound can vary between cell types. 2. Different ANO1 activation method: The method used to activate ANO1 (e.g., ATP, ionomycin, Eact) can influence the inhibitory effect of this compound.1. Optimize for your cell line: Always perform a dose-response experiment in your specific cell model. 2. Maintain consistent activation: Use a consistent method and concentration of the ANO1 activator throughout your experiments.

Quantitative Data Summary

The following tables summarize the dose-dependent inhibition of ANO1 by this compound.

Table 1: Inhibition of ATP-induced ANO1 Chloride Current by this compound in FRT-ANO1 cells [1]

This compound ConcentrationMean Inhibition (%)Standard Error
50 nM52.03.7
100 nM95.40.5
1 µM98.70.5

Table 2: IC50 Values for this compound and Other ANO1 Inhibitors [2][4]

InhibitorIC50 (µM)Cell Line
This compound 0.08 FRT-hANO1
T16Ainh-A011.0FRT-hANO1
MONNA1.27FRT-hANO1

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Analysis of ANO1 Inhibition

This protocol is adapted from methodologies described in studies identifying and characterizing this compound.[1][4]

Objective: To measure the dose-dependent inhibition of ANO1 chloride currents by this compound using whole-cell electrophysiology.

Materials:

  • Cells expressing ANO1 (e.g., FRT-ANO1 or HEK293T-ANO1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • External solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 NMDG-Cl, 10 HEPES, 5 EGTA, and free Ca2+ buffered to the desired concentration (e.g., 1 µM)

  • ANO1 activator (e.g., 100 µM ATP)

  • Patch-clamp rig and software

Procedure:

  • Plate cells on coverslips suitable for electrophysiology.

  • Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 1 µM).

  • Establish a whole-cell recording configuration.

  • Record baseline ANO1 current by applying a voltage-step protocol (e.g., holding potential of 0 mV, with steps from -100 mV to +100 mV in 20 mV increments).

  • Activate ANO1 by perfusing the cell with the external solution containing the ANO1 activator (e.g., 100 µM ATP).

  • Once a stable activated current is achieved, perfuse the cell with the external solution containing both the activator and the desired concentration of this compound for a sufficient time (e.g., 5-10 minutes) to reach steady-state inhibition.

  • Record the inhibited current using the same voltage-step protocol.

  • Wash out this compound by perfusing with the activator-containing solution to observe reversibility.

  • Analyze the current density at a specific voltage (e.g., +80 mV) to determine the percentage of inhibition.

Protocol 2: YFP-Based Fluorescence Assay for ANO1 Inhibition

This high-throughput compatible assay is based on methods used in the initial screening for ANO1 inhibitors.[1][7]

Objective: To determine the IC50 of this compound by measuring quenching of YFP fluorescence due to iodide influx through ANO1.

Materials:

  • FRT cells co-expressing ANO1 and a halide-sensitive YFP (e.g., YFP-F46L/H148Q/I152L)

  • This compound stock solution

  • Assay buffer (e.g., PBS)

  • Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI)

  • ANO1 activator (e.g., 10 µM Eact or 100 µM ATP)

  • 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Plate the ANO1/YFP-expressing cells in clear-bottom black microplates and grow to confluence.

  • Wash the cells with assay buffer.

  • Add different concentrations of this compound to the wells and pre-incubate for 20 minutes.

  • Place the plate in a fluorescence plate reader and begin recording the baseline YFP fluorescence.

  • Add the ANO1 activator and the iodide-containing buffer to initiate iodide influx and subsequent YFP quenching.

  • Monitor the change in fluorescence over time.

  • Calculate the rate of fluorescence quenching for each this compound concentration.

  • Plot the quenching rate against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow_patch_clamp start Start: Establish Whole-Cell Configuration baseline Record Baseline Current (Voltage-Step Protocol) start->baseline activate Activate ANO1 (e.g., 100 µM ATP) baseline->activate inhibit Apply this compound + Activator (Varying Concentrations) activate->inhibit record_inhibited Record Inhibited Current inhibit->record_inhibited washout Washout this compound record_inhibited->washout analyze Analyze Data (% Inhibition) washout->analyze

Figure 1. Workflow for Whole-Cell Patch-Clamp Experiments.

signaling_pathway_inhibition cluster_cell Cell Membrane ANO1 ANO1 Channel Cl_ion_out Cl⁻ Efflux ANO1->Cl_ion_out Ca_ion Ca²⁺ Ca_ion->ANO1 Activates Cl_ion_in Cl⁻ Cl_ion_in->ANO1 This compound This compound This compound->ANO1 Inhibits

Figure 2. Mechanism of ANO1 Inhibition by this compound.

References

Ani9 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ani9, a potent and selective small-molecule inhibitor of the ANO1 calcium-activated chloride channel. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder for long-term use?

A: For long-term stability, solid this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2][3] When handled correctly, the powder form is stable for up to 3 years at -20°C.[4] For short-term storage of a few weeks, 4°C is acceptable. Always minimize the exposure of the powder to ambient temperature and humidity. Using a desiccator for storage at 4°C or room temperature is recommended for hygroscopic compounds.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: The recommended solvent for preparing a primary stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for many small-molecule inhibitors used in biological assays.[5][6] Ensure the DMSO is of high quality to prevent the introduction of water, which can affect compound stability and solubility.

Q3: How should I store this compound stock solutions?

A: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][7] These aliquots should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[4] Before use, allow the aliquot to thaw completely and bring it to room temperature. Vortex briefly before diluting into your experimental buffer.

Q4: I observed precipitation when diluting my this compound DMSO stock into aqueous cell culture media. What should I do?

A: This is a common issue when a compound that is highly soluble in DMSO is introduced into an aqueous environment where its solubility is much lower.[8] To mitigate this, ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent toxicity.[4] It is also recommended to perform serial dilutions and add the compound to the media while vortexing or mixing to facilitate dissolution.[4] If precipitation persists, using a co-solvent might be an option, but this must be validated for compatibility with your specific assay.[4]

Q5: My this compound solution has turned slightly yellow. Is it still usable?

A: A color change can be an indicator of compound degradation, possibly due to oxidation or light exposure.[2] It is highly recommended to assess the purity of the solution using an analytical method like HPLC-UV before proceeding with critical experiments. If this is not possible, it is safest to discard the solution and prepare a fresh one from solid stock. Storing compounds in amber vials can help prevent photodegradation.[2]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, moisture exposure).Prepare fresh stock solutions from solid powder. Aliquot stocks into single-use vials and store at -80°C. Ensure powder is stored in a desiccated environment.
Precipitate in thawed DMSO stock The compound may have low solubility in DMSO at cold temperatures, or the stock concentration is too high. Precipitation can also occur during freeze-thaw cycles.[7]Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound. If the issue persists, consider preparing a less concentrated stock solution.
Loss of compound activity over time Possible hydrolysis or oxidation of the compound in solution. This can be accelerated by temperature, light, and pH of the solution.[9]Perform a stability study using HPLC to determine the degradation rate. Avoid storing diluted aqueous solutions for extended periods. Prepare fresh dilutions for each experiment.
Crystallization in aqueous buffer The aqueous solubility limit of this compound has been exceeded.Review the required final concentration. It may be necessary to work at a lower concentration. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to affect the assay.

Stability Data

The following tables summarize hypothetical stability data for this compound under various conditions. Researchers should perform their own stability assessments for their specific experimental contexts.

Table 1: Stability of Solid this compound

Storage ConditionPurity after 12 Months (via HPLC)Observations
-20°C, Dark, Desiccated>99%No significant degradation.
4°C, Dark, Desiccated98.5%Minor degradation detected.
25°C, Light, Ambient Humidity85%Significant degradation and slight color change.

Table 2: Stability of 10 mM this compound in DMSO Stock Solution

Storage ConditionPurity after 3 Months (via HPLC)Observations
-80°C>99%Gold standard for long-term solution storage.
-20°C99%Acceptable for short to medium-term storage.
4°C92%Not recommended for storage longer than one week.
25°C70%Rapid degradation observed within days.

Experimental Protocols & Workflows

Protocol: Assessment of this compound Stability by HPLC-UV

Objective: To quantify the percentage of intact this compound over time under different storage conditions.

Methodology:

  • Preparation of Standards: Prepare a calibration curve using freshly prepared solutions of this compound at known concentrations (e.g., 1, 5, 10, 25, 50 µM) in the mobile phase.

  • Sample Preparation:

    • For solid stability: Dissolve a precisely weighed amount of stored this compound powder in the mobile phase to a known concentration.

    • For solution stability: Dilute an aliquot of the stored DMSO stock solution into the mobile phase to fall within the range of the calibration curve.

  • HPLC-UV Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for optimal absorbance; if unknown, use a photodiode array (PDA) detector.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the standards to establish the calibration curve (Peak Area vs. Concentration).

    • Inject the test samples.

    • Calculate the concentration of intact this compound in the samples by comparing their peak areas to the calibration curve.

    • Purity (%) = (Peak area of this compound at time t) / (Peak area of this compound at time 0) x 100.

Visualizations

G cluster_storage This compound Storage Workflow cluster_use Experimental Use Workflow start Receive Solid this compound powder_storage Store Powder: -20°C Dark, Dry start->powder_storage prep_stock Prepare 10 mM Stock in Anhydrous DMSO powder_storage->prep_stock For Use aliquot Aliquot into Single-Use Vials prep_stock->aliquot solution_storage Store Aliquots: -80°C Long-Term -20°C Short-Term aliquot->solution_storage thaw Thaw Aliquot at Room Temp solution_storage->thaw Retrieve for Use dilute Prepare Working Dilution in Aqueous Buffer thaw->dilute assay Use Immediately in Experiment dilute->assay

Caption: Recommended workflow for storing and handling this compound.

G start Precipitation Observed in Aqueous Media? check_dmso Is final DMSO concentration <0.5%? start->check_dmso Yes check_mix Was solution added to buffer while mixing? check_dmso->check_mix Yes adjust_dmso Adjust stock concentration to allow for lower DMSO % check_dmso->adjust_dmso No check_conc Is final this compound concentration above known solubility limit? check_mix->check_conc Yes improve_mix Improve mixing: Add dropwise while vortexing check_mix->improve_mix No success Problem Resolved check_conc->success No fail Issue Persists: Consider co-solvents or reformulation (Advanced) check_conc->fail Yes adjust_dmso->success improve_mix->success lower_conc Lower final concentration of this compound in experiment G cluster_degradation Potential Degradation Pathways cluster_factors Accelerating Factors This compound This compound Molecule hydrolysis Hydrolysis (Amide bond cleavage) This compound->hydrolysis oxidation Oxidation (Phenoxy group, etc.) This compound->oxidation photodegradation Photodegradation (UV light exposure) This compound->photodegradation water Water/ Moisture water->hydrolysis oxygen Oxygen oxygen->oxidation light Light light->photodegradation temp High Temp temp->hydrolysis temp->oxidation

References

How to mitigate off-target effects of Ani9 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ani9, a potent and selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential issues during experimentation, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane protein 16A (TMEM16A).[1][2][3] ANO1 is a calcium-activated chloride channel involved in various physiological processes, including fluid secretion, smooth muscle contraction, and has been implicated in cancer progression.[1][4][5][6] this compound is characterized as a highly potent and selective inhibitor of ANO1.[1][4][7]

Q2: How potent and selective is this compound?

Published studies have demonstrated that this compound is a potent inhibitor of human ANO1 with a reported IC50 value of approximately 77 nM.[4][7] It exhibits high selectivity for ANO1 over the closely related ANO2 channel, showing minimal inhibition of ANO2 at concentrations that fully block ANO1.[1][4][7] Furthermore, at a concentration of 10 µM, this compound has been shown to have a negligible effect on other ion channels such as CFTR, VRAC, and ENaC, nor does it affect intracellular calcium signaling.[1][3][7]

Troubleshooting Guide: Mitigating Off-Target Effects

Q3: I'm observing a phenotype in my cellular assay that doesn't seem to be explained by ANO1 inhibition. Could this be an off-target effect of this compound?

While this compound has a strong selectivity profile, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations. Here’s how to troubleshoot this issue:

  • Confirm On-Target Engagement: First, ensure that you are using this compound at a concentration appropriate for inhibiting ANO1 in your system. We recommend performing a dose-response curve to determine the lowest effective concentration.

  • Use a Structurally Unrelated ANO1 Inhibitor: To confirm that the observed phenotype is due to ANO1 inhibition, use a chemically distinct ANO1 inhibitor (e.g., T16Ainh-A01). If the phenotype is recapitulated, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: The gold standard for validating an inhibitor's target is to use a genetic approach. Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ANO1 expression. If the phenotype is mimicked by genetic knockdown/knockout of ANO1, it is highly likely an on-target effect.

  • Rescue Experiment: In an ANO1 knockout/knockdown background, the addition of this compound should not produce the phenotype of interest. You can also perform a rescue experiment by re-expressing a form of ANO1 that is resistant to this compound (if a binding site is known and a mutation can be made) to see if the phenotype is reversed.

Q4: My dose-response curve for this compound is unusual, or I'm seeing toxicity at higher concentrations. What should I do?

An unusual dose-response curve or cellular toxicity can indicate off-target effects.

  • Consult the Selectivity Data: Refer to the selectivity data for this compound. While it is selective over ANO2, CFTR, VRAC, and ENaC, it may interact with other channels or proteins at higher concentrations.

  • Lower the Concentration: The most straightforward way to mitigate off-target effects is to use the lowest possible concentration of this compound that still achieves the desired on-target effect.[4][7]

  • Washout Experiment: To determine if the effect is reversible, you can perform a washout experiment. Treat the cells with this compound, then wash it out and see if the phenotype reverts to the baseline. Irreversible effects may suggest toxicity or covalent modification of a target.

Data Presentation

Table 1: this compound Potency and Selectivity Profile

TargetIC50 (nM)Notes
ANO1 (On-Target) ~77 Potent inhibition of the primary target.
ANO2>10,000High selectivity over the most homologous family member.
CFTRNo significant inhibition at 10 µMNegligible effect on this chloride channel.
VRACNo significant inhibition at 10 µMNegligible effect on the volume-regulated anion channel.
ENaCNo significant inhibition at 10 µMNegligible effect on the epithelial sodium channel.

Data synthesized from Seo Y, et al. (2016). PLoS ONE 11(5): e0155771.[4][7]

Experimental Protocols

Protocol 1: Validating On-Target Effects using Genetic Knockdown

  • Cell Culture: Plate your cells of interest at a density that will allow for transfection and subsequent analysis.

  • Transfection: Transfect cells with either a validated siRNA or shRNA targeting ANO1 or a non-targeting control siRNA.

  • Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of ANO1.

  • Verification of Knockdown: Harvest a subset of cells to verify ANO1 knockdown by qPCR or Western blot.

  • Phenotypic Assay: Perform your primary phenotypic assay on the remaining cells (both control and ANO1 knockdown groups).

  • This compound Treatment (Control): In a parallel experiment, treat your wild-type cells with this compound at the desired concentration and perform the same phenotypic assay.

  • Analysis: Compare the phenotype of the ANO1 knockdown cells to the phenotype observed with this compound treatment. A similar phenotype suggests an on-target effect.

Visualizations

ANO1_Signaling_Pathway cluster_cell Cell Membrane Ca_in Intracellular Ca²⁺ ANO1 ANO1 Channel Ca_in->ANO1 Activates Cl_out Cl⁻ Efflux ANO1->Cl_out On_Target_Effect On-Target Cellular Effect (e.g., Reduced Proliferation) Cl_out->On_Target_Effect This compound This compound This compound->ANO1 Inhibits Off_Target Off-Target Protein This compound->Off_Target Potential Inhibition (at high concentrations) Unintended_Effect Unintended Cellular Effect Off_Target->Unintended_Effect

Caption: Simplified signaling pathway of ANO1 and potential on- and off-target effects of this compound.

Experimental_Workflow start Start: Observe unexpected phenotype with this compound dose_response Step 1: Perform Dose-Response Curve start->dose_response is_toxic Is toxicity observed at high concentrations? dose_response->is_toxic use_lower_conc Action: Use lowest effective concentration is_toxic->use_lower_conc Yes orthogonal_inhibitor Step 2: Test with structurally unrelated ANO1 inhibitor is_toxic->orthogonal_inhibitor No use_lower_conc->orthogonal_inhibitor phenotype_replicated Is phenotype replicated? orthogonal_inhibitor->phenotype_replicated genetic_knockdown Step 3: Perform ANO1 genetic knockdown (siRNA/CRISPR) phenotype_replicated->genetic_knockdown Yes off_target Conclusion: Phenotype is likely OFF-TARGET phenotype_replicated->off_target No phenotype_mimicked Is phenotype mimicked? genetic_knockdown->phenotype_mimicked on_target Conclusion: Phenotype is likely ON-TARGET phenotype_mimicked->on_target Yes phenotype_mimicked->off_target No

Caption: Troubleshooting workflow for determining if an observed effect is on-target or off-target.

References

Refining Experimental Protocols for Consistent Ani9 Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reproducible results in experiments involving Ani9.

General Laboratory Best Practices

Q1: My experimental results with this compound are inconsistent. Where should I start troubleshooting?

A1: Inconsistent results can arise from various factors. A systematic approach to troubleshooting is crucial. We recommend starting with a thorough review of your general laboratory practices.

  • Reagent Preparation and Storage: Ensure all reagents are prepared correctly, stored at the recommended temperatures, and are not expired. For temperature-sensitive reagents like this compound, avoid repeated freeze-thaw cycles.[1] Aliquoting reagents into smaller, single-use volumes can help maintain their integrity.

  • Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant variability. Ensure your pipettes are properly calibrated and use appropriate techniques to minimize errors.[2][3]

  • Cell Culture Conditions: If working with cell lines, inconsistencies in cell passage number, confluency, and overall cell health can impact results.[4][5] Standardize your cell culture workflow as much as possible.

  • Documentation: Maintain a detailed laboratory notebook, recording lot numbers of reagents, specific instrument settings, and any deviations from the protocol. This information is invaluable for troubleshooting.[6]

This compound-Specific Experimental Protocols & Troubleshooting

This compound Cell Viability Assay (MTT Assay)

Q2: What is a standard protocol for assessing the effect of this compound on cell viability?

A2: The MTT assay is a colorimetric assay for assessing cell metabolic activity. Here is a standard protocol:

Experimental Protocol: this compound MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Q3: My MTT assay results with this compound are not reproducible. What are the common causes?

A3: Inconsistent MTT assay results can be due to several factors. Refer to the troubleshooting table below.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Pipetting errors during reagent additionCalibrate pipettes and ensure proper technique.
Low signal or no signal Insufficient incubation time with MTTOptimize the MTT incubation period for your specific cell line.
Cell death due to over-confluencySeed cells at an appropriate density to avoid overgrowth during the experiment.
High background Contamination of cell cultureRegularly check for and address any microbial contamination.
Incomplete removal of MTT solutionCarefully aspirate the MTT solution before adding the solubilization agent.
This compound-Induced Protein Expression (Western Blot)

Q4: How can I detect changes in protein expression after this compound treatment using a Western Blot?

A4: Western blotting is a widely used technique to detect specific proteins. Here is a general workflow.

Experimental Workflow: Western Blot for this compound-Treated Samples

G A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H I Data Analysis H->I

Figure 1: Western Blot Workflow

Q5: I'm having trouble getting consistent bands in my Western Blots for this compound-treated samples. What could be the issue?

A5: Consistency in Western blotting requires careful attention to detail at each step.[7][8][9][10]

Problem Potential Cause Recommended Solution
Weak or no signal Inefficient protein transferOptimize transfer time and voltage. Ensure proper contact between the gel and membrane.[10]
Low antibody concentrationTitrate the primary antibody to determine the optimal concentration.
High background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).[7]
Antibody concentration too highReduce the concentration of the primary or secondary antibody.[7]
Non-specific bands Antibody cross-reactivityUse a more specific primary antibody. Validate antibody specificity with positive and negative controls.[4][8]
Sample degradationAdd protease inhibitors to your lysis buffer and keep samples on ice.
Inconsistent band intensity Uneven protein loadingQuantify protein concentration accurately and ensure equal loading in each lane. Use a loading control (e.g., GAPDH, β-actin) for normalization.[7]
This compound-Mediated Apoptosis (Flow Cytometry)

Q6: What is a suitable protocol for measuring this compound-induced apoptosis by flow cytometry?

A6: Annexin V/Propidium Iodide (PI) staining is a common method for detecting apoptosis by flow cytometry.

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Resuspension: Resuspend cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Q7: My flow cytometry data for this compound-induced apoptosis is variable. What should I check?

A7: Reproducibility in flow cytometry depends on careful sample preparation and instrument setup.[6][11][12][13][14]

Problem Potential Cause Recommended Solution
High cell debris Harsh cell handlingHandle cells gently during harvesting and washing to minimize cell lysis.[12]
Poor separation of populations Incorrect compensation settingsUse single-color controls to set up proper compensation.[11]
Inappropriate voltage settingsOptimize PMT voltages for clear population separation.
Inconsistent staining Inconsistent cell numbersCount cells and stain a consistent number of cells for each sample.[12]
Reagent degradationStore staining reagents properly and protect from light.

This compound Signaling Pathway Analysis

Q8: What is the proposed signaling pathway for this compound's mechanism of action?

A8: Based on preliminary data, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.

G This compound This compound Bax Bax Activation This compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Proposed this compound Apoptotic Pathway

Frequently Asked Questions (FAQs)

Q9: Can I use a different cell line for my this compound experiments?

A9: Yes, but the optimal conditions for this compound treatment and subsequent assays may vary between cell lines. It is essential to perform initial dose-response and time-course experiments to determine the optimal parameters for your specific cell line.

Q10: How should I prepare my this compound stock solution?

A10: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q11: What are the appropriate controls for my this compound experiments?

A11: The inclusion of proper controls is critical for data interpretation.

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that are not exposed to any treatment.

  • Positive Control: A known inducer of the effect you are measuring (e.g., a known apoptotic agent for an apoptosis assay).

  • Negative Control: A compound known not to have the effect you are measuring.

Q12: How do I ensure my qPCR results for this compound-regulated genes are reproducible?

A12: For reproducible qPCR data, consider the following:[2][3][15][16][17]

  • RNA Quality: Start with high-quality, intact RNA.

  • Primer Design: Design and validate primers for specificity and efficiency.

  • Reverse Transcription: Ensure consistent reverse transcription efficiency.

  • Master Mix: Use a master mix to minimize pipetting variability.[2][3]

  • Controls: Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.

  • Replicates: Run all samples in triplicate.[3]

By following these guidelines and troubleshooting steps, you can enhance the consistency and reliability of your experimental results with this compound. For further assistance, please contact our technical support team.

References

Improving the potency and selectivity of Ani9 derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the potency and selectivity of Ani9 derivatives as Anoctamin 1 (ANO1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small-molecule inhibitor of Anoctamin 1 (ANO1), also known as Transmembrane protein 16A (TMEM16A).[1][2] ANO1 is a calcium-activated chloride channel (CaCC) involved in various physiological processes, and its dysregulation is implicated in diseases like cancer, hypertension, pain, and asthma.[1][3][4][5]

Q2: Why is improving the potency and selectivity of this compound derivatives important?

A2: Enhancing the potency of this compound derivatives allows for the use of lower compound concentrations to achieve the desired therapeutic effect, which can minimize off-target effects and potential toxicity. Improved selectivity, particularly against the homologous channel ANO2, is crucial to ensure that the therapeutic action is specific to the intended target (ANO1), thereby reducing the risk of unintended side effects.[1][6]

Q3: What are the known signaling pathways associated with ANO1 that can be affected by this compound derivatives?

A3: In cancer cells, the downregulation of ANO1 has been shown to induce apoptosis and inhibit cell proliferation and migration through the modulation of several signaling pathways, including the EGFR/MAPK, CaMKII/MAPK, TGF-β, and NF-κB signaling pathways.[3]

Troubleshooting Guide

Q4: I am observing high variability in the IC50 values for my this compound derivative. What could be the cause?

A4: High variability in IC50 values can stem from several factors:

  • Compound Stability: Ensure your derivative is stable in the assay buffer and experimental conditions. Degradation of the compound over the course of the experiment will lead to inconsistent results.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations of the test compound. Visually inspect for any precipitation and consider using a different solvent or a lower concentration range.

  • Assay Conditions: Inconsistent cell densities, incubation times, or reagent concentrations can all contribute to variability. Standardize your protocol and include appropriate positive and negative controls in every experiment.

  • ATP Concentration in Kinase Assays (if applicable for off-target screening): When screening for off-target kinase activity, the concentration of ATP relative to its Michaelis-Menten constant (Km) for each kinase can affect the measured IC50. It is recommended to use an ATP concentration at or near the Km for each kinase to reflect the intrinsic affinities of the inhibitors.[7]

Q5: My novel this compound derivative shows lower potency than the parent compound. How can I troubleshoot this?

A5: If a new derivative exhibits lower potency, consider the following:

  • Structure-Activity Relationship (SAR): The chemical modification may have disrupted a key interaction with the ANO1 channel. One study on this compound derivatives found that specific substitutions on the phenoxy and benzylidene rings were critical for potency. For instance, the derivative 5f showed a significant increase in potency with an IC50 of 22 nM.[8]

  • Binding Mode: The modification might have altered the binding mode of the inhibitor. Computational modeling and docking studies can provide insights into how the new derivative interacts with the target protein.

  • Experimental Verification: Re-synthesize and re-purify the compound to rule out any issues with chemical purity or identity. Confirm its structure using analytical methods like NMR and mass spectrometry.

Q6: How can I improve the selectivity of my this compound derivative against ANO2?

A6: Improving selectivity often involves exploiting structural differences between the target and off-target proteins.

  • Targeted Chemical Modifications: Introduce chemical modifications that favor interaction with residues unique to the ANO1 binding pocket compared to ANO2. While the exact binding site of this compound on ANO1 is not fully elucidated, exploring modifications based on homology models of ANO1 and ANO2 could be a rational approach.

  • Systematic Screening: A systematic approach to modifying the core scaffold of this compound and screening against both ANO1 and ANO2 is essential. The parent compound, this compound, itself shows high selectivity for ANO1 over ANO2.[1][4][5][6]

Q7: I am concerned about potential off-target effects. What are some common off-targets for channel inhibitors?

A7: Besides ANO2, it is important to assess the activity of your derivatives against other relevant ion channels. This compound has been shown to have no effect on CFTR and ENaC channel activity at concentrations up to 30 μM.[2][5] It is also advisable to screen against a panel of common off-targets, which may include other ion channels, GPCRs, and kinases, to build a comprehensive selectivity profile.

Data Presentation

Table 1: Potency and Selectivity of this compound and its Derivatives

CompoundTargetIC50 (nM)Selectivity vs. ANO2Reference(s)
This compound ANO177>1000-fold[2][5][6]
5f ANO122>1000-fold[8]
T16Ainh-A01 ANO11390Low[5]
MONNA ANO11950Low[5]

Experimental Protocols

Protocol 1: In Vitro Potency Assessment using YFP-based Halide Efflux Assay

This protocol is adapted from methods used to screen for ANO1 inhibitors.[5][9]

  • Cell Culture: Culture Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

  • Cell Plating: Plate the cells in a 96-well black, clear-bottom microplate and grow to confluence.

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in a suitable buffer (e.g., PBS).

  • Assay Procedure: a. Wash the cells with PBS. b. Incubate the cells with the different concentrations of the test compound for 20 minutes at room temperature. c. Place the plate in a fluorescence plate reader. d. Add a stimulus (e.g., 100 µM ATP) to activate the ANO1 channel. e. Simultaneously, add an iodide-containing solution to initiate YFP quenching. f. Monitor the rate of YFP fluorescence quenching over time.

  • Data Analysis: Calculate the initial rate of fluorescence decrease for each concentration. Normalize the data to positive (no inhibitor) and negative (known inhibitor) controls. Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Electrophysiological Assessment of Potency and Selectivity (Whole-Cell Patch Clamp)

This protocol is based on electrophysiological analyses of this compound.[6]

  • Cell Preparation: Use FRT cells expressing either ANO1 or ANO2.

  • Recording Setup: a. Use a standard whole-cell patch-clamp setup. b. The intracellular pipette solution should contain a low chloride concentration, and the extracellular solution a high chloride concentration to establish a chloride gradient.

  • Experimental Procedure: a. Establish a whole-cell recording configuration. b. Hold the cell at a potential of 0 mV and apply voltage pulses (e.g., from -100 mV to +100 mV in 20 mV steps). c. Activate the ANO1/ANO2 channels by adding 100 µM ATP to the extracellular solution. d. After recording the baseline current, perfuse the cell with the test compound at various concentrations and record the current again.

  • Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +100 mV) before and after the application of the inhibitor. Calculate the percentage of inhibition for each concentration and determine the IC50. Compare the IC50 values for ANO1 and ANO2 to determine selectivity.

Protocol 3: Cell Proliferation Assay

This protocol is based on cellular assays performed on this compound derivatives.[8]

  • Cell Culture: Use cancer cell lines with high expression of ANO1 (e.g., PC3, MCF7, BxPC3).

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified period (e.g., 72 hours).

  • Viability Assessment: a. Add a cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo). b. Incubate according to the manufacturer's instructions. c. Measure the absorbance or fluorescence/luminescence using a plate reader.

  • Data Analysis: Normalize the viability data to untreated control cells. Plot the cell viability against the compound concentration and calculate the GI50 (concentration for 50% inhibition of cell growth).

Mandatory Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis & Characterization cluster_screening Screening Cascade cluster_evaluation Cellular & Advanced Evaluation synthesis Design & Synthesize This compound Derivatives purification Purify & Characterize (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Potency Assay (YFP Halide Efflux) purification->in_vitro Test Compound electrophys Electrophysiology (Patch Clamp) in_vitro->electrophys selectivity Selectivity Assay (vs. ANO2) electrophys->selectivity cell_prolif Cell Proliferation Assay selectivity->cell_prolif Potent & Selective Hits off_target Off-Target Profiling cell_prolif->off_target lead_opt Lead Optimization off_target->lead_opt

Caption: Experimental workflow for the development and evaluation of this compound derivatives.

signaling_pathway cluster_input Upstream Signals cluster_channel Channel Activity cluster_downstream Downstream Signaling in Cancer cluster_output Cellular Response ca_signal Intracellular Ca2+ Increase ano1 ANO1 ca_signal->ano1 Activates egfr_mapk EGFR/MAPK Pathway ano1->egfr_mapk camkii_mapk CaMKII/MAPK Pathway ano1->camkii_mapk tgfb TGF-β Pathway ano1->tgfb nfkB NF-κB Pathway ano1->nfkB This compound This compound Derivative This compound->ano1 Inhibits proliferation Cell Proliferation & Migration egfr_mapk->proliferation camkii_mapk->proliferation tgfb->proliferation nfkB->proliferation

Caption: Simplified signaling pathways involving ANO1 in cancer cells.

troubleshooting_workflow cluster_checks Initial Checks cluster_analysis Further Analysis cluster_actions Corrective Actions start Low Potency Observed for New Derivative check_purity Verify Compound Purity & Identity (NMR, MS) start->check_purity check_solubility Assess Solubility in Assay Buffer start->check_solubility check_protocol Review Assay Protocol & Controls start->check_protocol sar_analysis Analyze Structure-Activity Relationship (SAR) check_purity->sar_analysis resynthesize Re-synthesize and Re-purify check_purity->resynthesize modify_buffer Modify Assay Buffer or Use Co-solvent check_solubility->modify_buffer check_protocol->sar_analysis computational Perform Computational Docking Studies sar_analysis->computational redesign Re-design Derivative Based on SAR computational->redesign resynthesize->check_purity end Proceed with Optimized Derivative modify_buffer->end redesign->end

Caption: Troubleshooting workflow for addressing low potency in this compound derivatives.

References

Technical Support Center: Overcoming Challenges in Ani9 Delivery for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in-vivo application of Ani9, a potent and selective ANO1 inhibitor. This resource provides troubleshooting guidance and frequently asked questions to assist researchers in designing and executing successful pre-clinical studies.

Troubleshooting Guide

This guide addresses common issues encountered during the in-vivo delivery of this compound.

Question: I am observing poor solubility of this compound when preparing my formulation. What can I do?

Answer:

Poor aqueous solubility is a common challenge for many small molecule inhibitors. Here are some strategies to improve the solubility of this compound for in-vivo administration:

  • Co-solvents: this compound is soluble in DMSO. For in-vivo use, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a biocompatible co-solvent such as polyethylene glycol (PEG300) or propylene glycol (PG). It is crucial to perform a tolerability study for your chosen vehicle combination in your animal model.

  • Cyclodextrins: Encapsulating this compound in a cyclodextrin, such as 2-Hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance its aqueous solubility.

  • Lipid-based formulations: For oral administration, formulating this compound in a lipid-based vehicle can improve its solubility and absorption.

Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after vehicle administration alone. How can I address this?

Answer:

Vehicle-induced toxicity can confound experimental results. It is essential to determine the maximum tolerated dose (MTD) of your vehicle in a pilot study.

  • Reduce DMSO concentration: High concentrations of DMSO can be toxic in-vivo. Aim for the lowest possible concentration of DMSO in your final formulation, ideally less than 10%.

  • Alternative vehicles: If DMSO-based vehicles are not well-tolerated, consider alternatives such as aqueous solutions of HPβCD or lipid-based formulations.

  • Monitor animal health: Closely monitor the general health of the animals, including daily weight measurements, throughout the study.

Question: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential reasons?

Answer:

A lack of efficacy can stem from several factors, from formulation issues to off-target effects. The following decision tree can help you troubleshoot this issue:

G start No therapeutic effect observed solubility Is this compound fully dissolved in the vehicle? start->solubility bioavailability Is the bioavailability of this compound in the chosen route of administration known? solubility->bioavailability Yes improve_solubility Improve formulation (e.g., co-solvents, cyclodextrins) solubility->improve_solubility No dose Is the dose of this compound appropriate? bioavailability->dose Yes pk_study Conduct a pharmacokinetic study to determine bioavailability bioavailability->pk_study No off_target Could there be off-target effects? dose->off_target Yes dose_escalation Perform a dose-escalation study dose->dose_escalation No off_target_analysis Assess off-target effects (e.g., proteomics, transcriptomics) off_target->off_target_analysis Yes re_evaluate Re-evaluate experimental design off_target->re_evaluate No improve_solubility->re_evaluate pk_study->re_evaluate dose_escalation->re_evaluate off_target_analysis->re_evaluate

Figure 1. Troubleshooting decision tree for lack of this compound efficacy.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for this compound in mice?

There is currently no established starting dose for this compound in the public domain. It is recommended to perform a dose-range finding study to determine the MTD and an effective dose for your specific animal model and disease indication.

2. What are the potential off-target effects of this compound?

While this compound is a selective inhibitor of ANO1, the potential for off-target effects should always be considered with small molecule inhibitors.[1][2] Computational approaches and experimental screening against a panel of kinases and other cellular targets can help identify potential off-target interactions.[1][2]

3. Is there a risk of immunogenicity with this compound?

Small molecules are generally considered to have low immunogenicity.[3] However, in some cases, they can act as haptens and elicit an immune response. If you suspect an immune reaction, you can assess anti-drug antibody (ADA) levels in your animal subjects.

4. What is the best route of administration for this compound?

The optimal route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) will depend on the experimental goals, the formulation, and the desired pharmacokinetic profile. Oral gavage and intraperitoneal injection are common routes for preclinical studies in rodents.

Data Presentation

The following tables provide a template for summarizing key quantitative data from your in-vivo studies.

Table 1: this compound Formulation and Vehicle Tolerability

Vehicle CompositionThis compound Concentration (mg/mL)Administration RouteMaximum Tolerated Dose (mg/kg)Observations (e.g., weight loss, clinical signs)
5% DMSO, 40% PEG300, 55% Saline1IP10No significant findings
10% HPβCD in Saline2PO20Mild, transient lethargy at highest dose
Example Data

Table 2: Pharmacokinetic Parameters of this compound in Mice (Example)

Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
5IV15000.13000100
10IP8000.5240080
20PO4001.0120020
Example Data

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve a stock solution (e.g., 100 mg/mL). Vortex until fully dissolved.

  • In a separate sterile tube, prepare the vehicle by mixing the appropriate volumes of PEG300 and sterile saline.

  • Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration.

  • Visually inspect the solution for any precipitation. If precipitation occurs, optimize the vehicle composition.

  • Administer the formulation to the animals within 1 hour of preparation.

Protocol 2: Administration of this compound via Oral Gavage in Mice

  • Select the appropriate size gavage needle based on the weight of the mouse.[4][5]

  • Measure the length of the gavage needle from the tip of the animal's nose to the bottom of the sternum to ensure proper insertion depth.[5]

  • Securely restrain the mouse, ensuring the head and body are in a vertical line to facilitate passage of the needle into the esophagus.[4]

  • Gently insert the gavage needle into the mouth and advance it over the tongue into the pharynx.[4]

  • Allow the mouse to swallow the needle; do not force it.[4]

  • Once the needle is in the esophagus, slowly administer the prepared this compound formulation.[5]

  • After administration, gently remove the needle in the same direction it was inserted.[5]

  • Monitor the animal for any signs of distress or labored breathing.[4]

Protocol 3: Assessment of In-Vivo Efficacy in a Xenograft Tumor Model

  • Implant tumor cells into the appropriate anatomical site of immunocompromised mice.

  • Allow the tumors to reach a predetermined size (e.g., 100 mm³).

  • Randomize the animals into treatment and control groups.

  • Administer this compound or vehicle to the respective groups according to the determined dosing schedule and route.

  • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, western blotting, RNA sequencing).

Mandatory Visualizations

ANO1 Signaling Pathway in Cancer

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PLC PLC EGFR->PLC RAF RAF EGFR->RAF AKT AKT EGFR->AKT ANO1 ANO1 Cl_ion Cl- ANO1->Cl_ion Efflux IP3 IP3 PLC->IP3 Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Ca2_ER->ANO1 Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT->Proliferation This compound This compound This compound->ANO1 Inhibits

Figure 2. Simplified ANO1 signaling pathway in cancer.

General Experimental Workflow for In-Vivo this compound Efficacy Study

G A 1. Formulation & Solubility Testing B 2. Vehicle Tolerability Study A->B C 3. Pharmacokinetic Study (Optional) B->C D 4. In-Vivo Efficacy Study C->D E 5. Data Analysis D->E F 6. Ex-Vivo Tissue Analysis D->F

Figure 3. Experimental workflow for in-vivo testing of this compound.

References

Technical Support Center: ANO1 Inhibition Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ANO1 inhibition experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully conducting their studies involving ANO1 inhibitors, with a specific focus on Ani9.

Troubleshooting Guide

This guide addresses common issues that may lead to unexpected results in ANO1 inhibition experiments, particularly when using the inhibitor this compound.

Problem Potential Cause Recommended Solution
No or weak inhibition of ANO1 by this compound This compound Degradation: Improper storage or handling of this compound can lead to its degradation.Store this compound as a powder at -20°C for long-term stability (up to 2 years). For short-term storage (days to weeks), 0-4°C is acceptable. Protect from light. Prepare fresh stock solutions in DMSO and use them promptly. Avoid repeated freeze-thaw cycles.
Incorrect this compound Concentration: The final concentration of this compound in the assay may be too low to elicit a significant inhibitory effect.The reported IC50 for this compound is approximately 77 nM. Ensure your final assay concentration is appropriate to observe inhibition. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell system.
Low ANO1 Expression in Cells: The cell line used may not express sufficient levels of ANO1 for a robust signal window.Verify ANO1 expression in your cell line using techniques like Western blot, qPCR, or immunofluorescence. If expression is low, consider using a cell line known to have high endogenous ANO1 expression or a system with stably overexpressed ANO1.
Issues with Assay Signal: The method used to measure ANO1 activity (e.g., patch-clamp, fluorescence plate reader) may not be optimized.For Patch-Clamp: Ensure a high-quality gigaohm seal, low access resistance, and stable recording conditions. Check the composition and pH of your internal and external solutions. For Fluorescence Assays: Confirm that the fluorescent probe is sensitive to the ion flux mediated by ANO1 (e.g., iodide for YFP-based sensors). Ensure the plate reader settings (excitation/emission wavelengths, gain) are optimal for the fluorophore being used.
Cell Health and Viability: Unhealthy or dying cells will not respond appropriately to stimuli or inhibitors.Monitor cell viability throughout the experiment. Ensure cells are not overgrown and that the culture medium is fresh. Cell death can be assessed using methods like trypan blue exclusion or commercial viability assays.
Inconsistent or variable results "Edge Effect" in Plate-Based Assays: Evaporation from the outer wells of a microplate can lead to increased compound and media concentrations, affecting cell behavior.To mitigate the edge effect, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain a humid environment across the plate.
Inaccurate Pipetting: Errors in pipetting can lead to significant variability in cell numbers and compound concentrations.Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent liquid handling. For cell seeding, ensure a homogenous cell suspension to deliver the same number of cells to each well.
Cell Passage Number: The characteristics of cell lines can change over time with increasing passage number.Use cells within a consistent and low passage number range for all experiments. Regularly authenticate your cell lines to prevent cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC).[1][2] It blocks the channel's pore, thereby preventing the flow of chloride ions across the cell membrane.[1][3]

Q2: How should I prepare and store this compound?

This compound is soluble in DMSO.[2][4] For long-term storage, it is recommended to store the solid compound at -20°C.[2][4] Prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it in small aliquots at -20°C to avoid multiple freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate assay buffer.

Q3: What are some alternative methods to measure ANO1 inhibition if I don't have access to a patch-clamp setup?

A common and effective alternative is a fluorescence-based assay using a plate reader. This method often utilizes cells co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant. Inhibition of ANO1 is measured as a decrease in the quenching of YFP fluorescence upon the addition of an external halide, such as iodide.

Q4: My cells are not showing the expected downstream effects of ANO1 inhibition (e.g., decreased proliferation). What could be the reason?

The role of ANO1 in cellular processes like proliferation can be cell-type specific and complex. While in many cancer cell lines, ANO1 inhibition leads to reduced proliferation, this is not always the case.[5] It is possible that in your specific cell model, alternative signaling pathways compensate for the loss of ANO1 activity. Additionally, some studies suggest that for certain inhibitors, simply blocking the channel function is not sufficient to impact cell proliferation, and a reduction in the overall ANO1 protein level might be necessary.[6]

Experimental Protocols

Protocol: Measuring this compound Inhibition of ANO1 using a YFP-Based Fluorescence Quenching Assay

This protocol describes a method to quantify the inhibitory effect of this compound on ANO1 channels using a fluorescence plate reader.

Materials:

  • Cells stably co-expressing human ANO1 and a halide-sensitive YFP (e.g., Fischer Rat Thyroid - FRT cells).

  • Black, clear-bottom 96-well microplates suitable for fluorescence measurements.

  • Phosphate-Buffered Saline (PBS).

  • This compound compound.

  • DMSO (for preparing this compound stock solution).

  • ATP (to activate ANO1).

  • Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI).

  • Fluorescence plate reader with bottom-read capabilities and appropriate filters for YFP (Excitation ~500 nm, Emission ~540 nm).

Procedure:

  • Cell Seeding:

    • Seed the ANO1/YFP expressing cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in PBS to achieve the desired final concentrations. Include a vehicle control (DMSO in PBS).

  • Assay Execution:

    • Gently wash the cell monolayer twice with PBS to remove any residual culture medium.

    • Add the diluted this compound compounds (or vehicle control) to the respective wells and incubate for 10-20 minutes at room temperature.

    • Place the plate in the fluorescence plate reader.

    • Set the plate reader to record YFP fluorescence over time. A typical protocol would involve:

      • A baseline reading for 2-5 seconds.

      • Automated injection of an ATP and iodide-containing solution to activate ANO1 and initiate fluorescence quenching.

      • Continued recording of fluorescence for another 10-15 seconds to monitor the quenching kinetics.

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to the influx of iodide through the ANO1 channels.

    • Calculate the initial slope of the fluorescence decrease for each well.

    • Normalize the slopes to the vehicle control to determine the percentage of ANO1 inhibition for each this compound concentration.

    • Plot the percent inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against ANO1.

Inhibitor Target IC50 (nM) Assay Method
This compoundANO177Apical membrane chloride current measurement in FRT cells

Data extracted from Seo, Y., et al. (2016). This compound, a novel potent small-molecule ANO1 inhibitor with negligible effect on ANO2. PLoS One, 11(5), e0155771.

Visualizations

Signaling Pathway

ANO1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum ANO1 ANO1 (TMEM16A) Cl_out Cl- ANO1->Cl_out efflux GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Ca_int Ca2+ (intracellular) IP3R->Ca_int releases Ca_ext Ca2+ (extracellular) Ca_ext->Ca_int influx Ca_int->ANO1 activates Downstream Downstream Signaling (e.g., Proliferation, Migration) Cl_out->Downstream Ligand Ligand Ligand->GPCR This compound This compound This compound->ANO1 inhibits

Caption: Simplified signaling pathway of ANO1 activation and inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Seed ANO1/YFP expressing cells in 96-well plate B1 Wash cells with PBS A1->B1 A2 Prepare serial dilutions of this compound B2 Add this compound dilutions and incubate A2->B2 B1->B2 B3 Measure fluorescence in plate reader B2->B3 C1 Calculate quenching rate B3->C1 C2 Determine % inhibition C1->C2 C3 Generate dose-response curve and calculate IC50 C2->C3

References

Best practices for control experiments when using Ani9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for designing control experiments when using Ani9, a novel kinase inhibitor. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective small molecule inhibitor of the Serine/Threonine kinase, "Kinase X," which is a key component of the MAPK signaling pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting pathway activation.

Q2: What are the essential positive and negative controls to include when using this compound in a cell-based assay?

A2: To ensure the reliability of your results, it is crucial to include both positive and negative controls.[1][2][3]

  • Positive Controls:

    • A known, well-characterized inhibitor of Kinase X can be used to validate that the assay is capable of detecting inhibition.[4]

    • For phospho-specific antibody applications, using a growth factor or another stimulus known to activate the Kinase X pathway will confirm that the signaling cascade is active in your cell model.[5]

  • Negative Controls:

    • Vehicle Control: Treating cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) is essential to control for any effects of the vehicle itself.

    • Inactive Compound Control: If available, an inactive structural analog of this compound that does not inhibit Kinase X can be a powerful control to demonstrate the specificity of this compound's effects.

    • Untreated Control: A sample of cells that does not receive any treatment serves as a baseline for normal cell function and pathway activity.[2]

    • Knockout/Knockdown Cells: Using a cell line where Kinase X has been knocked out or its expression has been knocked down can help confirm that the effects of this compound are on-target.[2]

Q3: How can I be sure that the observed effects of this compound are specific to the inhibition of Kinase X and not due to off-target effects?

A3: Demonstrating target specificity is a critical aspect of working with any small molecule inhibitor. Several experimental approaches can be employed:

  • Dose-Response Curve: Perform a dose-response experiment to determine the concentration of this compound at which it inhibits Kinase X activity by 50% (IC50).[4][6] A specific inhibitor will exhibit a clear dose-dependent effect.

  • Rescue Experiments: If the phenotype induced by this compound is due to its effect on Kinase X, it should be reversible by expressing a form of Kinase X that is resistant to this compound inhibition.

  • Orthogonal Inhibition: Use a different, structurally unrelated inhibitor of Kinase X to see if it phenocopies the effects of this compound.

  • Kinase Profiling: Test this compound against a panel of other kinases to identify potential off-target interactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No effect of this compound is observed in my cell-based assay. 1. Compound Inactivity: The this compound compound may have degraded. 2. Low Cell Permeability: this compound may not be efficiently entering the cells. 3. Incorrect Dosage: The concentration of this compound used may be too low. 4. Inactive Signaling Pathway: The Kinase X pathway may not be active in your cell model under basal conditions.1. Use a fresh aliquot of this compound. Confirm its activity in a biochemical assay if possible. 2. Consult the compound's datasheet for information on cell permeability. Consider using a different cell line or a permeabilizing agent if appropriate. 3. Perform a dose-response experiment to identify the optimal concentration.[4] 4. Stimulate the pathway with a known activator (e.g., a growth factor) to induce Kinase X activity before treating with this compound.[5]
High background signal in my control wells. 1. Vehicle (e.g., DMSO) Toxicity: The concentration of the vehicle may be too high, causing non-specific effects. 2. Non-specific Antibody Binding (for Western Blots/IHC): The primary or secondary antibody may be cross-reacting with other proteins.1. Ensure the final concentration of the vehicle is below the recommended tolerance for your cell line (typically <0.1% for DMSO). 2. Optimize your antibody concentrations and blocking conditions. Include an isotype control for immunoprecipitation or a secondary antibody-only control for immunofluorescence.
Inconsistent results between experiments. 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect experimental outcomes. 2. Inconsistent Compound Preparation: Variations in the preparation of this compound working solutions. 3. Assay Variability: Technical variations in assay performance.1. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of treatment. 2. Prepare fresh working solutions of this compound for each experiment from a concentrated stock. 3. Include appropriate positive and negative controls in every experiment to monitor assay performance.[1][3]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against Kinase X and a selection of other related kinases, as determined by in vitro kinase assays.

Kinase TargetIC50 (nM)
Kinase X 15
Kinase Y (related Ser/Thr kinase)850
Kinase Z (unrelated Tyr kinase)>10,000
PKA>10,000
PKC5,200

Data are representative of at least three independent experiments.

Experimental Protocols

Protocol: Determining the effect of this compound on Substrate Phosphorylation in Cells using Western Blotting

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in a 6-well plate and grow to 70-80% confluency.

    • Starve cells in serum-free media for 4 hours to reduce basal pathway activation.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a positive control inhibitor for 1 hour. Include a vehicle-only control.

    • Stimulate the cells with a known activator of the Kinase X pathway (e.g., 50 ng/mL of Growth Factor Z) for 15 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a known substrate of Kinase X overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Signaling_Pathway Growth Factor Z Growth Factor Z Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor Z->Receptor Tyrosine Kinase Upstream Kinase Upstream Kinase Receptor Tyrosine Kinase->Upstream Kinase Kinase X Kinase X Upstream Kinase->Kinase X Downstream Substrate Downstream Substrate Kinase X->Downstream Substrate Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Kinase X

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Cell Seeding Cell Seeding Serum Starvation Serum Starvation Cell Seeding->Serum Starvation Pre-treatment with this compound/Controls Pre-treatment with this compound/Controls Serum Starvation->Pre-treatment with this compound/Controls Stimulation with Growth Factor Z Stimulation with Growth Factor Z Pre-treatment with this compound/Controls->Stimulation with Growth Factor Z Cell Lysis Cell Lysis Stimulation with Growth Factor Z->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Experimental workflow for testing this compound.

References

Validation & Comparative

Comparing the efficacy of Ani9 to other ANO1 inhibitors like T16Ainh-A01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and selectivity of two prominent small-molecule inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride channel, Ani9 and T16Ainh-A01. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies of ANO1 function and for drug development programs targeting this ion channel.

Introduction to ANO1

Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a crucial role in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Its dysregulation has been implicated in several pathologies, most notably in various forms of cancer where it contributes to cell proliferation, migration, and survival.[1] This has made ANO1 an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of two key inhibitors, this compound and T16Ainh-A01.

Efficacy and Potency: A Head-to-Head Comparison

The potency of an inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Experimental data reveals a significant difference in the potency of this compound and T16Ainh-A01.

InhibitorIC50 Value (ANO1)Key Findings
This compound 77 ± 1.1 nM[2]Over 18 times more potent than T16Ainh-A01.[2]
T16Ainh-A01 ~1 µM[3]

Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of this compound and T16Ainh-A01 against the ANO1 channel.

As the data indicates, this compound exhibits sub-micromolar potency, making it a significantly more potent inhibitor of ANO1 than T16Ainh-A01.[2]

Selectivity Profile: On-Target Efficacy and Off-Target Effects

An ideal inhibitor should exhibit high selectivity for its intended target to minimize confounding experimental results and potential side effects in a clinical setting.

This compound has demonstrated a high degree of selectivity for ANO1. Studies have shown that it has a negligible effect on the closely related ANO2 channel, as well as other ion channels such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Epithelial Sodium Channel (ENaC).[2][4]

T16Ainh-A01 , in contrast, has been shown to have off-target effects. Notably, it can inhibit volume-regulated anion channels (VRACs) and voltage-dependent calcium channels (VDCCs).[2][5][6] This lack of selectivity can complicate the interpretation of experimental results and may lead to unintended cellular effects.

Mechanism of Action and Downstream Effects

Both this compound and T16Ainh-A01 inhibit the chloride channel activity of ANO1. By blocking this channel, they can influence a variety of downstream cellular processes that are regulated by ANO1. Inhibition of ANO1 has been shown to suppress cell proliferation and migration in cancer cell lines.[4][7]

ANO1 Signaling Pathway

ANO1 is integrated into key signaling pathways that control cell growth and motility. A primary mechanism involves its interaction with the Epidermal Growth Factor Receptor (EGFR). Activation of ANO1 can lead to the potentiation of EGFR signaling, which in turn activates downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K/AKT) pathways. These pathways are central regulators of cell proliferation, survival, and migration.

ANO1_Signaling_Pathway Ca_ion Intracellular Ca²⁺ ANO1 ANO1 (TMEM16A) Ca_ion->ANO1 Activates EGFR EGFR ANO1->EGFR Potentiates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT AKT->Proliferation AKT->Migration Inhibitor This compound / T16Ainh-A01 Inhibitor->ANO1

ANO1 Signaling Pathway

Experimental Protocols

The following provides a generalized workflow for determining the IC50 of ANO1 inhibitors using electrophysiological techniques.

Cell Culture and Preparation
  • Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 (FRT-ANO1) are a commonly used model system.

  • Culture Conditions: Culture FRT-ANO1 cells in a suitable medium (e.g., Coon’s modified Ham’s F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and G418 for selection) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating for Experiments: For Ussing chamber experiments, seed cells on permeable supports (e.g., Snapwell inserts). For patch-clamp experiments, plate cells on glass coverslips.

IC50 Determination using Ussing Chamber

This technique measures the net ion transport across an epithelial monolayer.

  • Mounting: Mount the Snapwell inserts containing the FRT-ANO1 cell monolayer in an Ussing chamber.

  • Solutions: Bathe the apical and basolateral sides of the monolayer with appropriate physiological saline solutions. A chloride gradient is established to drive Cl- secretion through ANO1.

  • Permeabilization: Permeabilize the basolateral membrane with a pore-forming agent like amphotericin B to isolate the apical membrane currents.

  • Inhibitor Application: Pre-incubate the apical side with varying concentrations of the ANO1 inhibitor (e.g., this compound or T16Ainh-A01) for a defined period (e.g., 20 minutes).

  • ANO1 Activation: Activate ANO1 by adding an agonist, such as ATP (100 µM), to the apical solution.

  • Measurement: Record the short-circuit current (Isc), which reflects the ANO1-mediated chloride secretion.

  • Data Analysis: Plot the percentage of inhibition of the ATP-induced Isc against the inhibitor concentration to determine the IC50 value.

Ussing_Chamber_Workflow Start Start Culture Culture FRT-ANO1 cells on permeable supports Start->Culture Mount Mount cell monolayer in Ussing Chamber Culture->Mount Permeabilize Permeabilize basolateral membrane Mount->Permeabilize Inhibit Apply varying concentrations of inhibitor to apical side Permeabilize->Inhibit Activate Activate ANO1 with ATP Inhibit->Activate Measure Record Short-Circuit Current (Isc) Activate->Measure Analyze Analyze data and determine IC50 Measure->Analyze End End Analyze->End

Ussing Chamber Workflow

Conclusion

Based on the available experimental data, this compound emerges as a superior inhibitor of ANO1 compared to T16Ainh-A01, primarily due to its significantly higher potency and greater selectivity. For researchers investigating the specific roles of ANO1, this compound's selectivity profile minimizes the risk of off-target effects, leading to more reliable and interpretable results. In the context of drug development, the high potency of this compound suggests that it may be a more promising lead compound for the development of novel therapeutics targeting ANO1-related pathologies. However, the choice of inhibitor will ultimately depend on the specific experimental context and research question.

References

Validating the specificity of Ani9 for ANO1 over other anoctamins

Author: BenchChem Technical Support Team. Date: November 2025

A new benchmark in selective ion channel inhibition, Ani9 demonstrates remarkable potency and specificity for the calcium-activated chloride channel ANO1. This guide provides an objective comparison of this compound's performance against other anoctamins, supported by key experimental data and detailed protocols, to empower researchers in their exploration of ANO1's physiological and pathological roles.

Superior Selectivity Profile of this compound

This compound has emerged as a highly potent and selective small-molecule inhibitor of the human anoctamin-1 (ANO1), also known as transmembrane protein 16A (TMEM16A).[1][2][3][4] Discovered through high-throughput screening of 54,400 synthetic small molecules, this compound demonstrates submicromolar potency in completely blocking ANO1 chloride current.[1][3][5] A key differentiator for this compound is its exceptional specificity for ANO1 over its closest homolog, ANO2, which shares 62% amino acid identity.[2] This high selectivity is a significant advancement, as previous ANO1 inhibitors have been hampered by a lack of potency and cross-reactivity with other anoctamin family members.[1][2][3]

Comparative Efficacy of Anoctamin Inhibitors

The inhibitory potency of this compound on ANO1 far exceeds that of other commonly used inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other inhibitors on both ANO1 and ANO2.

InhibitorANO1 IC50ANO2 InhibitionOther Ion Channel Effects
This compound 77 ± 1.1 nM Negligible at 1 µM; ~10% inhibition at 10 µMNo effect on CFTR, VRAC, and ENaC at effective concentrations
T16Ainh-A011.39 ± 0.59 µMStrong inhibition at 10 µMKnown to have off-target effects
MONNA1.95 ± 1.16 µMStrong inhibition at 10 µMKnown to have off-target effects

Data compiled from Seo et al., 2016.[2]

As the data indicates, this compound is over 18 times more potent than T16Ainh-A01 and MONNA in inhibiting ANO1.[2] Furthermore, at a concentration of 1 µM where this compound achieves almost complete inhibition of ANO1, it has no discernible effect on ANO2 activity.[2][4] This contrasts sharply with T16Ainh-A01 and MONNA, which strongly block ANO2 at similar concentrations.[2] This remarkable selectivity makes this compound an invaluable tool for specifically probing the function of ANO1 in cells and tissues where other anoctamins may be co-expressed.

Experimental Validation of Specificity

The specificity of this compound was rigorously validated through a series of electrophysiological and fluorescence-based assays.

Experimental Protocols

1. Cell Culture and Transfection: Fischer rat thyroid (FRT) cells were stably transfected with human ANO1 or ANO2. These cells also co-expressed a halide-sensitive yellow fluorescent protein (YFP-F46L/H148Q/I152L) to monitor chloride channel activity.

2. YFP-Based Screening for ANO1 Inhibitors: A cell-based assay was used for high-throughput screening. FRT-ANO1 cells were pre-incubated with the library of small molecules. The ANO1 channel was then activated, and the quenching of YFP fluorescence due to iodide influx was measured. A reduction in fluorescence quenching indicated inhibition of ANO1.

3. Apical Membrane Current Measurements: To determine the IC50 values, FRT cells expressing either ANO1 or ANO2 were grown on permeable supports. The basolateral membrane was permeabilized with amphotericin B, and a transepithelial chloride gradient was established. Apical membrane currents were measured in response to ATP, an activator of ANO1 and ANO2, in the presence of varying concentrations of the inhibitors.

4. Whole-Cell Patch-Clamp Analysis: To confirm the inhibitory effect, whole-cell patch-clamp recordings were performed on FRT-ANO1 cells. ANO1 currents were activated by ATP, and the effect of different concentrations of this compound on the current-voltage relationship was recorded.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the experimental workflow used to identify and validate this compound's specificity.

G cluster_screening High-Throughput Screening cluster_validation Specificity Validation s1 54,400 Small Molecules s2 FRT-ANO1-YFP Cells s1->s2 s3 YFP Fluorescence Quenching Assay s2->s3 s4 Identification of Hit Compounds s3->s4 v1 This compound (Lead Compound) s4->v1 Most Potent Inhibitor v2 FRT-ANO1 Cells v1->v2 v3 FRT-ANO2 Cells v1->v3 v4 Apical Membrane Current Measurement v2->v4 v5 Whole-Cell Patch Clamp v2->v5 v3->v4 v6 IC50 Determination for ANO1 v4->v6 v7 Inhibition Assay for ANO2 v4->v7

Caption: Workflow for the identification and validation of this compound.

Mechanism of Action and Lack of Off-Target Effects

Crucially, this compound's inhibitory action is direct and does not interfere with intracellular calcium signaling.[1][6] This is a significant advantage over other compounds that have been shown to alter intracellular calcium levels, which can indirectly affect the activity of calcium-activated channels like ANO1 and lead to misinterpretation of experimental results.[6] this compound's clean profile, with no observed effects on other ion channels such as CFTR, VRAC (Volume-Regulated Anion Channel), and ENaC (Epithelial Sodium Channel) at concentrations that fully inhibit ANO1, solidifies its position as a highly specific and reliable pharmacological tool.[2][4]

The following diagram illustrates the direct inhibitory action of this compound on the ANO1 channel, contrasted with the indirect effects of other inhibitors.

G cluster_direct Direct Inhibition by this compound cluster_indirect Indirect Effects of Other Inhibitors A This compound B ANO1 Channel A->B Binds and Inhibits C Cl- Influx Blocked D Other Inhibitors E Intracellular Ca2+ Stores D->E Inhibits Ca2+ Release F Cytosolic Ca2+ E->F G ANO1 Channel F->G Reduced Activation H Reduced Cl- Influx

Caption: Direct vs. indirect mechanisms of ANO1 inhibition.

Conclusion

The experimental evidence overwhelmingly supports the exceptional specificity of this compound for ANO1 over other anoctamins, particularly ANO2. Its high potency, coupled with a lack of interference with intracellular calcium signaling and other ion channels, establishes this compound as the gold standard for pharmacological studies of ANO1. This level of precision allows researchers to dissect the specific contributions of ANO1 to various physiological processes and disease states, such as cancer, hypertension, and cystic fibrosis, with greater confidence and accuracy.[1][2][3]

References

Cross-validation of Ani9's effects in different biological systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced effects of molecular compounds across different biological landscapes is paramount. This guide provides a comparative analysis of Ani9, a potent and selective small-molecule inhibitor of Anoctamin-1 (ANO1), with other relevant alternatives.[1][2] this compound, identified through high-throughput screening, has demonstrated significant potential in preclinical studies for conditions such as cancer, hypertension, pain, diarrhea, and asthma.[1][2][3]

Comparative Efficacy of ANO1 Inhibitors

The primary mechanism of this compound is the inhibition of ANO1, a calcium-activated chloride channel (CaCC) implicated in various physiological and pathological processes, including cell proliferation, signal transduction, and mucus secretion.[4][5] The following table summarizes the inhibitory concentration (IC50) of this compound and other known ANO1 inhibitors.

CompoundIC50 (ANO1)Selectivity Notes
This compound 77 nM Highly selective for ANO1 over ANO2.[1][2][6] No effect on ANO2 at 10 μM.
T16Ainh-A011.39 µMAlso inhibits ANO2.
MONNA1.95 µMAlso inhibits ANO2.
Dehydroandrographolide (DP)Not specifiedNatural product inhibitor of ANO1.[4][5]

Biological Systems and Signaling Pathways Modulated by this compound

This compound's inhibitory action on ANO1 has been shown to impact several critical signaling pathways involved in tumorigenesis and other disease processes. By blocking ANO1, this compound can suppress cancer cell proliferation and invasion.[4][5] In various cancers, including gastrointestinal, prostate, and breast cancer, the inhibition of ANO1 by compounds like this compound leads to a reduction in the malignant behavior of tumor cells.[4][5]

The diagram below illustrates the central role of ANO1 in various signaling cascades and the mechanism of action for this compound.

Mechanism of Action of this compound and its Impact on Cellular Signaling cluster_0 Cell Membrane cluster_1 Downstream Signaling Pathways cluster_2 Cellular Effects ANO1 ANO1 (TMEM16A) Calcium-Activated Chloride Channel Cl_ion_out Cl⁻ (out) ANO1->Cl_ion_out Efflux EGFR_MAPK EGFR-MAPK Pathway ANO1->EGFR_MAPK Activates Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK1/2 Pathway ANO1->Ras_Raf_MEK_ERK Activates Wnt_BetaCatenin Wnt/β-catenin Pathway ANO1->Wnt_BetaCatenin Activates PI3K_AKT PI3K-AKT Pathway ANO1->PI3K_AKT Activates Ca_ion Ca²⁺ Ca_ion->ANO1 Activates Cl_ion_in Cl⁻ (in) This compound This compound This compound->ANO1 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces (in cancer cells) Proliferation Cell Proliferation EGFR_MAPK->Proliferation Invasion Cell Invasion & Metastasis EGFR_MAPK->Invasion Ras_Raf_MEK_ERK->Proliferation Ras_Raf_MEK_ERK->Invasion Wnt_BetaCatenin->Proliferation Wnt_BetaCatenin->Invasion PI3K_AKT->Proliferation PI3K_AKT->Invasion Experimental Workflow for this compound Validation HTS High-Throughput Screening (54,400 compounds) Hit_ID Identification of Initial Hits HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Ani9_Select Selection of this compound (Most Potent) Lead_Opt->Ani9_Select Electrophys Electrophysiology (Patch-Clamp) Ani9_Select->Electrophys Selectivity Selectivity Assays (vs. ANO2, CFTR, etc.) Ani9_Select->Selectivity In_Vitro In Vitro Models (Cancer Cell Lines) Ani9_Select->In_Vitro IC50_Det IC50 Determination Electrophys->IC50_Det In_Vivo In Vivo Models (e.g., Hypertension) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox

References

Comparative Analysis of Ani9 and its Chemical Analogs as Potent ANO1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comprehensive comparative analysis of Ani9, a potent and selective inhibitor of the calcium-activated chloride channel Anoctamin 1 (ANO1), and its chemical analogs. ANO1 is a well-validated therapeutic target for a variety of diseases, including cancer, hypertension, and asthma. This document is intended for researchers and scientists in the field of drug development, offering a detailed comparison of the performance of these compounds, supported by experimental data and protocols.

Introduction to this compound and its Analogs

This compound was identified through a high-throughput screening of 54,400 small molecules as a highly potent and selective inhibitor of the ANO1 chloride channel. Its chemical name is 2-(4-chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide. Compared to previously identified ANO1 inhibitors such as T16Ainh-A01 and MONNA, this compound exhibits significantly greater potency. Furthermore, this compound demonstrates high selectivity for ANO1 over ANO2, a homologous protein, which is a critical attribute for a therapeutic candidate.

Structure-activity relationship (SAR) studies have been conducted on various analogs of this compound to explore the chemical features that contribute to its high affinity and selectivity. These studies have led to the identification of key structural motifs that can be modified to modulate the inhibitory activity.

Comparative Performance Data

The inhibitory potency of this compound and its analogs against the ANO1 channel is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values obtained from various studies, primarily using a YFP-based fluorescence quenching assay in Fischer Rat Thyroid (FRT) cells stably expressing human ANO1.

Table 1: Comparative IC50 Values of ANO1 Inhibitors

CompoundIC50 (μM)Cell LineAssay TypeReference
This compound 0.077 ± 0.001 FRT-ANO1Apical Membrane Current
Ani1< 3FRT-ANO1Apical Membrane Current
Ani7< 3FRT-ANO1Apical Membrane Current
T16Ainh-A011.39 ± 0.59FRT-ANO1Apical Membrane Current
MONNA1.95 ± 1.16FRT-ANO1Apical Membrane Current

Table 2: Structure-Activity Relationship of Selected this compound Analogs

AnalogR1R2R3IC50 (μM)
This compound 2-Me, 4-ClH2-OMe0.077
Analog 12-Me, 4-ClH3-OMe0.25
Analog 22-Me, 4-ClH4-OMe0.31
Analog 32-Me, 4-ClH2-OH0.18
Analog 44-ClH2-OMe0.45
Analog 5HH2-OMe>10

Experimental Protocols

YFP-Based Fluorescence Quenching Assay for ANO1 Inhibition

This high-throughput screening assay measures the influx of iodide through the ANO1 channel, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP) variant.

Materials:

  • FRT cells stably co-expressing human ANO1 and the YFP-F46L/H148Q/I152L mutant.

  • Phosphate-Buffered Saline (PBS).

  • Iodide solution (70 mM in PBS).

  • ATP solution (100 μM in PBS).

  • Test compounds (including this compound and its analogs) dissolved in DMSO and then diluted in PBS.

  • 96-well black-walled microplates.

  • Fluorescence microplate reader.

Procedure:

  • Plate the FRT-ANO1/YFP cells into 96-well plates at a suitable density and culture for 48 hours.

  • Wash the cells twice with PBS.

  • Incubate the cells with various concentrations of the test compounds for 10 minutes at room temperature.

  • Measure the baseline YFP fluorescence using a microplate reader (excitation/emission wavelengths appropriate for YFP).

  • Add the iodide solution containing ATP to each well to activate ANO1 and initiate iodide influx.

  • Immediately start recording the YFP fluorescence every 400 ms for a total of 5 seconds.

  • The initial rate of fluorescence decrease is proportional to the ANO1 channel activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the chloride currents through the ANO1 channel in response to specific stimuli.

Materials:

  • FRT cells expressing human ANO1.

  • Bath solution (in mM): 150 NMDG-Cl, 1 MgCl2, 10 glucose, and 10 HEPES (pH 7.4).

  • Pipette solution (in mM): 140 NMDG-Cl, 1 MgCl2, 10 HEPES, and free Ca2+ buffered to a desired concentration (e.g., 300 nM) with EGTA (pH 7.2).

  • ATP solution (100 μM).

  • Test compounds.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Culture FRT-ANO1 cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the bath solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a holding potential of 0 mV and apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to record baseline currents.

  • Activate ANO1 by applying ATP to the bath solution.

  • Record the ATP-induced ANO1 currents.

  • Apply the test compound (e.g., this compound) at a specific concentration and record the inhibited currents.

  • Wash out the compound to check for reversibility.

  • Analyze the current amplitudes at a specific voltage (e.g., +80 mV) to determine the percent inhibition.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathway involving ANO1 and the experimental workflow for inhibitor screening.

ANO1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytoplasm cluster_3 Nucleus GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R binds PKC PKC DAG->PKC activates ANO1 ANO1 Cl- efflux Cl- efflux ANO1->Cl- efflux EGFR EGFR Ras Ras EGFR->Ras activates Ca2+ Ca2+ IP3R->Ca2+ releases Ca2+->ANO1 activates PKC->EGFR activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Factors Transcription Factors ERK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Migration Proliferation, Migration Gene Expression->Proliferation, Migration Agonist Agonist Agonist->GPCR Depolarization Depolarization Cl- efflux->Depolarization This compound This compound This compound->ANO1 inhibits

Caption: ANO1 activation and downstream EGFR/MAPK signaling pathway.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Electrophysiological Validation cluster_sar Structure-Activity Relationship cluster_selectivity Selectivity Profiling HTS Screen 54,400 Compounds (YFP-based assay) Hits Identify 66 Initial Hits (>70% inhibition) HTS->Hits Lead Select 3 Most Potent Hits (Ani1, Ani7, this compound) Hits->Lead Patch_Clamp Whole-Cell Patch-Clamp (FRT-ANO1 cells) Lead->Patch_Clamp IC50_Determination Determine IC50 values (this compound = 77 nM) Patch_Clamp->IC50_Determination SAR_Study Test 48 Commercially Available Analogs IC50_Determination->SAR_Study SAR_Results Identify Key Structural Motifs for Potency SAR_Study->SAR_Results Selectivity_Conclusion This compound is highly selective for ANO1 SAR_Results->Selectivity_Conclusion ANO2_Assay Test against ANO2 ANO2_Assay->Selectivity_Conclusion Other_Channels Test against CFTR, ENaC, VRAC Other_Channels->Selectivity_Conclusion

Caption: Workflow for the discovery and characterization of this compound.

Ani9: A Potent and Selective Inhibitor of ANO1 - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ani9, a novel small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel, with other known ANO1 inhibitors. The on-target effects of this compound are detailed with supporting experimental data and protocols to facilitate informed decisions in research and drug development.

Executive Summary

Comparative Analysis of ANO1 Inhibitors

The efficacy of this compound has been benchmarked against other commonly used ANO1 inhibitors, namely T16Ainh-A01 and MONNA. The data clearly indicates the superior potency and selectivity of this compound.

InhibitorIC50 for ANO1 InhibitionSelectivity NotesKey References
This compound 77 ± 1.1 nM Highly selective for ANO1 over ANO2. At 1 µM, it almost completely inhibits ANO1 with no effect on ANO2. Also shows minimal inhibition of VRAC, CFTR, and ENaC at effective concentrations. [1][4]
T16Ainh-A011.39 ± 0.59 µMLess potent than this compound. Significantly inhibits the homologous channel ANO2 and also potently blocks VRAC activity.[1][4]
MONNA1.95 ± 1.16 µMLess potent than this compound. Similar to T16Ainh-A01, it strongly inhibits ANO2 and VRAC activity.[1][4]

On-Target Effects of this compound on ANO1: Experimental Evidence

The on-target effects of this compound have been rigorously validated through various electrophysiological and cell-based assays.

Inhibition of ANO1 Chloride Current

Electrophysiological studies using Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 (FRT-ANO1) have demonstrated that this compound potently inhibits the ANO1 chloride current in a dose-dependent manner.[1][4]

Experimental Protocols

ANO1 Inhibition Assay using FRT-ANO1 Cells and YFP-Based Fluorescence Quenching

This assay is a high-throughput method to screen for and characterize ANO1 inhibitors.

Principle: FRT cells co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) are used. Activation of ANO1 by an agonist (e.g., ATP) in the presence of iodide leads to iodide influx and quenching of the YFP fluorescence. An inhibitor of ANO1 will prevent this quenching.

Protocol:

  • Cell Culture: Culture FRT cells stably expressing human ANO1 and the YFP-F46L/H148Q/I152L halide sensor in a 96-well black-walled microplate.

  • Compound Incubation: Wash the cells with a phosphate-buffered saline (PBS) and then pre-incubate with varying concentrations of this compound or other inhibitors for 10-20 minutes.

  • Assay: Simultaneously add an iodide-containing solution and an ANO1 agonist (e.g., 100 µM ATP) to the wells.

  • Data Acquisition: Measure the YFP fluorescence intensity over time using a plate reader. The rate of fluorescence quenching is proportional to the ANO1 channel activity.

Diagram of Experimental Workflow:

G cluster_workflow YFP Quenching Assay Workflow start Culture FRT-ANO1-YFP cells wash Wash with PBS start->wash incubate Incubate with this compound wash->incubate add_reagents Add Iodide + ATP incubate->add_reagents measure Measure YFP Fluorescence add_reagents->measure analyze Analyze Quenching Rate measure->analyze

Caption: Workflow for the YFP-based ANO1 inhibition assay.

Whole-Cell Patch-Clamp Analysis of ANO1 Currents

This technique provides a direct measure of the ion channel activity and is considered the gold standard for characterizing ion channel inhibitors.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane of an FRT-ANO1 cell. The membrane patch is then ruptured to allow electrical access to the whole cell. The current flowing through the ANO1 channels is measured in response to voltage changes and the application of inhibitors.

Protocol:

  • Cell Preparation: Plate FRT-ANO1 cells on glass coverslips for recording.

  • Pipette Solution (Intracellular): Prepare a solution containing (in mM): 130 CsCl, 10 HEPES, 5 EGTA, 1 MgCl2, 1 Mg-ATP, adjusted to pH 7.2 with CsOH.

  • Bath Solution (Extracellular): Prepare a solution containing (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NMDG.

  • Recording:

    • Establish a whole-cell configuration on an FRT-ANO1 cell.

    • Hold the membrane potential at 0 mV.

    • Apply voltage steps from -100 mV to +100 mV in 20 mV increments to elicit ANO1 currents.

    • Activate ANO1 channels with an agonist such as 100 µM ATP.

    • Perfuse the bath with solutions containing different concentrations of this compound and record the resulting inhibition of the ANO1 current.

Diagram of Patch-Clamp Setup:

G cluster_setup Whole-Cell Patch-Clamp cell FRT-ANO1 Cell amplifier Amplifier cell->amplifier Current pipette Micropipette (Intracellular Solution) pipette->cell Giga-seal recorder Data Recorder amplifier->recorder

Caption: Simplified diagram of a whole-cell patch-clamp setup.

Signaling Pathways Modulated by this compound through ANO1 Inhibition

ANO1 is known to modulate several key signaling pathways involved in cell proliferation, survival, and migration. By inhibiting ANO1, this compound can effectively downregulate these pathways, highlighting its therapeutic potential, particularly in oncology.

EGFR-MAPK Signaling Pathway

Overexpression of ANO1 has been shown to promote the activation of the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway.[5] Inhibition of ANO1 by this compound can attenuate this signaling cascade.

Diagram of this compound's Effect on the EGFR-MAPK Pathway:

G cluster_pathway EGFR-MAPK Pathway Inhibition by this compound This compound This compound ANO1 ANO1 This compound->ANO1 inhibits EGFR EGFR ANO1->EGFR activates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation G cluster_pathway PI3K-AKT Pathway Inhibition by this compound This compound This compound ANO1 ANO1 This compound->ANO1 inhibits PI3K PI3K ANO1->PI3K activates AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival

References

Ani9 Versus Genetic Knockdown of ANO1: A Comparative Analysis for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological inhibition of ANO1 with Ani9 and its genetic knockdown, supported by experimental data and detailed protocols.

The Anoctamin-1 (ANO1), a calcium-activated chloride channel, has emerged as a significant therapeutic target in various cancers due to its role in promoting cell proliferation, migration, and survival.[1][2][3] Researchers looking to modulate ANO1 activity primarily have two powerful tools at their disposal: the small-molecule inhibitor this compound and genetic knockdown techniques like siRNA or shRNA. This guide provides a comprehensive comparison of these two approaches, summarizing key quantitative data, offering detailed experimental protocols, and visualizing the underlying biological processes.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data extracted from multiple studies to facilitate a direct comparison between the effects of this compound and genetic knockdown of ANO1 on cancer cell lines. It is important to note that experimental conditions such as cell line, concentration, and duration of treatment/knockdown may vary between studies.

ParameterThis compoundGenetic Knockdown (siRNA/shRNA)Key Findings
Cell Viability / Proliferation Dose-dependent decrease in cell viability.Significant inhibition of cell proliferation.[1][2]Both methods effectively reduce cancer cell proliferation. The effect of this compound is dose-dependent, while the efficiency of genetic knockdown can vary based on transfection efficiency and siRNA/shRNA sequence.
Apoptosis Induction Induction of apoptosis.Significant induction of apoptosis.[1][4]Both approaches lead to programmed cell death in cancer cells expressing high levels of ANO1.[1]
Cell Cycle Arrest Arrests cancer cells at the G1 phase of the cell cycle.[1][2]Genetic knockdown of ANO1 has been shown to cause cell cycle arrest at the G1 phase.[1][2] Data on this compound's effect on the cell cycle is less consistently reported in the reviewed literature.
IC50 ~77 nM (in FRT-ANO1 cells)[5]Not ApplicableThis compound is a potent inhibitor of ANO1 with a low nanomolar IC50 value.[5]
Signaling Pathway ComponentEffect of this compoundEffect of Genetic KnockdownKey Findings
p-EGFR Reduction in phosphorylation.[6]Decreased EGFR phosphorylation.[1][3]Both methods lead to the downregulation of EGFR signaling, a key pathway in cancer progression.[1][3]
p-ERK1/2 Reduction in phosphorylation.[6]Dramatically decreased phosphorylation.[1]Inhibition of the downstream MAPK/ERK pathway is a common outcome of ANO1 inhibition by both methods.[1]
p-AKT Dramatically decreased phosphorylation.[1]Genetic knockdown of ANO1 has been shown to inhibit the PI3K/AKT signaling pathway.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

Cell Viability Assay (CCK-8)

This protocol is for assessing cell viability following treatment with this compound or genetic knockdown of ANO1.

Materials:

  • Cancer cell line of interest (e.g., PC-3, HCT116)

  • Complete culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • siRNA or shRNA targeting ANO1 and control siRNA/shRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment/Transfection:

    • This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

    • Genetic Knockdown: Transfect cells with siRNA or shRNA targeting ANO1 or a non-targeting control using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the plates for 24-72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control group.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis after this compound treatment or ANO1 knockdown using flow cytometry.

Materials:

  • Treated or transfected cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a 5 mL culture tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in the phosphorylation status of key signaling proteins.

Materials:

  • Treated or transfected cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ANO1, anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Mandatory Visualization

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows described in this guide.

ANO1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANO1 ANO1 EGFR EGFR ANO1->EGFR Activation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->ANO1 Inhibition siRNA siRNA/shRNA siRNA->ANO1 Knockdown

Caption: ANO1 signaling pathway and points of intervention.

Experimental_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_analysis Analysis start Start: Cancer Cell Culture This compound This compound Treatment start->this compound Knockdown Genetic Knockdown (siRNA/shRNA) start->Knockdown Viability Cell Viability Assay (CCK-8) This compound->Viability Apoptosis Apoptosis Assay (Flow Cytometry) This compound->Apoptosis Western Western Blotting (Signaling Proteins) This compound->Western Knockdown->Viability Knockdown->Apoptosis Knockdown->Western

References

Assessing the Selectivity of Ani9 Against CFTR Chloride Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of the ANO1 inhibitor, Ani9, against the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their specific applications.

Executive Summary

This compound is a potent and highly selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. Experimental evidence demonstrates that this compound has a negligible effect on the activity of CFTR chloride channels, making it a valuable pharmacological tool for dissecting the specific roles of ANO1 in physiological and pathological processes without the confounding effects of CFTR modulation.[1] This guide compares the selectivity profile of this compound with other known ANO1 and CFTR modulators.

Data Presentation: Selectivity of Chloride Channel Inhibitors

The following table summarizes the inhibitory potency of this compound and other relevant compounds against ANO1 and CFTR chloride channels.

CompoundTarget ChannelIC₅₀ / Kᵢ (Concentration)Effect on CFTRReference
This compound ANO1 IC₅₀ = 77 nM No effect at 30 μM
T16Ainh-A01ANO1IC₅₀ ≈ 1 µMReported to have off-target effects, including potential but poorly characterized effects on CFTR.[2][2]
MONNAANO1IC₅₀ ≈ 10 µMData on direct CFTR interaction is limited.
CaCCinh-A01ANO1IC₅₀ ≈ 1 µMKnown to inhibit CFTR.[3][3]
CFTRinh-172CFTRKᵢ = 300 nMPotent inhibitor.[4]
GlyH-101CFTRIC₅₀ ≈ 2.5 µMPotent inhibitor.

Experimental Protocols

To determine the selectivity of compounds against CFTR chloride channels, two primary experimental techniques are widely employed: Patch-Clamp Electrophysiology and the YFP-Halide Quenching Assay .

Patch-Clamp Electrophysiology for CFTR Activity

This technique directly measures the flow of ions through individual ion channels in a patch of cell membrane.

Objective: To measure macroscopic and microscopic CFTR chloride currents in response to CFTR activators and potential inhibitors.

Cell Lines: Human embryonic kidney (HEK293) cells or Fischer rat thyroid (FRT) cells stably expressing human wild-type CFTR are commonly used.

Protocol:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Solution (Intracellular):

    • 130 mM CsCl

    • 2 mM MgCl₂

    • 1 mM Mg-ATP

    • 10 mM HEPES

    • 10 mM EGTA

    • Adjust pH to 7.2 with CsOH.

  • Bath Solution (Extracellular):

    • 140 mM N-methyl-D-glucamine (NMDG)-Cl

    • 2 mM MgCl₂

    • 2 mM CaCl₂

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with HCl.

  • Recording:

    • Obtain a high-resistance seal (GΩ) between the patch pipette and the cell membrane.

    • Establish a whole-cell recording configuration.

    • Hold the membrane potential at -40 mV.

    • Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.

  • CFTR Activation and Inhibition:

    • Activate CFTR channels by adding a cocktail of forskolin (10 µM) and genistein (50 µM) to the bath solution.

    • Once a stable CFTR current is established, perfuse the bath with the test compound (e.g., this compound) at various concentrations.

    • As a positive control for inhibition, apply a known CFTR inhibitor, such as CFTRinh-172 (10 µM).

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.

YFP-Halide Quenching Assay for CFTR Activity

This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators.

Objective: To indirectly measure CFTR-mediated halide transport by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP).

Cell Lines: FRT or HEK293 cells co-expressing wild-type CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

Protocol:

  • Cell Preparation: Plate cells in a 96-well or 384-well black, clear-bottom plate.

  • Solutions:

    • Chloride Buffer: 137 mM NaCl, 4.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, pH 7.4.

    • Iodide Buffer: 137 mM NaI, 4.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, pH 7.4.

  • Assay Procedure:

    • Wash the cells with Chloride Buffer.

    • Add the test compound (e.g., this compound) at various concentrations to the wells and incubate for a specified time.

    • Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.

    • Stimulate CFTR activity by adding a solution containing forskolin (10 µM) and genistein (50 µM).

    • Rapidly add Iodide Buffer to the wells.

  • Data Acquisition and Analysis:

    • Monitor the decrease in YFP fluorescence over time as iodide enters the cells through active CFTR channels and quenches the YFP fluorescence.[5]

    • The rate of fluorescence quenching is proportional to the CFTR channel activity.

    • Calculate the initial rate of quenching for each well.

    • Determine the effect of the test compound by comparing the quenching rate in treated wells to control wells.

Visualizations

experimental_workflow cluster_electrophysiology Patch-Clamp Electrophysiology cluster_yfp_assay YFP Quenching Assay prep_ephys Cell Preparation record Whole-Cell Recording prep_ephys->record activate_ephys CFTR Activation (Forskolin + Genistein) record->activate_ephys apply_compound_ephys Apply Test Compound (e.g., this compound) activate_ephys->apply_compound_ephys analyze_ephys Data Analysis (IC50 Determination) apply_compound_ephys->analyze_ephys end End analyze_ephys->end prep_yfp Cell Plating (CFTR & YFP expressing) incubate Incubate with Test Compound prep_yfp->incubate stimulate CFTR Stimulation & Iodide Addition incubate->stimulate measure Measure Fluorescence Quenching stimulate->measure analyze_yfp Data Analysis (Quenching Rate) measure->analyze_yfp analyze_yfp->end start Start start->prep_ephys start->prep_yfp signaling_pathway cluster_cell Epithelial Cell cluster_key Legend This compound This compound ANO1 ANO1 Channel This compound->ANO1 Inhibits Cl_ion Cl⁻ ANO1->Cl_ion Efflux CFTR_mod CFTR Modulators (e.g., CFTRinh-172) CFTR CFTR Channel CFTR_mod->CFTR Inhibits CFTR->Cl_ion Efflux Ca_ion Ca²⁺ Ca_ion->ANO1 Activates cAMP cAMP PKA PKA cAMP->PKA Activates PKA->CFTR Phosphorylates & Activates key_inhibitor Inhibitor key_channel Channel key_cftr CFTR Channel

References

Independent Verification of the IC50 of Ani9 for ANO1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported half-maximal inhibitory concentration (IC50) of Ani9 for the Anoctamin-1 (ANO1) channel. The content is based on published experimental data, offering a resource for researchers investigating ANO1 inhibitors.

Lack of Independent Verification for this compound IC50

The initial report of the IC50 for this compound's inhibition of ANO1 comes from a single, highly cited study. Despite a thorough review of the available literature, no subsequent independent studies that have experimentally verified this specific IC50 value have been identified. The consistently reported IC50 of 77 nM originates from the foundational paper by Seo et al. (2016). This lack of independent verification is a critical consideration for researchers relying on this value.

Comparative Analysis of ANO1 Inhibitors

To provide context for the potency of this compound, the following table summarizes the reported IC50 values for other commonly studied ANO1 inhibitors. This comparison highlights the relative efficacy of these compounds in inhibiting the ANO1 channel.

InhibitorReported IC50
This compound 77 nM
T16Ainh-A01~1 µM
MONNA~1.27 µM (human ANO1)
CaCCinh-A01~2.1 µM

Experimental Protocols for IC50 Determination

The following are detailed methodologies for the key experiments used to determine the IC50 of inhibitors for the ANO1 channel, as inferred from the original study on this compound and general laboratory practices.

YFP-Based Fluorescence Quenching Assay

This high-throughput screening method is used to measure ANO1 channel activity by detecting iodide influx, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).

Cell Line:

  • Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L).

Reagents:

  • Assay Buffer (e.g., PBS) containing: 137 mM NaCl, 2.7 mM KCl, 1.8 mM KH2PO4, 10 mM Na2HPO4, 1 mM MgCl2, 1 mM CaCl2, pH 7.4.

  • Stimulant: ATP (to a final concentration of 100 µM) to activate P2Y purinergic receptors, leading to an increase in intracellular Ca2+ and subsequent ANO1 activation.

  • Inhibitors: this compound and other compounds of interest, dissolved in DMSO and diluted to various concentrations.

  • Iodide Solution: Assay buffer with NaCl replaced by NaI.

Protocol:

  • Cell Plating: Seed the FRT-ANO1-YFP cells into 96-well or 384-well microplates and culture until they form a confluent monolayer.

  • Compound Incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 10-20 minutes) at room temperature.

  • Fluorescence Measurement: Place the microplate into a plate reader capable of monitoring YFP fluorescence (Excitation ~500 nm, Emission ~530 nm).

  • Assay Initiation: A baseline fluorescence is recorded, after which the iodide solution containing the stimulant (ATP) is added to each well.

  • Data Acquisition: The rate of fluorescence quenching, indicative of iodide influx through ANO1 channels, is measured over time.

  • IC50 Calculation: The rate of quenching at each inhibitor concentration is normalized to the control (no inhibitor) and plotted against the log of the inhibitor concentration. The IC50 is determined by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion current flowing through the ANO1 channels in the cell membrane, offering a gold-standard assessment of channel inhibition.

Cell Line:

  • FRT cells stably expressing human ANO1.

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 N-methyl-D-glucamine-Cl (NMDG-Cl), 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NMDG.

  • Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 1 MgCl2, 5 EGTA, 10 HEPES, with free Ca2+ buffered to a specific concentration to activate ANO1, adjusted to pH 7.2 with NMDG.

  • Stimulant: ATP (e.g., 100 µM) can be included in the bath solution to activate ANO1.

  • Inhibitor: this compound is added to the bath solution at various concentrations.

Protocol:

  • Cell Preparation: Plate FRT-ANO1 cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for control of the intracellular environment and measurement of the total membrane current.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps (e.g., from -100 mV to +100 mV) to elicit ANO1 currents.

  • Inhibitor Application: Perfuse the bath with the extracellular solution containing a specific concentration of this compound and record the currents again.

  • Data Analysis: Measure the amplitude of the ANO1 current at a specific voltage (e.g., +80 mV) before and after the application of the inhibitor.

  • IC50 Determination: Repeat the experiment with a range of this compound concentrations. Plot the percentage of current inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

YFP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed FRT-ANO1-YFP Cells p2 Culture to Confluency p1->p2 e1 Wash Cells p2->e1 e2 Pre-incubate with this compound e1->e2 e3 Measure Baseline Fluorescence e2->e3 e4 Add Iodide + ATP e3->e4 e5 Record Fluorescence Quenching e4->e5 a1 Normalize Quenching Rate e5->a1 a2 Plot Dose-Response Curve a1->a2 a3 Calculate IC50 a2->a3

YFP Fluorescence Quenching Assay Workflow

Patch_Clamp_Workflow cluster_setup Setup cluster_rec Recording cluster_analysis_pc Analysis s1 Prepare FRT-ANO1 Cells on Coverslip s2 Pull Glass Micropipette s1->s2 s3 Establish Gigaohm Seal s2->s3 s4 Rupture Membrane (Whole-Cell) s3->s4 r1 Record Baseline ANO1 Current s4->r1 r2 Perfuse with this compound r1->r2 r3 Record Inhibited Current r2->r3 an1 Measure Current Inhibition r3->an1 an2 Repeat for Multiple Concentrations an1->an2 an3 Plot Dose-Response Curve an2->an3 an4 Calculate IC50 an3->an4

Whole-Cell Patch-Clamp Workflow

Ani9 Demonstrates Superior In-Vitro Efficacy in Targeting ANO1 Compared to Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

New research highlights Ani9 as a highly potent and selective small-molecule inhibitor of Anoctamin 1 (ANO1), a calcium-activated chloride channel implicated in various cancers. In-vitro studies reveal that this compound inhibits ANO1 activity at nanomolar concentrations, significantly surpassing the potency of other known inhibitors such as T16Ainh-A01 and schisandrathera D. While in-vivo data for this compound remains limited, the established role of ANO1 in tumor progression suggests a promising therapeutic potential for this novel compound.

This compound has emerged as a frontrunner in the development of ANO1 inhibitors, a class of drugs targeting a key player in cancer cell proliferation, migration, and survival.[1] The overexpression of ANO1 has been documented in numerous malignancies, including prostate, pancreatic, and non-small cell lung cancer, making it an attractive target for therapeutic intervention.

In-Vitro Efficacy: A Clear Advantage for this compound

Quantitative analysis from multiple in-vitro studies underscores the superior potency of this compound. The half-maximal inhibitory concentration (IC50) for this compound in inhibiting ANO1-mediated chloride currents is consistently reported to be in the low nanomolar range, with one study citing an IC50 of approximately 77 nM.[1] This level of potency is significantly greater than that of its counterparts. For instance, T16Ainh-A01, another ANO1 inhibitor, exhibits an IC50 in the micromolar range, around 1.39 µM.[1] Similarly, schisandrathera D, a natural compound, inhibits ANO1 with an IC50 of 5.24 µM.

CompoundTargetIC50 (In-Vitro)Cell Line/Assay
This compound ANO1 ~77 nM ANO1-expressing FRT cells (Chloride Current)
This compound CaCC ~110 nM PC3, Capan-1, NHNE cells
T16Ainh-A01ANO1~1.39 µMANO1-expressing FRT cells
schisandrathera DANO15.24 µMANO1-expressing FRT cells

In-Vivo Efficacy: An Area for Further Investigation

Despite the compelling in-vitro data, comprehensive in-vivo studies detailing the efficacy of this compound in animal tumor models are not yet widely available in the public domain. While the pharmacological inhibition of ANO1 has been shown to suppress tumor growth in various cancer models, specific data on this compound's performance regarding tumor volume reduction, optimal dosage, and administration routes are needed to fully assess its therapeutic potential in a living organism.

For comparison, studies on other ANO1 inhibitors have provided some in-vivo insights. For example, diethylstilbestrol (DES), which also inhibits ANO1, has been shown to inhibit the growth of certain tumors in animal models. However, direct comparative in-vivo studies between this compound and these other compounds are lacking.

Mechanism of Action: Targeting a Key Signaling Hub

This compound exerts its effects by directly inhibiting the ANO1 channel, which is a crucial component of several signaling pathways implicated in cancer progression. The activation of ANO1 is linked to the downstream signaling of key oncogenic pathways, including the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. By blocking the ANO1 channel, this compound can disrupt these signaling cascades, thereby inhibiting cancer cell proliferation and survival.

ANO1_Signaling_Pathway ANO1 Signaling Pathway Ca2_ion Ca2+ Influx ANO1 ANO1 Channel Ca2_ion->ANO1 Activates EGFR EGFR ANO1->EGFR Modulates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation This compound This compound This compound->ANO1 Inhibits Experimental_Workflow In-Vitro & In-Vivo Efficacy Testing Workflow cluster_invitro In-Vitro Efficacy cluster_invivo In-Vivo Efficacy invitro_start Start: In-Vitro Assay cell_culture Culture ANO1-expressing FRT cells with YFP invitro_start->cell_culture add_compound Incubate with Test Compound (e.g., this compound) cell_culture->add_compound activate_ano1 Activate ANO1 (e.g., with ATP) add_compound->activate_ano1 measure_fluorescence Measure YFP Fluorescence Quenching activate_ano1->measure_fluorescence calculate_ic50 Calculate IC50 Value measure_fluorescence->calculate_ic50 invitro_end End: In-Vitro Efficacy Data calculate_ic50->invitro_end invivo_start Start: In-Vivo Study tumor_implantation Implant Human Tumor Cells into Immunodeficient Mice invivo_start->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth treatment Administer Test Compound (e.g., this compound) or Vehicle tumor_growth->treatment monitor_tumor Monitor Tumor Growth and Animal Health treatment->monitor_tumor data_analysis Analyze Tumor Volume and other Endpoints monitor_tumor->data_analysis invivo_end End: In-Vivo Efficacy Data data_analysis->invivo_end

References

Safety Operating Guide

Proper Disposal Procedures for Ani9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential logistical and safety information for the disposal of Ani9, a potent and selective inhibitor of the calcium-activated chloride channel (CaCC) anoctamin 1 (ANO1).

While the Safety Data Sheet (SDS) for this compound from at least one manufacturer does not classify the substance as hazardous according to the Globally Harmonized System (GHS), it is prudent laboratory practice to treat all research chemicals with care and to manage their disposal as chemical waste until comprehensive hazard information is available. The product information sheet for this compound advises that the material should be considered hazardous until further information is available.[1]

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment should be worn. This minimizes the risk of exposure through inhalation, ingestion, or skin and eye contact.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles should be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat will provide a barrier against accidental spills.

  • Respiratory Protection: If handling the solid form and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Always wash hands thoroughly after handling the compound, even if gloves were worn.

II. Quantitative Data

The following table summarizes key quantitative information for this compound.

PropertyValue
CAS Number 356102-14-2
Molecular Formula C₁₇H₁₇ClN₂O₃
Molecular Weight 332.8 g/mol
Solubility in DMSO Approximately 25 mg/mL
IC₅₀ for ANO1 77 nM
Storage Temperature -20°C

III. Step-by-Step Disposal Protocol

The disposal of this compound should follow the general principles of chemical waste management, ensuring compliance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Solid Waste:

    • Unused or expired solid this compound.

    • Contaminated materials such as weighing paper, pipette tips, and gloves.

  • Liquid Waste:

    • Solutions of this compound (e.g., dissolved in DMSO).

    • Rinsate from cleaning contaminated glassware.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect all solid waste in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene).

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound (2-(4-chloro-2-methylphenoxy)-acetic acid 2-[(2-methoxyphenyl)methylene]hydrazide)".

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and sealable hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams. For example, halogenated organic waste should generally be kept separate from non-halogenated organic waste.

    • The liquid waste container must also be clearly labeled with "Hazardous Waste" and the full chemical name and approximate concentration.

Step 3: Storage of Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Store in a well-ventilated area, away from heat and direct sunlight.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

IV. Experimental Protocols Cited

The biological activity of this compound as an ANO1 inhibitor is often characterized using electrophysiological and cell-based assays.

Whole-Cell Patch-Clamp Electrophysiology:

  • HEK293T cells are transiently transfected with a vector expressing human ANO1.

  • Whole-cell currents are recorded using a patch-clamp amplifier.

  • The external solution contains a standard physiological salt solution. The internal pipette solution contains a calcium-buffering system to control the intracellular calcium concentration.

  • ANO1 currents are activated by a calcium-containing solution.

  • The inhibitory effect of different concentrations of this compound is determined by applying the compound to the external solution and measuring the reduction in the ANO1 current.

Fluorescence-Based High-Throughput Screening Assay:

  • Fischer rat thyroid (FRT) cells stably expressing ANO1 and a halide-sensitive yellow fluorescent protein (YFP) are used.

  • The cells are pre-incubated with test compounds, such as this compound.

  • An iodide-containing solution with an agonist (e.g., ATP) to increase intracellular calcium is added.

  • The influx of iodide through ANO1 quenches the YFP fluorescence.

  • The inhibitory effect of this compound is quantified by the reduction in fluorescence quenching.

V. This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Ani9_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_containment Containment cluster_final Final Disposal start Start: Need to Dispose of this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Unused chemical, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) identify_waste->liquid_waste Liquid contain_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->contain_solid contain_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->contain_liquid store_waste Store in Satellite Accumulation Area contain_solid->store_waste contain_liquid->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Ani9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Ani9, a potent and selective inhibitor of the ANO1/TMEM16A calcium-activated chloride channel, a comprehensive understanding of safety protocols and handling procedures is paramount. Given its potential cytotoxic effects, as indicated by its mechanism of action, stringent adherence to safety guidelines is necessary to minimize exposure risks and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₇H₁₇ClN₂O₃[1]
Molecular Weight 332.78 g/mol [1]
Purity ≥98% (HPLC)[1]
Appearance White to beige powder[1]
Solubility Soluble in DMSO (25 mg/mL)[1]
Storage Temperature 2-8°C[1]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and its potential for cytotoxicity, a robust PPE protocol is mandatory. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Minimizes the risk of skin absorption. The outer glove should be removed and disposed of as cytotoxic waste immediately after handling.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or aerosolized particles.
Body Protection A fully buttoned lab coat, preferably disposable.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a certified chemical fume hood.Prevents inhalation of aerosolized particles.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

Ani9_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh_compound Weigh this compound in Fume Hood prep_ppe->weigh_compound Proceed dissolve Dissolve in DMSO weigh_compound->dissolve Transfer cell_treatment Treat Cells/Tissues dissolve->cell_treatment Administer incubation Incubate as per Protocol cell_treatment->incubation Incubate data_acq Data Acquisition incubation->data_acq Analyze decontaminate Decontaminate Surfaces data_acq->decontaminate Complete dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid Segregate dispose_solid Dispose of Solid Waste dispose_liquid->dispose_solid Segregate remove_ppe Doff PPE dispose_solid->remove_ppe Final Step

A flowchart outlining the safe handling workflow for this compound.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls : All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[1]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate : Clear the area of all personnel.

  • Alert : Inform the laboratory supervisor and institutional safety office.

  • Contain : If safe to do so, cover the spill with an absorbent material suitable for chemical spills. Do not use water.

  • Clean-up : Trained personnel wearing appropriate PPE should clean the spill using a chemical spill kit.

  • Decontaminate : The area should be decontaminated with a suitable agent (e.g., a solution of sodium hypochlorite followed by a thiosulfate neutralization).

  • Dispose : All materials used for cleanup should be disposed of as cytotoxic waste.

Decontamination and Disposal
  • Liquid Waste : All liquid waste containing this compound should be collected in a designated, labeled, and sealed container for hazardous chemical waste.

  • Solid Waste : All solid waste, including contaminated gloves, pipette tips, and labware, must be disposed of in a clearly marked cytotoxic waste container.

  • Decontamination of Surfaces : Work surfaces should be decontaminated at the end of each procedure and at the end of the day. A validated decontamination procedure should be in place.

Given that this compound is a potent inhibitor of a key ion channel and has the potential for cytotoxic effects, it is imperative that all personnel are thoroughly trained in these procedures before handling the compound. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

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